Product packaging for Fosribnicotinamide(Cat. No.:CAS No. 1094-61-7)

Fosribnicotinamide

Número de catálogo: B1678756
Número CAS: 1094-61-7
Peso molecular: 334.22 g/mol
Clave InChI: DAYLJWODMCOQEW-TURQNECASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

NMN zwitterion is a nicotinamide mononucleotide. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of a NMN(+). It is a conjugate acid of a NMN(-).
Nicotinamide ribotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nicotinamide mononucleotide has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
Nicotinamide ribotide is a metabolite found in or produced by Saccharomyces cerevisiae.
3-Carbamoyl-1-beta-D-ribofuranosyl pyridinium hydroxide-5'phosphate, inner salt. A nucleotide in which the nitrogenous base, nicotinamide, is in beta-N-glycosidic linkage with the C-1 position of D-ribose. Synonyms: Nicotinamide Ribonucleotide;  NMN.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2O8P B1678756 Fosribnicotinamide CAS No. 1094-61-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYLJWODMCOQEW-TURQNECASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911152
Record name Nicotinamide mononucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094-61-7
Record name Nicotinamide mononucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinamide mononucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide mononucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminocarbonyl)-1-(5-O-phosphonato-β-D-ribofuranosyl)pyridinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINAMIDE MONONUCLEOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KG6QX4W0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Fosribnicotinamide (NMN) in NAD+ Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD+ levels has been linked to a range of metabolic and degenerative diseases, making the enhancement of NAD+ biosynthesis a promising therapeutic strategy. Fosribnicotinamide, more commonly known as Nicotinamide Mononucleotide (NMN), is a key NAD+ intermediate that has emerged as a potent NAD+ precursor. This technical guide provides an in-depth overview of this compound's central role in NAD+ metabolism, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated biochemical and experimental workflows.

Introduction to this compound (NMN) and NAD+ Metabolism

This compound (β-Nicotinamide Mononucleotide, NMN) is a naturally occurring nucleotide with the molecular formula C₁₁H₁₅N₂O₈P. It serves as a direct precursor to NAD+ in the salvage pathway, the primary route for NAD+ biosynthesis in mammals. The synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is catalyzed by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] Subsequently, NMN is converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[2] Given the critical role of NAMPT in this pathway, modulation of its activity and the provision of its product, NMN, are key strategies for augmenting cellular NAD+ pools.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway of NAD+ metabolism involving this compound and the logical workflow for its investigation.

NAD_Salvage_Pathway NAD+ Salvage Pathway cluster_synthesis NAD+ Synthesis NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN This compound (NMN) NAMPT->NMN Synthesis NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Synthesis NAD_consuming NAD+-Consuming Enzymes (Sirtuins, PARPs, CD38) NAD->NAD_consuming Substrate NAD_consuming->NAM Product (Recycled)

Figure 1: The NAD+ Salvage Pathway featuring this compound (NMN).

Quantitative Data on this compound's Efficacy

The efficacy of this compound in elevating NAD+ levels has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings.

In Vitro Studies: Cellular NAD+ Enhancement
Cell LineNMN ConcentrationIncubation TimeFold Increase in NAD+ (approx.)Reference
HepG2Undisclosed48 hoursSignificant Increase[3]
THP-1 (human macrophage)500 µMNot SpecifiedSignificant Increase[4]
RAW264.7 (mouse macrophage)500 µMNot SpecifiedSignificant Increase[4]
KGN (human granulosa)Not SpecifiedNot SpecifiedSignificant Increase[5]
HeLaNot SpecifiedNot SpecifiedReversal of NAD+ depletion[6]
Preclinical In Vivo Studies: Tissue-Specific NAD+ Elevation in Mice
Mouse ModelNMN Dosage & RouteDurationTissueFold/Percent Increase in NAD+Reference
C57BL/6N300 mg/kg (oral gavage)15-30 minLiverSteady increase[7]
C57BL/6N100 mg/kg/day (drinking water)12 monthsLiver, Skeletal MuscleNot specified, but mitigated age-associated decline[7]
C57BL/6N300 mg/kg/day (drinking water)12 monthsLiver, Skeletal MuscleNot specified, but mitigated age-associated decline[7]
C57BL/6500 mg/kg (IP injection)15 minLiver, Kidney, WAT, Pancreas, HeartSignificant Increase (Liver highest)[8]
C57BL/6500 mg/kg (oral gavage)Not SpecifiedLiverSignificant Increase[8]
C57BL/6500 mg/kg (oral gavage)6 hoursLiver, KidneySignificant Increase[9]
Aging MiceOvalbumin-fucoidan encapsulated NMN (oral)Not SpecifiedNot Specified1.34-fold increase vs. free NMN[10]
Clinical Trials: Systemic NAD+ Boosting in Humans
Study PopulationNMN Dosage (Oral)DurationNAD+ Measurement LocationKey Quantitative FindingsReference
Healthy Middle-Aged Adults300 mg/day60 daysBloodStatistically significant increase[11]
Healthy Middle-Aged Adults600 mg/day60 daysBloodStatistically significant increase (higher than 300 mg)[11]
Healthy Middle-Aged Adults900 mg/day60 daysBloodStatistically significant increase (similar to 600 mg)[11]
Healthy Adults (40-65 years)300 mg/day60 daysSerum~38% increase in NAD+/NADH[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in NAD+ metabolism.

Quantification of NAD+ Levels in Biological Samples via HPLC

This protocol outlines a robust method for the quantification of NAD+ in cell culture or tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC_Workflow Workflow for NAD+ Quantification by HPLC start Start: Cell/Tissue Sample wash Wash with ice-cold PBS start->wash extract Acidic Extraction (e.g., 0.5 M HClO4) wash->extract homogenize Homogenize/Lyse extract->homogenize neutralize Neutralize with K2CO3 homogenize->neutralize centrifuge1 Centrifuge to pellet protein and KClO4 neutralize->centrifuge1 collect Collect Supernatant centrifuge1->collect hplc Inject into HPLC System collect->hplc separate Reverse-Phase Chromatography (C18 column) hplc->separate detect UV Detection at 261 nm separate->detect quantify Quantify against Standard Curve detect->quantify end End: NAD+ Concentration quantify->end

Figure 2: Experimental workflow for NAD+ quantification using HPLC.

Materials:

  • Perchloric acid (HClO4), 0.5 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.0)

  • Methanol (HPLC grade)

  • NAD+ standard (Sigma-Aldrich)

  • Reverse-phase C18 HPLC column

Procedure:

  • Sample Preparation (from cell culture):

    • Aspirate culture medium and wash cells with ice-cold PBS.

    • Add 200-400 µL of ice-cold 0.5 M HClO4 to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Neutralization:

    • Add 3 M K2CO3 to the acidic extract in a stepwise manner until the pH reaches 6.5-7.0.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • HPLC Analysis:

    • Transfer the neutralized supernatant to an HPLC vial.

    • Inject 50-100 µL of the sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of phosphate buffer and methanol. A typical gradient might be:

      • 0-5 min: 100% Buffer A (phosphate buffer)

      • 5-15 min: Linear gradient to 15% Buffer B (methanol)

      • 15-20 min: Hold at 15% Buffer B

      • 20-25 min: Return to 100% Buffer A

    • Monitor the absorbance at 261 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of NAD+.

    • Calculate the NAD+ concentration in the samples by comparing their peak areas to the standard curve.

    • Normalize the NAD+ concentration to the protein content of the initial cell lysate.[7][12]

NAMPT Enzymatic Activity Assay

This protocol describes a coupled enzymatic assay to measure the activity of NAMPT by quantifying the eventual production of a fluorescent or colorimetric signal.

NAMPT_Assay_Workflow Workflow for NAMPT Enzymatic Activity Assay start Start: Recombinant NAMPT prepare_reagents Prepare Reagents: - NAMPT Enzyme - NAM & PRPP (Substrates) - NMNAT & ADH (Coupling Enzymes) - Resorufin (Probe) start->prepare_reagents plate_setup Plate Setup (96-well): - Blank (no enzyme) - Positive Control (enzyme) - Test Wells (enzyme + inhibitor) prepare_reagents->plate_setup add_enzyme Add NAMPT Enzyme to Positive Control and Test Wells plate_setup->add_enzyme add_inhibitor Add Test Compound/Inhibitor add_enzyme->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate start_reaction Initiate Reaction with Substrate & Coupling Enzyme Mix preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate measure Measure Fluorescence/Absorbance incubate->measure analyze Analyze Data: - Subtract Blank - Calculate % Inhibition - Determine IC50 measure->analyze end End: NAMPT Activity/Inhibition analyze->end

Figure 3: Experimental workflow for the NAMPT enzymatic activity assay.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Resorufin (or other suitable fluorescent/colorimetric probe)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well microplate (black, for fluorescence)

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing NAM, PRPP, NMNAT, ADH, and the fluorescent probe in the assay buffer.

    • Dilute the NAMPT enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to the "blank" wells.

    • Add the diluted NAMPT enzyme to the "positive control" and "test" wells.

    • Add the test compound (potential inhibitor or activator) at various concentrations to the "test" wells. Add vehicle control to the "positive control" wells.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resorufin) or absorbance at regular intervals.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from the blank wells.

    • Calculate the rate of the reaction for each well.

    • For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC50 value.[13]

NAMPT Enzyme Kinetics and Product Inhibition

The catalytic efficiency of NAMPT is crucial for maintaining the cellular NAD+ pool. While extensive data on the Michaelis-Menten kinetics for the substrates NAM and PRPP are available, specific data on product inhibition by NMN is less commonly reported. One study on NMNAT, the subsequent enzyme in the pathway, detailed its kinetic mechanism and product inhibition, revealing an ordered ternary complex mechanism where ATP binds before NMN for the nuclear and Golgi isoforms. Understanding the potential for product inhibition of NAMPT by NMN is an important area for further research, as it could represent a key feedback mechanism in the regulation of NAD+ synthesis.

Conclusion

This compound (NMN) is a pivotal molecule in NAD+ metabolism, serving as the direct product of the rate-limiting NAMPT reaction and the immediate precursor to NAD+. A substantial body of evidence from in vitro, preclinical, and clinical studies demonstrates its efficacy in elevating cellular and systemic NAD+ levels. The standardized protocols provided in this guide offer a framework for the continued investigation of NMN and other NAD+ precursors. As research in this field progresses, a deeper understanding of the intricate regulatory mechanisms of NAD+ biosynthesis, including enzyme kinetics and product inhibition, will be essential for the development of effective therapeutic strategies targeting age-related and metabolic diseases.

References

A Technical Guide to Nicotinamide Mononucleotide (NMN): Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Fosribnicotinamide" is not a standard chemical identifier. However, its constituent parts suggest a phosphorylated nicotinamide (B372718) riboside structure. This guide focuses on Nicotinamide Mononucleotide (NMN), a well-characterized molecule fitting this description and a subject of extensive scientific research. Several chemical suppliers list "this compound" as a synonym for NMN.[1][2]

Executive Summary

Nicotinamide Mononucleotide (NMN) is a naturally occurring bioactive nucleotide and a key precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[3][4] With NAD+ levels declining with age, NMN has emerged as a molecule of significant interest for its potential to mitigate age-related physiological decline.[4][5] This document provides a comprehensive technical overview of NMN, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings. It includes detailed protocols for its quantification and visual diagrams of its core biological pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

NMN is a nucleotide composed of a nicotinamide base, a ribose sugar, and a phosphate (B84403) group.[3] It is synthesized in the body from B vitamins, and it is also found in small amounts in various foods like broccoli, cabbage, avocado, and cucumbers.[3][4]

Table 1: Physicochemical Properties of Nicotinamide Mononucleotide (NMN)

PropertyValueSource
IUPAC Name [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate[6]
Molecular Formula C₁₁H₁₅N₂O₈P[6][7]
Molecular Weight 334.22 g/mol [2][6][7]
CAS Number 1094-61-7[2][7][8]
Appearance Solid[9]
Melting Point 166 °C[9]
Purity ≥97%[7][9]
Storage 4°C, protect from light[7][9]

Mechanism of Action: The NAD+ Salvage Pathway

The primary pharmacological activity of NMN stems from its role as a direct precursor to NAD+.[] In mammals, the salvage pathway is the main route for NAD+ biosynthesis, recycling nicotinamide and its derivatives to maintain the cellular NAD+ pool.[11][12] NMN is the product of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to NMN.[3][4] Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[13]

Elevated NAD+ levels enhance the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][[“]] These enzymes are crucial for a multitude of cellular functions, including DNA repair, metabolic regulation, and inflammatory responses, which are often impaired during aging.[5][12][[“]]

NAD_Salvage_Pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-limiting step) NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Activates Cellular_Functions DNA Repair, Metabolism, Stress Resistance Sirtuins->Cellular_Functions Modulates PARPs->Cellular_Functions Modulates

Caption: The NAD+ Salvage Pathway, highlighting the conversion of NAM to NMN and subsequently to NAD+.

Key Experimental Findings

Numerous preclinical studies in animal models have demonstrated that NMN supplementation can mitigate age-associated physiological decline, improve insulin (B600854) sensitivity, enhance mitochondrial function, and protect against ischemia-reperfusion injury.[4][5] Human clinical trials, while more recent, have corroborated the safety and efficacy of NMN in increasing blood NAD+ levels.

Table 2: Summary of Human Clinical Trials on NMN Supplementation

Study FocusDosageDurationKey FindingsReference
Safety & NAD+ Levels250 mg/day12 weeksNMN was safe and well-tolerated. Whole blood NAD+ levels significantly increased, nearly doubling and plateauing at 4 weeks.[15][16]
Pharmacokinetics & NAD+ Levels1000 mg (once or twice daily)14 daysNMN significantly increased blood NAD+ levels in a dose-dependent manner without adverse effects in overweight or obese adults.[17]
NAD+ Levels & Bioage300, 600, or 900 mg/day60 daysAll NMN groups showed statistically significant increases in blood NAD+ concentrations. The 600 mg and 900 mg groups showed the highest levels.[18]
Muscle Insulin Sensitivity250 mg/day10 weeksNMN supplementation increased muscle insulin sensitivity in prediabetic women who were overweight or obese.[16]

Experimental Protocols

Accurate quantification of NMN in biological matrices is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[19][20][21]

Protocol: Quantification of NMN in Human Plasma by LC-MS/MS

This protocol provides a representative method for the accurate measurement of NMN.

1. Objective: To quantify the concentration of NMN in human plasma samples.

2. Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • NMN analytical standard

  • Isotopically labeled NMN internal standard (e.g., NMN-d4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • Ultrapure water

  • LC-MS/MS system (e.g., triple quadrupole)

3. Sample Preparation:

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 5 µL of the isotopically labeled NMN internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile or a solution of perchloric acid to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. If using PCA, neutralize the extract with K₂CO₃.[19]

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with formic acid).

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

    • NMN Transition: Monitor the specific precursor-to-product ion transition for NMN.

    • Internal Standard Transition: Monitor the specific transition for the isotopically labeled NMN.

5. Quantification:

  • Construct a calibration curve using the NMN analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of NMN in the unknown samples by interpolating from the linear regression of the calibration curve.

Experimental_Workflow LC-MS/MS Workflow for NMN Quantification Sample 1. Plasma Sample Collection Spike 2. Internal Standard Spiking Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge1 4. Centrifugation Precipitate->Centrifuge1 Extract 5. Supernatant Extraction Centrifuge1->Extract Dry 6. Evaporation & Reconstitution Extract->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS Data 8. Data Analysis & Quantification LCMS->Data

Caption: A typical experimental workflow for the quantification of NMN in plasma samples.

Conclusion

Nicotinamide Mononucleotide is a pivotal NAD+ intermediate with significant therapeutic potential, particularly in the context of aging and metabolic disorders. Its ability to safely and effectively increase systemic NAD+ levels has been demonstrated in multiple human studies.[15][16][17] The robust analytical methods available for its quantification allow for precise characterization of its pharmacokinetics and pharmacodynamics. Continued research into NMN's broad-spectrum benefits and long-term effects is crucial for translating its promise into effective clinical strategies for promoting healthy aging.

References

Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] The growing interest in NMN stems from its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegenerative conditions.[1] This guide provides a comprehensive overview of the discovery of this compound and details the primary methodologies for its chemical and enzymatic synthesis, offering structured data and detailed experimental protocols for the scientific community.

Discovery and Biological Significance

This compound is a naturally occurring bioactive nucleotide found in all living organisms.[3] It is a product of the reaction catalyzed by nicotinamide phosphoribosyltransferase (NAMPT) and serves as a key precursor to NAD+.[1][3][4] The pharmacological effects of this compound are largely attributed to its role in boosting NAD+ levels, which can in turn activate sirtuins and other NAD+-dependent enzymes involved in crucial cellular processes like DNA repair, mitochondrial function, and inflammatory responses.[5] Research has highlighted its potential in cardioprotection, as well as in managing diabetes and Alzheimer's disease.[1]

Synthesis Methodologies

The production of this compound can be broadly categorized into two main approaches: chemical synthesis and biosynthesis (enzymatic synthesis). While chemical synthesis offers the potential for high-purity NMN, it often involves complex procedures and environmental concerns.[3][6] Biosynthesis, utilizing enzymes, presents a more environmentally friendly and efficient alternative.[7]

Chemical Synthesis

Chemical synthesis routes to β-NMN typically involve the use of nicotinamide and protected ribose derivatives as starting materials, proceeding through key steps of glycosylation, phosphorylation, and deprotection.[5]

One common chemical synthesis approach involves the following key reactions:

  • Condensation: 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose reacts with nicotinamide in the presence of a catalyst to form nicotinamide tribenzoyl nucleoside.[8]

  • Deprotection: The benzoyl protecting groups are removed by alkaline hydrolysis to yield nicotinamide riboside.[8]

  • Phosphorylation: The hydroxyl group of nicotinamide riboside is then phosphorylated to produce β-nicotinamide mononucleotide.[8]

Another method utilizes a two-step process starting from nicotinamide riboside, involving phosphorylation and subsequent acidification.[9]

Experimental Protocol: Chemical Synthesis of β-Nicotinamide Mononucleotide

Materials:

  • Nicotinamide Riboside Chloride

  • Sodium Trimetaphosphate (STMP)

  • Sodium Hydroxide (B78521) solution

  • Hydrochloric Acid

  • C18 Reverse Phase Chromatography Column

  • Water (HPLC grade)

Procedure:

  • To a 2000 mL three-necked flask, add nicotinamide riboside chloride (100g, 0.344 mol) and 1000 mL of an aqueous sodium hydroxide solution with a pH of 9.[9]

  • Control the temperature of the mixture to 30°C until stable.[9]

  • Add Sodium Trimetaphosphate (STMP) (110.48g, 0.361 mol) to the reaction mixture and allow it to react for 4 hours.[9]

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC). The reaction is considered complete when the starting material is consumed.

  • Upon completion, acidify the reaction mixture with an appropriate inorganic or organic acid (e.g., hydrochloric acid) to precipitate the crude β-nicotinamide mononucleotide.[9]

  • Purify the crude product using a C18 reverse phase chromatography column with water as the eluent to obtain purified β-nicotinamide mononucleotide.[10]

Enzymatic Synthesis

Enzymatic synthesis of this compound is gaining prominence due to its mild reaction conditions and high stereoselectivity, yielding the biologically active β-isomer.[11][12] This approach mimics the natural biosynthetic pathways of NAD+.

The two primary enzymatic routes are:

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Pathway: This pathway utilizes nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce NMN.[12]

  • Nicotinamide Riboside Kinase (NRK) Pathway: This route involves the phosphorylation of nicotinamide riboside (NR) to form NMN, with ATP serving as the phosphate (B84403) donor.[7][12]

Recent advancements in metabolic engineering have enabled the development of whole-cell biocatalysts, such as engineered E. coli or Bacillus subtilis, for the efficient production of NMN from inexpensive starting materials like glucose and nicotinamide.[2][13][14]

Experimental Protocol: Enzymatic Synthesis of β-Nicotinamide Mononucleotide using Whole-Cell Biocatalysis

Materials:

  • Engineered E. coli strain expressing necessary enzymes (e.g., NAMPT, PRPP synthetase)

  • Fermentation medium containing glucose and nicotinamide

  • Appropriate buffers and salts for cell culture and catalysis

  • Centrifuge

  • Sonication equipment or cell disruptor

  • Purification system (e.g., size-exclusion chromatography or nanofiltration)

Procedure:

  • Cultivate the engineered E. coli strain in a suitable fermentation medium containing glucose as a carbon source.

  • Induce the expression of the catalytic enzymes at the appropriate cell density.

  • After sufficient cell growth, harvest the cells by centrifugation.

  • Resuspend the cell pellet in a reaction buffer containing nicotinamide (e.g., 25 mM) and glucose (e.g., 40 mM).[13]

  • Incubate the reaction mixture under optimal conditions (e.g., temperature, pH) for a specified duration (e.g., 9 hours).[13]

  • Monitor NMN production using HPLC.

  • After the reaction, lyse the cells using sonication or another disruption method to release the intracellular NMN.[15]

  • Separate the NMN from the cell lysate and other byproducts using purification techniques such as size-exclusion chromatography or a combination of microfiltration and nanofiltration.[16][17]

Quantitative Data Summary

The following tables summarize the reported yields for different synthesis methods of this compound (NMN).

Table 1: Chemical Synthesis Yields

Starting Material(s)Key ReagentsReported YieldReference
Nicotinamide RibosideSodium Trimetaphosphate~76% (product content in reaction mixture)[9]
1,2,3,5-tetrabenzoyl-β-D-ribofuranose, Nicotinamide-~31% (four-step process)

Table 2: Enzymatic Synthesis Yields

Synthesis MethodKey Enzyme(s)Substrate(s)Reported YieldReference
Whole-cell catalysis (E. coli)Multi-enzyme cascadeGlucose, Nicotinamide1.8 mmol L⁻¹ (0.6 g L⁻¹)[13]
Whole-cell catalysis (E. coli)Engineered PPP and transportersGlucose, Nicotinamide6.79 g/L
Whole-cell catalysis (B. subtilis)Engineered NadE, PncB, PnuCGlucose3,398 mg/L[2]
In vitro enzymatic cascadeEngineered PRS and NAMPTD-ribose, Niacinamide8.10 g L⁻¹[11]
Enzymatic conversionKluyveromyces marxianus NRKNicotinamide Riboside281 g/L in one day[15]

Visualization of Pathways and Workflows

Signaling Pathway: NAD+ Biosynthesis from this compound

NAD_Biosynthesis This compound This compound (NMN) NMNAT NMNAT This compound->NMNAT NAD NAD+ NMNAT->NAD PPi PPi NMNAT->PPi ATP ATP ATP->NMNAT

Caption: NAD+ biosynthesis from this compound (NMN).

Experimental Workflow: Chemical Synthesis of this compound

Chemical_Synthesis_Workflow cluster_reaction Reaction Steps cluster_purification Purification start Nicotinamide Riboside step1 Phosphorylation with STMP start->step1 step2 Acidification step1->step2 product Crude this compound step2->product step3 Reverse Phase Chromatography product->step3 final_product Purified this compound step3->final_product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis of this compound

Enzymatic_Synthesis_Workflow cluster_biocatalysis Biocatalysis cluster_purification Purification start Engineered E. coli Culture step1 Whole-Cell Bioconversion (Glucose + Nicotinamide) start->step1 step2 Cell Lysis step1->step2 product Cell Lysate with NMN step2->product step3 Chromatography / Nanofiltration product->step3 final_product Purified this compound step3->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

References

Fosribnicotinamide: A Technical Guide to its Biological Functions and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, the phosphorylated form of nicotinamide (B372718) riboside (NR), is a key intermediate in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). As a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, NAD+ is central to metabolism, DNA repair, and cell signaling. This document provides a comprehensive overview of the biological functions and metabolic pathways of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and therapeutic development.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental molecule in all living cells, participating in a vast array of biological processes.[1][2][3] Its roles extend from a classical cofactor in metabolic redox reactions to a substrate for NAD+-consuming enzymes such as sirtuins, poly (ADP-ribose) polymerases (PARPs), and CD38.[1][3] The maintenance of cellular NAD+ pools is crucial for cellular health and longevity, and its decline is associated with aging and various pathologies.[2][4][5]

This compound, or nicotinamide riboside phosphate, is a direct precursor in the salvage pathway that recycles nicotinamide and its derivatives to synthesize NAD+. Its generation from nicotinamide riboside (NR) is a critical step in boosting cellular NAD+ levels, which has shown therapeutic potential in a range of preclinical and clinical studies.[4][6][7] This guide will delve into the core biological functions and pathways of this compound, providing a technical resource for the scientific community.

Metabolic Pathways

This compound is synthesized from nicotinamide riboside (NR) via the action of nicotinamide riboside kinases (NRKs). This phosphorylation is the committed step in the conversion of NR to NAD+.

NAD+ Biosynthesis from Nicotinamide Riboside

The primary pathway involving this compound is the two-step conversion of NR to NAD+:

  • Phosphorylation of Nicotinamide Riboside: Nicotinamide riboside kinases (NRK1 and NRK2 in mammals) catalyze the ATP-dependent phosphorylation of NR to form this compound (nicotinamide mononucleotide, NMN).[1]

  • Adenylylation of this compound: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then catalyze the transfer of an adenylyl group from ATP to this compound, yielding NAD+.[2]

NAD_Biosynthesis NR Nicotinamide Riboside (NR) This compound This compound (NMN) NR->this compound NRK1/2 NAD NAD+ This compound->NAD NMNATs ADP1 ADP This compound->ADP1 PPi PPi NAD->PPi ATP1 ATP ATP1->this compound ATP2 ATP ATP2->NAD

NAD+ Biosynthesis from Nicotinamide Riboside.

Biological Functions

The biological functions of this compound are intrinsically linked to its role as a direct precursor to NAD+. By increasing the cellular pool of NAD+, this compound influences a multitude of downstream processes.

Energy Metabolism

NAD+ is a cornerstone of cellular energy metabolism, acting as an essential coenzyme for dehydrogenases in glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation.[1][2] By boosting NAD+ levels, this compound can enhance oxidative metabolism.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses.[1] Increased NAD+ availability through the this compound pathway leads to enhanced sirtuin activity. This has been linked to improved mitochondrial function and neuroprotection.[4]

DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are enzymes that utilize NAD+ to synthesize poly (ADP-ribose) chains, a post-translational modification critical for DNA repair and the maintenance of genomic stability.

Calcium Signaling

CD38, another NAD+-consuming enzyme, hydrolyzes NAD+ to generate cyclic ADP-ribose (cADPR), a second messenger involved in intracellular calcium signaling.[3]

Biological_Functions This compound This compound NAD NAD+ This compound->NAD Energy Energy Metabolism (Glycolysis, TCA, OxPhos) NAD->Energy Sirtuins Sirtuin Activity (Gene Expression, Metabolism) NAD->Sirtuins PARPs PARP Activity (DNA Repair) NAD->PARPs CD38 CD38 Activity (Calcium Signaling) NAD->CD38

Downstream Biological Functions of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical and clinical studies on nicotinamide riboside (NR), the direct precursor to this compound.

ParameterOrganism/ModelTreatmentResultReference
NAD+ Levels Humans1000 mg/day NR for 26 weeksSignificant increase in plasma NAD+ levels[5]
Arterial Stiffness (CAVI) Werner Syndrome Patients1000 mg/day NR for 26 weeksSignificant improvement (decrease) in Cardio-Ankle Vascular Index[5]
Mitochondrial Respiration Obese MiceNR supplementation for 8 weeksIncreased mitochondrial respiration[1]
SIRT1 and mTORC1 Activity Aging MiceNR supplementationIncreased activity, rejuvenating intestinal stem cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

Measurement of NAD+ Levels by HPLC-MS/MS

This protocol describes a common method for quantifying NAD+ levels in biological samples.

Workflow:

HPLC_Workflow Sample Sample Preparation (e.g., Plasma, Tissue Homogenate) Extraction Metabolite Extraction (e.g., Acetonitrile (B52724) Precipitation) Sample->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for NAD+ Quantification.

Protocol Steps:

  • Sample Collection and Preparation: Collect blood samples and isolate plasma by centrifugation. For tissue samples, homogenize in a suitable buffer on ice.

  • Metabolite Extraction: Add ice-cold acetonitrile to the sample to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed to pellet the protein debris.

  • Sample Analysis: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer. Use a C18 column for reverse-phase chromatography. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify NAD+.

  • Data Analysis: Generate a standard curve using known concentrations of NAD+ to quantify the levels in the samples.

Sirtuin Activity Assay

This protocol outlines a common method to measure the deacetylase activity of sirtuins.

Protocol Steps:

  • Enzyme and Substrate Preparation: Recombinantly express and purify the sirtuin of interest (e.g., SIRT1). Prepare a fluorogenic acetylated peptide substrate.

  • Reaction Setup: In a microplate, combine the purified sirtuin, the fluorogenic substrate, and varying concentrations of NAD+ in a reaction buffer.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence is directly proportional to the sirtuin activity.

Conclusion

This compound stands as a pivotal molecule in NAD+ metabolism. Its role as the direct product of NR phosphorylation places it at a critical control point for boosting cellular NAD+ levels. Understanding the biological functions and metabolic pathways of this compound is essential for developing novel therapeutic strategies targeting age-related diseases, metabolic disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing this promising field of study.

References

Unveiling the Therapeutic Potential of Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, scientifically known as β-Nicotinamide Mononucleotide (NMN), is a pivotal molecule in cellular metabolism, acting as a direct precursor to the essential coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD+). The burgeoning field of NAD+ metabolism has identified NMN as a key therapeutic agent with a wide spectrum of potential applications. This technical guide provides an in-depth exploration of the primary therapeutic targets of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and providing methodologies for relevant experimental protocols. The central therapeutic strategy revolves around the replenishment of cellular NAD+ pools, which are often depleted in various pathological states, including metabolic disorders, neurodegenerative diseases, and age-related complications.

Introduction: The Central Role of NAD+ and the Promise of this compound

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, participating in a vast array of enzymatic reactions, including those central to energy metabolism, DNA repair, and cellular signaling. The cellular levels of NAD+ decline with age and under conditions of metabolic stress, contributing to the pathogenesis of numerous diseases. This compound (NMN) has emerged as a promising therapeutic agent due to its ability to effectively augment cellular NAD+ levels.[1]

This compound is a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction and serves as a key intermediate in the principal NAD+ salvage pathway in mammals.[1] By providing a direct precursor for NAD+ synthesis, NMN supplementation can counteract the age-related and disease-associated decline in NAD+, thereby restoring the activity of NAD+-dependent enzymes and promoting cellular health.

Primary Therapeutic Target: Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis

The core therapeutic target of this compound is the cellular machinery responsible for NAD+ biosynthesis. By providing the substrate for nicotinamide mononucleotide adenylyltransferases (NMNATs), NMN directly fuels the production of NAD+.

The NAD+ Salvage Pathway

The primary mechanism of action for this compound is its role in the NAD+ salvage pathway. This pathway recycles nicotinamide, a form of vitamin B3, back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN This compound (NMN) NAMPT->NMN PPi NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD PPi

Caption: The NAD+ Salvage Pathway highlighting the role of this compound (NMN).

Key Therapeutic Applications and Preclinical Evidence

The ability of this compound to boost NAD+ levels has been investigated in a variety of preclinical models, demonstrating its therapeutic potential across a range of diseases.

Metabolic Disorders

Studies in animal models of diabetes and obesity have shown that NMN administration can improve insulin (B600854) sensitivity, enhance glucose tolerance, and reduce diet-induced weight gain. These effects are attributed to the restoration of NAD+ levels in metabolic tissues, leading to improved mitochondrial function and energy expenditure.

Neurodegenerative Diseases

In models of Alzheimer's disease and other neurodegenerative conditions, this compound has been shown to improve cognitive function, protect against neuronal cell death, and reduce the accumulation of pathological protein aggregates. The neuroprotective effects are linked to enhanced mitochondrial function, improved DNA repair, and reduced neuroinflammation.

Cardiovascular Disease

Preclinical studies have demonstrated that NMN can protect the heart from ischemic injury, improve cardiac function in models of heart failure, and enhance vascular endothelial function. These cardioprotective effects are mediated by the activation of sirtuins and other NAD+-dependent enzymes that promote cellular stress resistance.

Age-Related Decline

This compound supplementation has been shown to mitigate various aspects of age-related physiological decline in animal models. These include improvements in muscle function, increased exercise endurance, and enhanced immune responses.

Table 1: Summary of Preclinical Efficacy of this compound (NMN)

Disease ModelSpeciesKey Findings
Diet-induced ObesityMouseImproved insulin sensitivity, reduced weight gain
Alzheimer's DiseaseMouseImproved cognitive function, reduced amyloid-beta plaques
Cardiac Ischemia-ReperfusionMouseReduced infarct size, improved cardiac function
Aged MiceMouseIncreased exercise endurance, improved muscle function

Clinical Investigations

While the majority of data on this compound comes from preclinical studies, early-phase human clinical trials are underway to evaluate its safety and efficacy. These trials are investigating the effects of NMN on metabolic parameters in prediabetic individuals, muscle function in the elderly, and other age-related conditions.

Experimental Protocols

In Vitro Measurement of NAD+ Levels

Objective: To quantify the intracellular concentration of NAD+ in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., primary hepatocytes, neurons) to the desired confluency. Treat cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash cells with cold PBS and lyse using an acidic extraction buffer (e.g., 0.6 M perchloric acid).

  • NAD+ Extraction: Neutralize the lysate with a potassium carbonate solution. Centrifuge to remove the precipitate.

  • Quantification: Measure NAD+ levels in the supernatant using a commercially available NAD+/NADH assay kit, which is typically based on a lactate (B86563) dehydrogenase cycling reaction. The absorbance is read at the appropriate wavelength (e.g., 450 nm).

NAD_Measurement_Workflow A Cell Culture & NMN Treatment B Cell Lysis (Acidic Extraction) A->B C Neutralization & Centrifugation B->C D NAD+ Quantification (Enzymatic Assay) C->D

Caption: Workflow for in vitro measurement of NAD+ levels.

In Vivo Assessment of Metabolic Parameters in a Mouse Model of Diet-Induced Obesity

Objective: To evaluate the effect of this compound on glucose metabolism and insulin sensitivity in vivo.

Methodology:

  • Animal Model: Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding a high-fat diet for a specified period (e.g., 12 weeks).

  • This compound Administration: Administer this compound to the treatment group via oral gavage or in the drinking water at a predetermined dose.

  • Glucose Tolerance Test (GTT): After a period of treatment, fast the mice overnight and administer an intraperitoneal injection of glucose. Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) post-injection.

  • Insulin Tolerance Test (ITT): In a separate cohort, administer an intraperitoneal injection of insulin and measure blood glucose levels at various time points (0, 15, 30, 45, and 60 minutes) post-injection.

  • Data Analysis: Calculate the area under the curve (AUC) for both GTT and ITT to assess glucose clearance and insulin sensitivity.

Future Directions and Conclusion

This compound holds significant promise as a therapeutic agent for a wide range of diseases characterized by impaired NAD+ metabolism. Its ability to safely and effectively increase cellular NAD+ levels makes it an attractive candidate for further drug development. Future research should focus on larger, well-controlled clinical trials to definitively establish its efficacy in human populations. Furthermore, the development of optimized delivery systems and combination therapies may further enhance its therapeutic potential. The continued exploration of this compound and the broader field of NAD+ biology is poised to yield novel therapeutic strategies for promoting health and combating disease.

References

Fosribnicotinamide: A Technical Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, a compound of interest in contemporary pharmaceutical research, necessitates a thorough understanding of its physicochemical properties to ensure the development of safe, stable, and efficacious drug products. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound in various solvents. In the absence of publicly available, specific quantitative data for this compound, this document serves as a detailed framework of experimental protocols and data presentation standards for researchers to conduct their own analyses. The protocols outlined are based on established pharmaceutical industry practices and regulatory guidelines.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the established methods for quantifying the solubility of this compound in aqueous and organic solvents.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (B87167) (DMSO)). The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.[1]

  • Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker. The temperature should be controlled, typically at 25 °C or 37 °C.[3] Equilibration time should be determined empirically but is often in the range of 24 to 72 hours.[4]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.[5]

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][6]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Experimental Protocol: Potentiometric Titration

For ionizable compounds, potentiometric titration offers a rapid and automated method to determine the pH-solubility profile.[7][8]

Methodology:

  • Instrument Setup: Calibrate a pH meter with standard buffers.

  • Titration: Prepare a suspension of this compound in water. Titrate the suspension with a standardized acid or base.

  • Data Analysis: Record the pH as a function of the titrant volume. The point at which the solid phase disappears or the pH curve shows an inflection point can be used to calculate the intrinsic solubility and pKa.[9]

Data Presentation: Solubility of this compound

The following table structure should be used to present the determined solubility data for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25[Insert Data]HPLC-UV
PBS (pH 7.4)37[Insert Data]HPLC-UV
Ethanol25[Insert Data]HPLC-UV
DMSO25[Insert Data]HPLC-UV

Stability Assessment

Evaluating the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify likely degradation products and to establish the intrinsic stability of the molecule.[10][11][12] These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the selected solvents.

  • Stress Conditions: Expose the solutions to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[16]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60-80°C).[16]

    • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.[6][17] The target degradation is typically 5-20%.[16]

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[18]

Methodology:

  • Column and Mobile Phase Selection: Utilize a reversed-phase HPLC (RP-HPLC) column (e.g., C18).[6] Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), that provides good separation between the parent compound and its degradation products. A gradient elution is often necessary.[18]

  • Method Validation: Validate the HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[19] Specificity is demonstrated by showing that the method can resolve the parent drug from its degradation products and any excipients.

Data Presentation: Stability of this compound

Summarize the results of the forced degradation studies in a clear tabular format.

Stress ConditionDurationTemperature (°C)% Assay of this compound% Total Impurities/Degradants
0.1 M HCl24 hours60[Insert Data][Insert Data]
0.1 M NaOH24 hours60[Insert Data][Insert Data]
3% H₂O₂24 hoursRT[Insert Data][Insert Data]
Heat (Solid)7 days80[Insert Data][Insert Data]
Light (Solution)1.2 million lux hrsRT[Insert Data][Insert Data]

Visualizations

Signaling Pathways and Experimental Workflows

Visual diagrams are crucial for representing complex relationships and processes in a clear and concise manner.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Supersaturated Solution (this compound + Solvent) equilibrate Equilibrate (24-72h at controlled Temp) prep_sol->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate quantify_sol Quantify Concentration (HPLC-UV) separate->quantify_sol prep_stab Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) prep_stab->stress sample Sample at Time Points stress->sample quantify_stab Quantify Degradation (Stability-Indicating HPLC) sample->quantify_stab

Caption: Experimental workflow for solubility and stability testing of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_development Drug Development Outcomes solubility Solubility formulation Formulation Design solubility->formulation bioavailability Bioavailability solubility->bioavailability stability Stability stability->formulation shelf_life Shelf-Life & Storage stability->shelf_life

Caption: Relationship between physicochemical properties and drug development outcomes.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and visualizations are intended to facilitate clear communication and comparison of results among research and development teams. As specific data for this compound becomes available, these frameworks can be populated to create a comprehensive physicochemical profile of the compound.

References

Navigating the Therapeutic Potential of Nicotinamide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the in vitro and in vivo evidence surrounding nicotinamide-based compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction: While specific research on "Fosribnicotinamide" is not extensively available in the public domain, a wealth of studies on related nicotinamide (B372718) derivatives and NAD+ precursors provides a strong foundation for understanding their therapeutic promise. These molecules are integral to cellular metabolism and signaling, playing critical roles in a range of physiological and pathological processes. This technical guide synthesizes the available preclinical data on these compounds, focusing on their mechanisms of action, experimental validation, and potential clinical applications, particularly in oncology and age-related diseases.

In Vitro Studies: Unraveling Cellular Mechanisms

In vitro assays are fundamental in elucidating the direct effects of novel compounds on cellular functions. For nicotinamide derivatives, these studies have been pivotal in identifying their anti-proliferative, pro-apoptotic, and enzyme-inhibitory activities.

Anti-Proliferative Activity

A significant body of research has focused on the anti-cancer properties of nicotinamide derivatives. One study detailed the synthesis and evaluation of a series of nicotinamide derivatives as VEGFR-2 inhibitors.[1] The anti-proliferative activities of these compounds were assessed against human cancer cell lines, HCT-116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma), using the MTT assay.

Table 1: Anti-Proliferative Activity of Nicotinamide Derivatives [1]

CompoundHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Compound 8 5.47.1
Sorafenib (Control) Not SpecifiedNot Specified
VEGFR-2 Inhibition

The same study investigated the direct inhibitory effect of these compounds on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The IC₅₀ values were determined through enzymatic assays.

Table 2: VEGFR-2 Inhibitory Activity [1]

CompoundVEGFR-2 IC₅₀ (nM)
Compound 8 77.02
Sorafenib (Control) 53.65
Apoptosis Induction

Flow cytometry analysis was employed to quantify the induction of apoptosis in HCT-116 cells following treatment with a lead nicotinamide derivative.

Table 3: Apoptosis Induction in HCT-116 Cells [1]

TreatmentTotal Apoptosis (%)Fold Increase vs. Control
Control 3.05-
Compound 8 19.826.5
Gene Expression Analysis

To understand the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins were measured.

Table 4: Modulation of Apoptotic Gene Expression [1]

GeneFold Change (Compound 8 vs. Control)
Caspase-8 9.4-fold increase
Bax 9.2-fold increase
Bcl-2 3-fold decrease
Immunomodulatory Effects

The study also explored the impact of the lead compound on the expression of immunomodulatory proteins.

Table 5: Immunomodulatory Protein Expression [1]

ProteinLevel Reduction (%)
TNF-α 92.37
IL-6 Non-significant

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cell lines (HCT-116 and HepG2) are seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

VEGFR-2 Kinase Assay
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Procedure: The reaction is typically performed in a 96-well plate containing VEGFR-2 enzyme, a specific substrate, and ATP. The test compound is added at various concentrations.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Flow Cytometry for Apoptosis
  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

G cluster_0 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Nicotinamide_Derivative Nicotinamide Derivative (e.g., Compound 8) Nicotinamide_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by a nicotinamide derivative.

G cluster_1 In Vitro Anti-Cancer Screening Workflow Start Start Cell_Culture Cancer Cell Lines (HCT-116, HepG2) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC₅₀) Cell_Culture->MTT_Assay VEGFR2_Assay VEGFR-2 Kinase Assay (Determine IC₅₀) MTT_Assay->VEGFR2_Assay Lead Compound Apoptosis_Assay Apoptosis Assay (Flow Cytometry) VEGFR2_Assay->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qRT-PCR/Western Blot) Apoptosis_Assay->Gene_Expression End End Gene_Expression->End

Caption: Workflow for the in vitro evaluation of nicotinamide derivatives.

In Vivo and Clinical Perspectives

While detailed in vivo data for the specific nicotinamide derivatives from the primary study are not provided, the broader class of NAD+ precursors, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), has been investigated in preclinical and clinical settings.[2] These studies suggest that replenishing NAD+ levels can have therapeutic benefits in aging and age-related diseases.[2]

Clinical trials are underway to explore the therapeutic potential of NAD+ precursors in various conditions. For instance, a trial is investigating the effect of nicotinamide riboside on mitochondrial function in Li-Fraumeni Syndrome (NCT03789175).[3] Another study aims to compare the effects of different NAD precursors, including NR, nicotinamide (NAM), and NMN, on visual function in glaucoma patients (NCT06991712).[4]

Conclusion

The landscape of nicotinamide derivatives and NAD+ precursors as therapeutic agents is rapidly evolving. The in vitro data for novel nicotinamide derivatives demonstrate potent anti-cancer activity through mechanisms such as VEGFR-2 inhibition and apoptosis induction. The detailed experimental protocols provide a roadmap for further research and validation. While specific in vivo data for these novel compounds are yet to be published, the promising results from preclinical and clinical studies of related NAD+ precursors highlight the significant therapeutic potential of this class of molecules. Future research should focus on comprehensive in vivo efficacy and safety studies of these promising nicotinamide derivatives to translate the compelling in vitro findings into clinical applications.

References

The Emergence of NAD+ Precursors in Cellular Aging: A Technical Overview of Fosribnicotinamide's Putative Analog, Nicotinamide Mononucleotide (NMN)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest to mitigate the cellular hallmarks of aging is a cornerstone of modern biomedical research. While the novel compound "Fosribnicotinamide" is not yet documented in publicly available scientific literature, its name suggests a potential role as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursor. NAD+ is a critical coenzyme in cellular metabolism and its decline is a key feature of aging.[1][2][3][4] This technical guide will, therefore, focus on a well-researched and representative NAD+ precursor, Nicotinamide Mononucleotide (NMN), to provide the in-depth analysis requested. The mechanisms and experimental data presented for NMN serve as a robust proxy for the potential effects of a compound like this compound on cellular aging, offering a valuable resource for researchers, scientists, and drug development professionals.

The Central Role of NAD+ in Cellular Aging

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][5] Its levels decline with age in various tissues, and this decline is linked to a wide range of age-related diseases.[1][2][5] NAD+ is a critical substrate for several enzymes, most notably sirtuins and poly(ADP-ribose) polymerases (PARPs), which play pivotal roles in maintaining genomic stability and regulating lifespan.[1][6][7] The age-related decrease in NAD+ levels is attributed to both reduced synthesis and increased consumption by enzymes like CD38.[2][3]

Supplementation with NAD+ precursors, such as Nicotinamide Mononucleotide (NMN), has emerged as a promising strategy to counteract the age-associated decline in NAD+ and ameliorate age-related cellular dysfunction.[8]

Nicotinamide Mononucleotide (NMN) and Its Impact on Cellular Aging Markers

NMN is a key intermediate in the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals.[7] Administration of NMN has been shown to increase NAD+ levels in various tissues, leading to beneficial effects on several hallmarks of aging.

Quantitative Effects of NMN on Cellular Aging Markers

While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed effects of its putative analog, NMN, on key markers of cellular aging from various preclinical studies.

Marker of Cellular AgingModel SystemTreatmentObserved EffectReference
Senescence-Associated β-Galactosidase (SA-β-gal) Activity Aged MiceNMN SupplementationDecreased number of SA-β-gal positive cells in various tissues.[8]
p16Ink4a and p21Cip1 Expression Senescent Human CellsNMN TreatmentReduced mRNA and protein levels of p16 and p21.[9]
Mitochondrial Function Aged MiceNMN SupplementationImproved mitochondrial respiration and biogenesis.[10]
DNA Damage (γH2AX foci) Aged MiceNMN SupplementationReduced number of γH2AX foci, indicating decreased DNA damage.[8]
Inflammation (SASP factors) Senescent Human CellsNMN TreatmentDecreased secretion of pro-inflammatory cytokines like IL-6 and IL-8.[11]

Signaling Pathways Modulated by NMN

NMN primarily exerts its anti-aging effects by replenishing the cellular NAD+ pool, which in turn activates NAD+-dependent enzymes, most notably the sirtuin family of deacetylases.

The NMN-NAD+-Sirtuin Pathway

Sirtuins, particularly SIRT1, are key regulators of cellular homeostasis and longevity.[6] SIRT1 deacetylates a wide range of protein substrates, influencing processes such as DNA repair, inflammation, and mitochondrial function.[12] By increasing NAD+ levels, NMN enhances SIRT1 activity, leading to the deacetylation and activation of downstream targets that combat cellular aging.

NMN_Sirtuin_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_downstream Downstream Effects NMN_ext NMN NMN_int Intracellular NMN NMN_ext->NMN_int Transport NAD NAD+ NMN_int->NAD Biosynthesis SIRT1_active SIRT1 (active) NAD->SIRT1_active Activation SIRT1 SIRT1 (inactive) DNA_repair DNA Repair (via PARP1, Ku70) SIRT1_active->DNA_repair Mitochondrial_Biogenesis Mitochondrial Biogenesis (via PGC-1α) SIRT1_active->Mitochondrial_Biogenesis Inflammation Reduced Inflammation (via NF-κB) SIRT1_active->Inflammation Cellular_Senescence Decreased Cellular Senescence SIRT1_active->Cellular_Senescence Experimental_Workflow start Start: Culture primary human fibroblasts induce_senescence Induce Senescence (e.g., replicative exhaustion, doxorubicin) start->induce_senescence treatment Treat with Test Compound (e.g., NMN) or Vehicle Control induce_senescence->treatment assays Perform Senescence Assays treatment->assays sa_beta_gal SA-β-gal Staining assays->sa_beta_gal western_blot Western Blot (p16, p21) assays->western_blot qpcr qPCR (SASP factors: IL-6, IL-8) assays->qpcr immunofluorescence Immunofluorescence (γH2AX foci) assays->immunofluorescence data_analysis Data Analysis and Interpretation sa_beta_gal->data_analysis western_blot->data_analysis qpcr->data_analysis immunofluorescence->data_analysis

References

The Core Mechanism of Fosribnicotinamide (β-Nicotinamide Mononucleotide) in Elevating NAD+ Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, identified as β-Nicotinamide Mononucleotide (NMN), is a pivotal precursor in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). As an essential coenzyme in cellular metabolism and a substrate for various signaling proteins, maintaining optimal NAD+ levels is crucial for cellular health and function. A decline in NAD+ availability is associated with aging and numerous pathological conditions. This technical guide provides an in-depth exploration of the mechanisms by which NMN effectively elevates intracellular NAD+ concentrations. We will detail the cellular uptake, enzymatic conversion, and subcellular compartmentalization of the NMN to NAD+ pathway. This guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for the quantification of NAD+ and related metabolites, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding.

Introduction to NAD+ and the Rationale for NMN Supplementation

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental molecule in all living cells, acting as a critical coenzyme in redox reactions that are central to energy metabolism. Beyond its role in bioenergetics, NAD+ is consumed by a class of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a wide array of cellular processes such as DNA repair, epigenetic regulation, and immune signaling.

Cellular NAD+ levels are maintained through a balance of biosynthesis and consumption. The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM) back into the NAD+ pool. NMN is a key intermediate in this pathway. With advancing age and in certain disease states, the activity of the rate-limiting enzyme in the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), can decline, leading to a reduction in NAD+ levels. This decline has been implicated in a range of age-associated diseases. Consequently, supplementation with NAD+ precursors like NMN has emerged as a promising strategy to counteract this decline and support cellular health.

The Molecular Journey of NMN to NAD+

The elevation of intracellular NAD+ by exogenous NMN involves a series of steps, from cellular uptake to enzymatic conversion within specific subcellular compartments.

Cellular Uptake of NMN

Initially, it was believed that NMN required dephosphorylation to nicotinamide riboside (NR) by ectonucleotidases like CD73 to enter cells, after which it would be re-phosphorylated back to NMN. However, recent discoveries have identified a dedicated transporter for NMN.

  • The Slc12a8 Transporter: A specific transporter for NMN, named Slc12a8, has been identified.[1] This transporter facilitates the direct uptake of NMN into cells, a process that is dependent on sodium ions.[1][2] The expression of Slc12a8 varies across different tissues, with particularly high levels found in the small intestine, suggesting a significant role in the absorption of orally administered NMN.[1][3]

The Salvage Pathway: Enzymatic Conversion of NMN to NAD+

Once inside the cell, NMN is a direct precursor to NAD+. The final step in the synthesis of NAD+ from NMN is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs).

  • NMNATs: These enzymes transfer an adenylyl moiety from ATP to NMN, yielding NAD+ and pyrophosphate.[4] Mammals possess three isoforms of NMNAT with distinct subcellular localizations, ensuring the maintenance of separate NAD+ pools within the cell.[5][6][7]

Subcellular Compartmentalization of NAD+ Synthesis

The distinct localization of NMNAT isoforms highlights the importance of compartmentalized NAD+ pools for specific cellular functions.

  • NMNAT1: Located in the nucleus, NMNAT1 is crucial for providing NAD+ for nuclear processes such as DNA repair by PARPs and the regulation of gene expression by sirtuins.[5][6][7]

  • NMNAT2: Found in the Golgi apparatus and cytoplasm, NMNAT2 contributes to the cytoplasmic NAD+ pool, which is essential for metabolic reactions in the cytosol.[5][6][7]

  • NMNAT3: Primarily localized to the mitochondria, NMNAT3 is responsible for maintaining the mitochondrial NAD+ pool, which is vital for the function of the electron transport chain and the activity of mitochondrial sirtuins.[5][6][7]

Quantitative Data on NMN Supplementation and NAD+ Levels

Numerous preclinical and clinical studies have demonstrated the efficacy of NMN in increasing NAD+ levels in various tissues. The following tables summarize key quantitative findings.

Table 1: Preclinical Studies on NMN Supplementation
Model Organism Tissue/Cell Type NMN Dosage and Administration Fold Increase in NAD+ Reference
MiceLiver500 mg/kg, single IP injection~1.5-fold within 15 minutes[3]
MiceHippocampus500 mg/kg, IP injection34-39% increase within 15 minutes[8]
MiceHypothalamus500 mg/kg, IP injectionSignificant increase within 15 minutes[8]
MiceBrown Adipose Tissue500 mg/kg/day in drinking water for 7 days~2-fold[9]
MiceWhite Adipose Tissue500 mg/kg/day in drinking water for 7 days~1.5-fold[9]
Table 2: Clinical Studies on NMN Supplementation
Study Population Dosage and Duration Tissue/Fluid Measured Fold/Percent Increase in NAD+ Reference
Healthy middle-aged adults (40-65 years)300 mg/day for 60 daysWhole BloodApproximately 3-fold[1]
Healthy middle-aged adults (40-65 years)600 mg/day for 60 daysWhole BloodApproximately 6-fold[1]
Healthy middle-aged adults (40-65 years)900 mg/day for 60 daysWhole BloodApproximately 5-fold[1]
Healthy older men (65+ years)250 mg/day for 12 weeksWhole Blood~6-fold[1]
Healthy men and women (20-65 years)250 mg/day for 12 weeksWhole Blood~75% increase[1]
Postmenopausal women with prediabetes300 mg/day for 8 weeksWhole Blood~20% decrease (conflicting result)[1]
Healthy AdultsLiposomal NMN (250 mg/day) for 4 weeksWhole BloodSignificant increase (p=0.007)[10]
Healthy AdultsNon-liposomal NMN (250 mg/day) for 4 weeksWhole BloodSignificant increase (p=0.024)[10]

Experimental Protocols for Key Experiments

Accurate quantification of NAD+ and its metabolites is critical for assessing the efficacy of NMN. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Protocol for NAD+ Quantification by HPLC-UV

This protocol is adapted from a method for the determination of NAD+ levels in cells and tissues.[3][11]

4.1.1. Materials

  • Perchloric acid (HClO4), 0.6 M

  • Potassium hydroxide (B78521) (KOH), 2 M

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • Methanol (HPLC grade)

  • NAD+ standard

  • Reverse-phase C18 HPLC column

4.1.2. Sample Preparation (from tissue)

  • Homogenize frozen tissue (~50 mg) in 500 µL of 0.6 M HClO4.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the extract by adding 2 M KOH dropwise until the pH is between 7.0 and 8.0.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

  • The supernatant is ready for HPLC analysis.

4.1.3. HPLC Analysis

  • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)

  • Mobile Phase B: 100% Methanol

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 85% A, 15% B

    • 15-20 min: 85% A, 15% B

    • 20-25 min: Linear gradient back to 100% A

    • 25-30 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of NAD+.

Protocol for NMN and NAD+ Quantification by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of NMN and NAD+.[2][12][13]

4.2.1. Materials

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • NMN and NAD+ standards

  • Isotopically labeled internal standards (e.g., ¹³C₅-NMN, ¹³C₅-NAD+)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

4.2.2. Sample Preparation

  • Homogenize tissue or lyse cells in a cold extraction solution (e.g., 80% methanol) containing isotopically labeled internal standards.

  • Centrifuge at high speed to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4.2.3. LC-MS/MS Analysis

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous component (A).

  • Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

    • NMN transition: e.g., m/z 335.1 → 123.1

    • NAD+ transition: e.g., m/z 664.1 → 428.1

  • Quantification: Calculate the concentration of NMN and NAD+ based on the ratio of the peak area of the analyte to its corresponding isotopically labeled internal standard, referenced against a standard curve.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Cellular uptake and conversion of NMN to NAD+.

NAD_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Centrifugation1 Centrifugation (Protein Precipitation) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Neutralization Neutralization (for HPLC) Supernatant->Neutralization Drying Drying & Reconstitution (for LC-MS/MS) Supernatant->Drying HPLC HPLC-UV Analysis Neutralization->HPLC LCMS LC-MS/MS Analysis Drying->LCMS Quantification Quantification against Standard Curve HPLC->Quantification LCMS->Quantification

Caption: General workflow for NAD+ quantification.

Conclusion

This compound (β-Nicotinamide Mononucleotide) serves as a potent and direct precursor for NAD+ biosynthesis via the salvage pathway. Its efficient cellular uptake, facilitated by the Slc12a8 transporter, and subsequent rapid conversion to NAD+ by compartmentalized NMNAT enzymes, provide a robust mechanism for augmenting cellular NAD+ pools. The quantitative data from both preclinical and clinical studies consistently demonstrate the efficacy of NMN in elevating NAD+ levels, which is a critical step in mitigating the age-associated decline in this vital coenzyme. The standardized analytical methods outlined here are essential for the continued investigation and clinical validation of NMN as a therapeutic agent. This comprehensive understanding of NMN's mechanism of action is fundamental for researchers and drug development professionals working to harness the therapeutic potential of NAD+ metabolism.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal nucleotide that serves as a key intermediate in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+)[1][2]. As declining NAD+ levels are associated with aging and various metabolic disorders, NMN has garnered significant attention as a potential therapeutic agent to augment cellular NAD+ pools[3]. This technical guide provides a comprehensive overview of the precursors leading to the synthesis of NMN and its subsequent metabolic fate. It includes detailed experimental protocols for the synthesis and quantification of NMN and its related metabolites, quantitative data from preclinical and clinical studies, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction to this compound (β-Nicotinamide Mononucleotide)

This compound, with the chemical formula C11H15N2O8P, is a nucleotide derived from ribose and nicotinamide[4][5]. It is naturally found in small amounts in various foods and is synthesized in the body from B vitamins[1]. The primary biological significance of NMN lies in its role as a direct precursor to NAD+, a coenzyme essential for hundreds of metabolic reactions and cellular processes, including energy metabolism, DNA repair, and cell signaling[3][6].

Biosynthesis of this compound (NMN): Precursors and Pathways

The synthesis of NMN in mammals primarily occurs through the salvage pathway, which recycles nicotinamide (NAM) back into the NAD+ pool. Other pathways, including the Preiss-Handler pathway and the de novo synthesis from tryptophan, also contribute to the overall NAD+ levels, with NMN being a key convergent intermediate.

The Salvage Pathway: The Primary Route to NMN Synthesis

The salvage pathway is the main route for NAD+ biosynthesis in mammals.

  • Nicotinamide (NAM): A form of vitamin B3, NAM is the primary precursor for NMN in the salvage pathway. It is released during NAD+-consuming enzymatic reactions.

  • 5'-Phosphoribosyl-1-pyrophosphate (PRPP): This molecule provides the phosphoribosyl moiety that is attached to nicotinamide.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage pathway, catalyzing the condensation of NAM and PRPP to form NMN[7][8].

The Role of Nicotinamide Riboside (NR)
  • Nicotinamide Riboside (NR): Another NAD+ precursor, NR can be directly converted to NMN through the action of nicotinamide riboside kinases (NRKs)[9][10].

Overview of NMN Biosynthetic Pathways

The following diagram illustrates the major pathways leading to the synthesis of NMN.

NMN_Biosynthesis Tryptophan Tryptophan NaMN Nicotinic Acid Mononucleotide (NaMN) Tryptophan->NaMN de novo pathway NA Nicotinic Acid (NA) NA->NaMN Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN This compound (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRK PRPP PRPP PRPP->NMN NAD NAD+ NaMN->NAD NMNAT NMN->NAD NMNAT

Figure 1: Biosynthetic pathways of this compound (NMN).

Metabolism and Catabolism of this compound (NMN)

Once synthesized or administered exogenously, NMN undergoes rapid metabolic conversion.

Conversion to NAD+

The primary metabolic fate of NMN is its conversion to NAD+ by the action of nicotinamide mononucleotide adenylyltransferases (NMNATs)[6]. This reaction is crucial for replenishing the cellular NAD+ pool.

Extracellular Conversion and Uptake

There is evidence suggesting that orally administered NMN can be converted to NR extracellularly before being taken up by cells and then re-converted to NMN[9]. However, a specific transporter for NMN, Slc12a8, has also been identified, suggesting direct cellular uptake is possible[5][11].

Catabolism and Excretion

Following oral administration, NMN undergoes significant first-pass metabolism in the liver, where it is largely converted to nicotinamide (NAM)[12][13]. NAM is then further metabolized into various products that are excreted in the urine. The major urinary metabolites include:

  • N-methyl-2-pyridone-5-carboxamide (2Py) [14][15]

  • N-methyl-4-pyridone-5-carboxamide (4Py) [14][15]

The following diagram illustrates the metabolic fate of NMN.

NMN_Metabolism cluster_oral Oral Administration cluster_cellular Cellular Metabolism cluster_excretion Excretion NMN_oral Oral NMN NMN_cell Intracellular NMN NMN_oral->NMN_cell Slc12a8 Transporter NR Nicotinamide Riboside (NR) NMN_oral->NR Gut/Liver Conversion NAD NAD+ NMN_cell->NAD NMNAT NAM Nicotinamide (NAM) NAD->NAM NAD+-consuming enzymes Metabolites Methylated Metabolites (2Py, 4Py) NAM->Metabolites Methylation NR->NMN_cell NRK Urine Urine Metabolites->Urine

Figure 2: Metabolic fate of this compound (NMN).

Quantitative Data

The following tables summarize quantitative data related to NMN and its metabolites from various studies.

Table 1: NMN and NAD+ Concentrations in Tissues Following NMN Administration in Mice
TissueAdministration RouteDose (mg/kg)Time PointNMN Concentration (pmol/mg)NAD+ Concentration (pmol/mg)Fold Change in NAD+Reference
LiverIntraperitoneal (IP)5004 h-~2.5~1.5x[16]
KidneyIntraperitoneal (IP)5004 h-~3.0~1.2x[16]
HeartIntraperitoneal (IP)5004 h-~2.0~1.1x[16]
LungIntraperitoneal (IP)5004 h-~1.5~1.3x[16]
PancreasIntraperitoneal (IP)5004 h-~1.8~1.4x[16]
White AdiposeIntraperitoneal (IP)5004 h-~0.5~1.6x[16]
LiverOral Gavage5004 h-~2.2~1.3x[16]
KidneyOral Gavage5004 h-~2.8~1.1x[16]
PancreasOral Gavage5004 h-~1.7~1.3x[16]
LungOral Gavage5004 h-~1.4~1.2x[16]
White AdiposeOral Gavage5004 h-~0.4~1.3x[16]
Table 2: Pharmacokinetics of NMN Metabolites in Healthy Men After Single Oral Administration
DoseMetaboliteCmax (µM)Tmax (h)AUC (µM*h)Reference
100 mg2Py~0.5~2~2.5[17]
100 mg4Py~0.2~2~1.0[17]
250 mg2Py~1.2~2~6.0[17]
250 mg4Py~0.5~2~2.5[17]
500 mg2Py~2.5~2~12.0[17]
500 mg4Py~1.0~2~5.0[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NMN.

Protocol 1: Enzymatic Synthesis of β-Nicotinamide Mononucleotide

This protocol describes the synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) using the enzyme nicotinamide phosphoribosyltransferase (NAMPT).

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • MgCl2

  • HEPES buffer (pH 8.0)

  • Reaction buffer: HEPES buffer containing PRPP, ATP, and MgCl2.

Procedure:

  • Prepare a stock solution of NAM in water.

  • Prepare the reaction buffer containing PRPP, ATP, and MgCl2 at the desired concentrations.

  • In a reaction tube, combine the NAM solution and the reaction buffer.

  • Initiate the reaction by adding the NAMPT enzyme to the tube.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).

  • Stop the reaction by heat inactivation or by adding a quenching solution (e.g., perchloric acid).

  • The synthesized NMN can be purified using techniques like ion-exchange chromatography[18].

NMN_Synthesis_Workflow start Start prep_reagents Prepare Reagents (NAM, PRPP, ATP, Buffer) start->prep_reagents mix Combine NAM and Reaction Buffer prep_reagents->mix add_enzyme Add NAMPT Enzyme mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction purify Purify NMN stop_reaction->purify end End purify->end

Figure 3: Workflow for the enzymatic synthesis of NMN.
Protocol 2: Quantification of NMN and Metabolites in Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of NMN and its metabolites from plasma samples.

Materials:

  • Plasma sample

  • Internal standards (e.g., isotopically labeled NMN)

  • Perchloric acid (PCA) for protein precipitation

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add a known amount of internal standard to the plasma.

    • Precipitate proteins by adding cold perchloric acid.

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites[17][19].

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

    • Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[20][21].

    • Construct a calibration curve using standards of known concentrations to determine the absolute quantification of the metabolites.

LCMS_Workflow start Start sample_prep Plasma Sample Preparation (Thaw, Add Internal Standard) start->sample_prep precipitation Protein Precipitation (Perchloric Acid) sample_prep->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis (HILIC, MRM) supernatant->lcms quantification Data Analysis and Quantification lcms->quantification end End quantification->end

Figure 4: Workflow for LC-MS/MS quantification of NMN and metabolites.
Protocol 3: NAMPT Activity Assay

This protocol describes a coupled enzymatic assay to measure the activity of NAMPT.

Materials:

  • NAMPT enzyme source (recombinant or cell lysate)

  • NAM

  • PRPP

  • NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • A fluorescent or colorimetric probe that is reduced by NADH

  • Assay buffer

Procedure:

  • In a microplate well, combine the NAMPT enzyme, NAM, and PRPP in the assay buffer.

  • Add NMNAT, ADH, ethanol, and the detection probe.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • The NAMPT reaction produces NMN.

  • NMN is converted to NAD+ by NMNAT.

  • NAD+ is then reduced to NADH by ADH in the presence of ethanol.

  • NADH reduces the probe, generating a fluorescent or colorimetric signal.

  • Measure the signal over time using a plate reader. The rate of signal increase is proportional to the NAMPT activity[22][23].

Conclusion

This compound (β-Nicotinamide Mononucleotide) is a critical molecule in cellular NAD+ metabolism. Understanding its biosynthetic precursors and metabolic fate is essential for the development of therapeutic strategies aimed at boosting NAD+ levels to combat age-related and metabolic diseases. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in this rapidly advancing field. Further investigation into the tissue-specific metabolism of NMN and the long-term effects of its supplementation will continue to be a key area of research.

References

Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Comprehensive Technical Guide on its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a bioactive nucleotide that serves as a direct precursor to the essential coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD+). NAD+ is fundamental to numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling. The age-associated decline in NAD+ levels has spurred significant interest in NMN as a potential therapeutic agent to mitigate age-related physiological decline. This technical guide provides an in-depth review of the safety and toxicity profile of this compound (NMN), drawing from available preclinical and clinical data.

Quantitative Toxicology Data

The safety of this compound (NMN) has been evaluated in various preclinical studies. The following tables summarize the key quantitative findings from these toxicological assessments.

Table 1: Acute and Subchronic Oral Toxicity of this compound (NMN)

Study TypeSpeciesDosageKey FindingsReference
Acute Oral ToxicitySprague-Dawley Rats2000 mg/kg (single dose)No deaths or treatment-related adverse events. The minimum lethal dose was determined to be higher than 2000 mg/kg.[1]
Acute Oral ToxicityWistar Rats>2000 mg/kg (LD50 cut-off 5000 mg/kg)Classified under "Category 5 or Unclassified" according to the Globally Harmonized System (GHS), indicating very low acute toxicity.[2]
Acute Oral ToxicitySprague-Dawley Rats2666 mg/kg (single dose)No mortality or treatment-related adverse signs were observed.[3]
Subchronic Oral Toxicity (91-day)Sprague-Dawley Rats300 and 1000 mg/kg/dayNo marked changes in body weight, feed intake, or pathological results. The No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg/day.[1]
Subchronic Oral Toxicity (90-day)Wistar RatsUp to 800 mg/kg/dayThe No-Observed-Adverse-Effect Level (NOAEL) was determined to be at least 800 mg/kg/day.[2]
Subchronic Oral Toxicity (90-day)Sprague-Dawley Rats375, 750, and 1500 mg/kg/dayAppeared to be safe and did not promote toxic effects. The NOAEL was determined to be ≥ 1500 mg/kg/day.[3][4]
Subacute Toxicity (7-day)Mice1340 mg/kg/day and 2680 mg/kg/dayThe 1340 mg/kg/day dose was well-tolerated. The higher dose resulted in a slight increase in alanine (B10760859) aminotransferase.[5][6]
Subacute Toxicity (14-day)Beagle DogsNot specifiedMild increases in creatinine (B1669602) and uric acid were observed.[5][6]

Table 2: Genotoxicity Studies of this compound (NMN)

Assay TypeSystemResultsReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)Non-mutagenic, with or without metabolic activation.[1]
In Vitro Chromosomal Aberration TestNot specifiedNon-mutagenic.[2]
In Vivo Mammalian Bone Marrow Chromosomal Aberration TestNot specifiedNon-clastogenic at doses up to 2000 mg/kg.[2]

Clinical Safety Profile

Multiple clinical trials have investigated the safety and tolerability of NMN in healthy adults.

Table 3: Summary of Human Clinical Safety Data for this compound (NMN)

Study DurationParticipant PopulationDaily DosageKey Safety FindingsReference
Single DoseHealthy Men100 mg, 200 mg, and 500 mgSafe and well-tolerated. No significant deleterious effects or changes in heart rate, blood pressure, oxygen saturation, or body temperature.[7][8]
4 WeeksHealthy Adults1500 mgNo problematic findings or changes in medical interviews or tests, confirming the safety of this high dose.[9]
6 WeeksNot specifiedUp to 1200 mgWell-tolerated.[10]
8 WeeksNot specified900 mgWell-tolerated.[10]
12 WeeksHealthy AdultsUp to 1250 mgSafe and well-tolerated with no serious adverse effects reported. No significant changes in vital signs, blood chemistry, or organ function tests.[[“]]
60 DaysHealthy Middle-Aged Adults300 mg, 600 mg, and 900 mgWell-tolerated with no safety issues based on monitoring of adverse events and laboratory/clinical measures.[12][13]

Across these studies, NMN supplementation did not lead to a significant increase in adverse events compared to placebo.[[“]]

Experimental Protocols

1. Preclinical Acute Oral Toxicity Study (General Protocol)

  • Test System: Typically conducted in rodents, such as Sprague-Dawley or Wistar rats.

  • Administration: A single, high dose of this compound (NMN) is administered orally via gavage.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.

  • Parameters Monitored: Clinical signs, body weight changes, and any abnormal behavior are recorded.

  • Endpoint: The study aims to determine the median lethal dose (LD50) or, in the case of low-toxicity substances, the maximum tolerated dose. A necropsy is performed at the end of the study to examine for gross pathological changes.

2. Preclinical Subchronic Oral Toxicity Study (General Protocol)

  • Test System: Commonly performed in rodents (e.g., Sprague-Dawley rats).

  • Administration: this compound (NMN) is administered daily via oral gavage for a period of 90 days. Multiple dose groups are used, including a control group.

  • Parameters Monitored:

    • In-life: Clinical observations, body weight, food and water consumption, ophthalmology.

    • Clinical Pathology: Hematology, coagulation, and blood chemistry panels are analyzed at specified intervals. Urinalysis is also performed.

    • Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is conducted, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

  • Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse effects are observed.

3. Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to various concentrations of this compound (NMN), both with and without an external metabolic activation system (S9 mix from rat liver).

  • Endpoint: The assay measures the ability of the test substance to cause a reversion of the initial mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Signaling Pathways and Experimental Workflows

This compound (NMN) to NAD+ Biosynthesis Pathway

This compound's primary mechanism of action is its role as a precursor in the biosynthesis of NAD+. This pathway is crucial for maintaining cellular energy and signaling functions.

NMN_to_NAD_Pathway NMN This compound (NMN) NMNAT NMNAT (Nicotinamide mononucleotide adenylyltransferase) NMN->NMNAT NAD NAD+ NMNAT->NAD Cellular_Functions Cellular Functions (Energy Metabolism, DNA Repair, Sirtuin Activity) NAD->Cellular_Functions

This compound (NMN) conversion to NAD+.

Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study as described in the experimental protocols.

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Single Oral Gavage of NMN randomization->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end

Workflow for an acute oral toxicity study.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of a 90-day subchronic toxicity study.

Subchronic_Toxicity_Workflow cluster_dosing 90-Day Dosing Period cluster_terminal Terminal Phase daily_dosing Daily Oral Administration of NMN in_life_monitoring In-life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) daily_dosing->in_life_monitoring clinical_pathology Interim Clinical Pathology (Hematology, Blood Chemistry) in_life_monitoring->clinical_pathology euthanasia Euthanasia clinical_pathology->euthanasia necropsy Necropsy and Organ Weight Analysis euthanasia->necropsy histopathology Histopathological Examination necropsy->histopathology end NOAEL Determination histopathology->end start Start start->daily_dosing

Workflow for a subchronic toxicity study.

Based on the available preclinical and clinical data, this compound (β-Nicotinamide Mononucleotide) demonstrates a favorable safety and toxicity profile. In animal models, it exhibits very low acute toxicity and is well-tolerated in subchronic studies, with high No-Observed-Adverse-Effect Levels established. Genotoxicity assays have consistently shown non-mutagenic and non-clastogenic properties. Furthermore, human clinical trials have demonstrated that NMN is safe and well-tolerated at daily doses up to 1250 mg for as long as 12 weeks, with no serious adverse events reported. The collective evidence supports the continued investigation of this compound (NMN) for its potential therapeutic benefits in the context of age-related diseases. Further long-term studies in diverse populations will be valuable in continuing to build upon this robust safety profile.

References

Methodological & Application

Application Notes and Protocols for the Administration of Fosribnicotinamide (β-Nicotinamide Mononucleotide) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN), is a key intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+). As a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction, NMN plays a crucial role in cellular metabolism, signaling, and DNA repair. Its administration in animal models has been shown to have protective effects in various disease models, including those for diabetes, Alzheimer's disease, and cardiovascular conditions.[1] These application notes provide detailed protocols for the administration of this compound in rodent models to facilitate preclinical research.

Data Presentation

The following table summarizes quantitative data for the administration of this compound (NMN) in mouse models, compiled from various studies. This information can serve as a starting point for designing in vivo experiments.

CompoundAnimal ModelRoute of AdministrationDosage RangeDosing FrequencyVehiclePharmacokinetic & Pharmacodynamic Notes
This compound (NMN)C57BL/6N MiceOral Gavage300 mg/kgSingle doseNot specifiedPlasma NMN levels peaked at 10 minutes and returned to baseline by 15 minutes. Hepatic NAD+ levels steadily increased from 15 to 30 minutes.
This compound (NMN)C57BL/6N MiceDrinking Water100 - 300 mg/kg/dayContinuousDrinking WaterLong-term (12 months) administration was well-tolerated and mitigated age-associated physiological decline.
This compound (NMN)Diet-induced Diabetic MiceIntraperitoneal (i.p.) Injection500 mg/kg/dayDaily for 7-10 daysNot specifiedRestored tissue NAD+ levels in liver, white adipose tissue, and skeletal muscle.
This compound (NMN)Obese MiceIntraperitoneal (i.p.) Injection200 mg/kg/dayDaily for 10 daysPBSImproved oocyte quality and restored ovarian weight.
This compound (NMN)C57BL/6 MiceIntraperitoneal (i.p.) Injection300 mg/kgOnce every two days for 2 weeksNot specifiedPromoted tumor growth in a specific cancer model, highlighting the context-dependent effects of NAD+ modulation.[1]

Signaling Pathway

This compound is a central molecule in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells. The pathway begins with the conversion of nicotinamide to this compound by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This compound is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).

Fosribnicotinamide_Signaling_Pathway This compound in the NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nicotinamide->NAMPT This compound This compound (NMN) NMNAT NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) This compound->NMNAT NAD NAD+ NAMPT->this compound NMNAT->NAD

This compound in the NAD+ Salvage Pathway.

Experimental Protocols

The following are detailed protocols for common routes of this compound (NMN) administration in rodent models.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound (NMN) powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Balance and weighing materials

  • Sterile tubes for preparation

  • Vortex mixer

  • Animal scale

  • Flexible feeding tube (gavage needle) of appropriate size for the mouse (typically 20-22 gauge)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile tube, dissolve or suspend the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous by vortexing.

  • Animal Handling and Dosing:

    • Acclimatize mice to handling for several days prior to the experiment.

    • Weigh the mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the calculated volume of the this compound solution slowly and steadily.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Objective: To deliver this compound systemically via the peritoneal cavity.

Materials:

  • This compound (NMN) powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL) and needles (typically 25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in the sterile vehicle to the desired final concentration. Ensure complete dissolution by vortexing.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as abdominal swelling or signs of pain, for at least 30 minutes post-injection.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

Experimental_Workflow General Workflow for In Vivo Administration of this compound cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., body weight, blood glucose) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing This compound Administration (Vehicle for Control Group) Randomization->Dosing Monitoring Regular Monitoring (e.g., clinical signs, body weight) Dosing->Monitoring Sample_Collection Sample Collection for PK/PD (e.g., blood, tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis (e.g., statistical analysis) Sample_Collection->Data_Analysis Histopathology Histopathological Examination (if applicable) Data_Analysis->Histopathology Reporting Reporting of Findings Histopathology->Reporting

General Workflow for In Vivo Administration of this compound.

Conclusion

The provided protocols and data offer a foundation for the successful administration of this compound (NMN) in animal models. It is imperative for researchers to adapt these guidelines to their specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful planning and execution of these in vivo studies will contribute to a better understanding of the therapeutic potential of this compound.

References

Preparing Stable Stock Solutions of Fosribnicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide is a compound of significant interest in cellular metabolism and signaling research. As a modulator of the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, it plays a crucial role in studying cellular energetics, DNA repair, and sirtuin activity.[1][2] Accurate and reproducible experimental results are critically dependent on the proper preparation and storage of stable stock solutions of this compound. This document provides detailed protocols and application notes to guide researchers in preparing and handling this compound stock solutions to ensure their integrity and stability for in vitro and in vivo studies.

Chemical Properties and Solubility

A summary of the physical and chemical properties of this compound is essential for proper handling and storage. While specific data for this compound is not publicly available, this section outlines the typical data that should be sought from the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

PropertyRecommended SolventStorage Temperature (Lyophilized)Storage Temperature (in solution)
This compound DMSO, Ethanol, PBS (pH 7.2)-20°C to -80°C-80°C (long-term), 4°C (short-term)

Note: The user should always refer to the manufacturer's specific recommendations for their particular lot of this compound.

Signaling Pathway Context

This compound is understood to be an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[2] This pathway is critical for replenishing cellular NAD+ pools, which are consumed by various enzymes including sirtuins and PARPs. By inhibiting NAMPT, this compound leads to a depletion of NAD+, impacting cellular metabolism and signaling.

Fosribnicotinamide_Pathway cluster_cell Cellular Compartment Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (DNA Repair, Metabolism) Sirtuins->Cellular_Processes PARPs->Cellular_Processes This compound This compound This compound->NAMPT NAMPT->NMN Inhibited by This compound

Caption: this compound inhibits NAMPT, a key enzyme in the NAD+ salvage pathway.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.

  • Solvent Addition: Based on the molecular weight of this compound (refer to the CoA), calculate the volume of DMSO required to achieve a 10 mM concentration. Slowly add the calculated volume of DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If particulates remain, the solution can be gently warmed to 37°C for a short period.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes.[3][4]

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.5%).

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final Application: Add the final diluted solution to the cell cultures. Ensure proper mixing.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound stock solutions.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use Start Start: Lyophilized This compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw_Aliquot Thaw Single Aliquot Store->Thaw_Aliquot Dilute Dilute in Cell Culture Medium Thaw_Aliquot->Dilute Apply Apply to Experiment Dilute->Apply

Caption: General workflow for preparing and using this compound solutions.

Stability and Storage Recommendations

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Solution TypeStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C to -80°CAs per manufacturer's expiry dateProtect from moisture and light.
DMSO Stock (10 mM) -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles. Use amber tubes to protect from light.
DMSO Stock (10 mM) 4°CUp to 1 weekFor short-term use only.
Aqueous Working Solutions 4°CPrepare fresh dailyProne to hydrolysis; do not store.

Note: It is recommended to perform periodic quality control checks on stored stock solutions to ensure their integrity.

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for this compound before handling.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the lyophilized powder and concentrated DMSO stock solutions should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols and guidelines presented in this document are intended to assist researchers in the preparation of stable and reliable stock solutions of this compound. Adherence to these procedures will contribute to the accuracy and reproducibility of experimental outcomes in the study of NAD+ metabolism and related cellular processes.

References

Application Notes and Protocols for Fosribnicotinamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide is a novel small molecule entity with significant potential for modulating intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. As NAD+ is a critical coenzyme in cellular metabolism and signaling, the identification of compounds that influence its biosynthesis is of paramount interest for drug discovery in areas such as oncology, neurodegenerative diseases, and metabolic disorders.[1][2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of NAD+ biosynthetic pathways.

The primary enzymatic targets for compounds affecting NAD+ salvage pathways are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[2][3] The following protocols are designed for HTS formats to assess the activity of these key enzymes in the presence of test compounds like this compound.

Signaling Pathway

The salvage pathway is a primary route for NAD+ biosynthesis in mammalian cells. This pathway recycles nicotinamide (NAM) back into NAD+. The key enzymes in this pathway are NAMPT and NMNATs. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is the rate-limiting step.[1][2] NMN is then converted to NAD+ by NMNAT enzymes. Modulation of these enzymes can therefore significantly impact cellular NAD+ pools.

NAD_Salvage_Pathway cluster_NAMPT NAMPT Reaction cluster_NMNAT NMNAT Reaction NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP_NAMPT ATP ATP_NAMPT->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ PPi_NAMPT PPi PPi_NMNAT PPi NAMPT->NMN NAMPT->PPi_NAMPT NMNAT->NAD NMNAT->PPi_NMNAT

Figure 1: NAD+ Salvage Pathway.

High-Throughput Screening Protocols

The following are detailed protocols for biochemical assays designed for HTS to identify modulators of NAMPT and NMNAT.

Fluorometric High-Throughput Assay for NAMPT Inhibitors

This assay measures the enzymatic product of NAMPT, NMN, through a chemical derivatization that yields a fluorescent product.[1][4]

Experimental Workflow:

NAMPT_HTS_Workflow A Dispense Recombinant NAMPT Enzyme B Add Test Compounds (e.g., this compound) and Control Inhibitors A->B C Pre-incubate B->C D Initiate Reaction with NAM and PRPP C->D E Incubate D->E F Stop Reaction and Add Derivatization Reagent E->F G Incubate for Fluorescence Development F->G H Read Fluorescence (Ex/Em) G->H NMNAT_HTS_Workflow A Dispense Recombinant NMNAT Enzyme B Add Test Compounds (e.g., this compound) and Controls A->B C Pre-incubate B->C D Initiate Reaction with NMN and ATP C->D E Incubate D->E F Add Luciferase-based ATP Detection Reagent E->F G Incubate for Signal Stabilization F->G H Read Luminescence G->H

References

Application Notes and Protocols for Measuring the Effect of Fosribnicotinamide on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide is a novel investigational compound designed to enhance cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. As a precursor in the NAD+ salvage pathway, this compound is hypothesized to be converted into active metabolites that serve as substrates for NAD+ synthesis, primarily by activating the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4] Cellular NAD+ is a critical coenzyme for redox reactions in energy metabolism and a necessary substrate for NAD+-consuming enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[5]

Sirtuins, particularly the mitochondrial SIRT3 and the nuclear SIRT1, are key regulators of mitochondrial function.[6][7] By deacetylating and activating a host of mitochondrial proteins, SIRT3 enhances the efficiency of the electron transport chain (ETC), antioxidant defenses, and metabolic enzymes.[8] SIRT1 promotes mitochondrial biogenesis through the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[6][9] Therefore, by increasing the cellular NAD+ pool, this compound is expected to activate sirtuins, leading to improved mitochondrial bioenergetics, increased mitochondrial biogenesis, and reduced oxidative stress.

These application notes provide a suite of detailed protocols to comprehensively evaluate the effects of this compound on key aspects of mitochondrial function.

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound begins with its cellular uptake and subsequent conversion to nicotinamide mononucleotide (NMN), a key NAD+ precursor. This process is catalyzed by NAMPT. The resulting increase in the cellular NAD+/NADH ratio activates SIRT1 and SIRT3. Activated SIRT1 promotes the expression of genes involved in mitochondrial biogenesis, while activated SIRT3 deacetylates and enhances the activity of mitochondrial enzymes, leading to improved mitochondrial function and reduced reactive oxygen species (ROS) production.

Fosribnicotinamide_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_mito Mitochondrion Fos This compound NAMPT NAMPT Activation Fos->NAMPT Enters Cell & Stimulates NMN NMN NAMPT->NMN Catalyzes Conversion NAD Increased NAD+/NADH Ratio NMN->NAD SIRT1 SIRT1 Activation NAD->SIRT1 SIRT3 SIRT3 Activation NAD->SIRT3 PGC1a PGC-1α Deacetylation SIRT1->PGC1a MitoBio Mitochondrial Biogenesis PGC1a->MitoBio MitoEnz Mitochondrial Enzyme Deacetylation SIRT3->MitoEnz ETC Enhanced ETC Function MitoEnz->ETC ROS Reduced ROS MitoEnz->ROS

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to assess the impact of this compound on mitochondrial respiration, ATP production, membrane potential, reactive oxygen species (ROS) generation, and biogenesis.

Protocol 1: Measurement of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[10][11] The "Mito Stress Test" dissects key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.[5]

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Mitochondrial Stress Test compounds:

    • Oligomycin (Complex V inhibitor)

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)

    • Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • One hour before the assay, remove the cell culture medium, wash cells with pre-warmed assay medium, and add the final volume of assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.

  • Instrument Setup: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports. Calibrate the instrument.

  • Data Acquisition: Place the cell plate into the XF Analyzer. The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Assay Seed Seed cells in XF microplate Incubate1 Incubate overnight Seed->Incubate1 Hydrate Hydrate sensor cartridge with Calibrant LoadCart Load inhibitors into sensor cartridge Hydrate->LoadCart Treat Treat cells with This compound Incubate2 Incubate for desired time Treat->Incubate2 PrepAssay Prepare assay medium and cell plate Incubate2->PrepAssay Run Run Mito Stress Test on XF Analyzer PrepAssay->Run LoadCart->Run

Caption: Workflow for the Seahorse XF Mito Stress Test.

Data Presentation: OCR Parameters

ParameterVehicle Control (pmol O2/min)This compound (10 µM) (pmol O2/min)Expected Outcome
Basal Respiration100 ± 8135 ± 10Increase
ATP-Linked Respiration75 ± 6105 ± 8Increase
Maximal Respiration200 ± 15280 ± 20Increase
Spare Respiratory Capacity100 ± 12145 ± 15Increase
Proton Leak25 ± 330 ± 4No significant change or slight increase
Non-Mitochondrial Respiration10 ± 210 ± 2No change
Protocol 2: Measurement of Cellular ATP Levels

This protocol uses a luciferase-based bioluminescence assay to quantify total cellular ATP content, a direct indicator of mitochondrial energy production.[12][13][14][15][16]

Materials:

  • Opaque-walled 96-well microplates suitable for luminescence

  • ATP determination kit (e.g., containing luciferase, D-luciferin)

  • Cell lysis buffer

  • This compound stock solution

  • Luminometer plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound or vehicle control as described in Protocol 1.

  • Cell Lysis: Remove the culture medium and lyse the cells according to the ATP determination kit manufacturer's instructions. This step releases the cellular ATP into the solution.

  • Luminescence Reaction: Add the ATP reagent (containing luciferase and D-luciferin) to each well. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Measurement: Immediately measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Standard Curve: Generate an ATP standard curve to calculate the absolute ATP concentration in the samples.

Data Presentation: Cellular ATP Levels

TreatmentATP Concentration (µM)Fold Change vs. VehicleExpected Outcome
Vehicle Control1.5 ± 0.21.0-
This compound (1 µM)1.8 ± 0.31.2Increase
This compound (10 µM)2.4 ± 0.41.6Dose-dependent Increase
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and activity.[17][18] It uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with a high membrane potential.

Materials:

  • Black-walled, clear-bottom 96-well plates

  • TMRE dye stock solution

  • FCCP (positive control for depolarization)

  • Hoechst 33342 (for nuclear staining/cell counting)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Culture and Treatment: Seed cells in a black-walled, clear-bottom plate and treat with this compound or vehicle control.

  • Dye Loading: In the final 30 minutes of treatment, add TMRE (e.g., at 100 nM) to the culture medium.

  • Co-staining (Optional): Add Hoechst 33342 to stain cell nuclei for normalization.

  • Imaging: Wash cells with pre-warmed buffer (e.g., HBSS) and acquire images using a fluorescence microscope. Use appropriate filters for TMRE (red) and Hoechst (blue).

  • Quantification: Analyze the images to quantify the mean TMRE fluorescence intensity per cell. A higher intensity indicates a higher ΔΨm. Use FCCP-treated cells as a control for complete membrane depolarization.

Data Presentation: Mitochondrial Membrane Potential

TreatmentMean TMRE Fluorescence Intensity (A.U.)% of Vehicle ControlExpected Outcome
Vehicle Control5000 ± 450100%-
This compound (10 µM)7200 ± 600144%Increase
FCCP (10 µM)800 ± 15016%Decrease (Control)
Protocol 4: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol quantifies the production of superoxide, a primary form of mitochondrial ROS, using the fluorescent probe MitoSOX Red.[19][20][21][22][23]

Materials:

  • MitoSOX Red reagent

  • Antimycin A (positive control for ROS production)

  • Flow cytometer or fluorescence plate reader

  • This compound stock solution

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control.

  • Probe Loading: At the end of the treatment period, load cells with MitoSOX Red (e.g., 5 µM) for 10-15 minutes at 37°C, protected from light.

  • Analysis:

    • Flow Cytometry: Harvest cells, wash, and resuspend in buffer. Analyze the fluorescence on a flow cytometer.

    • Plate Reader: Wash cells and measure fluorescence directly in the plate.

  • Controls: Include unstained cells (autofluorescence control) and cells treated with Antimycin A to induce ROS production (positive control).

  • Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the level of mitochondrial superoxide.

Data Presentation: Mitochondrial ROS Production

TreatmentMean MitoSOX Fluorescence Intensity (A.U.)% of Vehicle ControlExpected Outcome
Vehicle Control1200 ± 150100%-
This compound (10 µM)850 ± 10071%Decrease
Antimycin A (10 µM)4500 ± 500375%Increase (Control)
Protocol 5: Assessment of Mitochondrial Biogenesis

This protocol assesses mitochondrial biogenesis by quantifying the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using quantitative PCR (qPCR). An increase in this ratio indicates the synthesis of new mitochondria.[24][25][26]

Materials:

  • DNA extraction kit

  • qPCR instrument and reagents (e.g., SYBR Green Master Mix)

  • Primers for a mitochondrial gene (e.g., MT-CO2) and a single-copy nuclear gene (e.g., B2M or RPPH1)

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound or vehicle control for a longer duration (e.g., 48-72 hours) to allow for biogenesis to occur.

  • Genomic DNA Extraction: Harvest cells and extract total genomic DNA.

  • qPCR:

    • Set up qPCR reactions for both the mitochondrial and nuclear gene targets using equal amounts of template DNA.

    • Run the qPCR program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both genes in all samples.

    • Calculate the difference in Ct values (ΔCt = Ct_nuclear - Ct_mitochondrial).

    • The relative mtDNA:nDNA ratio can be calculated as 2^ΔCt. An increase in this value indicates an increase in mitochondrial biogenesis.

Data Presentation: Mitochondrial Biogenesis (mtDNA/nDNA Ratio)

TreatmentRelative mtDNA/nDNA RatioFold Change vs. VehicleExpected Outcome
Vehicle Control1.0 ± 0.11.0-
This compound (1 µM)1.3 ± 0.151.3Increase
This compound (10 µM)1.8 ± 0.21.8Dose-dependent Increase

Interpreting the Effects of this compound

The collective results from these protocols will provide a comprehensive profile of this compound's impact on mitochondrial health. An ideal therapeutic outcome would involve simultaneous improvements across multiple parameters, indicating a robust enhancement of mitochondrial function.

Logical_Relationships cluster_results Expected Mitochondrial Outcomes Fos This compound Treatment OCR Increased OCR (Respiration) Fos->OCR ATP Increased ATP Production Fos->ATP MMP Increased ΔΨm (Membrane Potential) Fos->MMP ROS Decreased ROS Production Fos->ROS Bio Increased Biogenesis (mtDNA Content) Fos->Bio Health Overall Improvement in Mitochondrial Function OCR->Health ATP->Health MMP->Health ROS->Health Bio->Health

Caption: Logical relationship of expected experimental outcomes.

References

Application Notes and Protocols for Studying Sirtuin Activity Using Fosribnicotinamide (β-Nicotinamide Mononucleotide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal molecule in cellular metabolism and a key precursor to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). Sirtuins, a class of NAD+-dependent deacetylases, play a crucial role in a multitude of cellular processes, including aging, DNA repair, and metabolic regulation. The activity of sirtuins is intrinsically linked to the availability of NAD+. Consequently, NMN has emerged as a valuable tool for researchers studying sirtuin activity, as it provides a direct means to modulate intracellular NAD+ levels and thereby influence sirtuin function. These application notes provide a comprehensive guide to utilizing NMN for the investigation of sirtuin activity, complete with detailed experimental protocols and data presentation.

Mechanism of Action: NMN as a Sirtuin Modulator

NMN is not a direct activator of sirtuins. Instead, its mechanism of action is centered on its role in the NAD+ salvage pathway. In mammalian cells, NAD+ is synthesized through several pathways, with the salvage pathway being the primary route for recycling nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), converts NAM to NMN. NMN is then rapidly converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).

By supplementing cells or organisms with NMN, researchers can effectively bypass the rate-limiting step of NAMPT and significantly boost the intracellular pool of NAD+. This elevation in NAD+ concentration increases the substrate availability for sirtuins, leading to enhanced deacetylase activity. The relationship between NMN, NAD+, and sirtuin activation is a cornerstone of its application in research.

Signaling Pathways Modulated by NMN through Sirtuin Activation

NMN-mediated activation of sirtuins, particularly SIRT1, has been shown to influence several critical signaling cascades. A prominent example is the SIRT1/AMPK/PGC-1α pathway , which is integral to mitochondrial biogenesis and function, as well as cellular stress resistance.

  • SIRT1 Activation: Increased NAD+ levels from NMN supplementation directly activate SIRT1.

  • AMPK Activation: Activated SIRT1 can deacetylate and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • PGC-1α Activation: AMPK, in turn, can phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

This cascade ultimately leads to enhanced mitochondrial function, reduced oxidative stress, and decreased inflammation.[1][2]

Another pathway influenced by NMN-mediated SIRT1 activation is the SIRT1/NQO-1 axis . SIRT1 can upregulate the expression of NAD(P)H: quinone oxidoreductase 1 (NQO-1), an antioxidant enzyme that plays a role in protecting cells from oxidative stress.[3]

Below are Graphviz diagrams illustrating these pathways.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN This compound (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins Co-substrate Sirtuins->NAM Byproduct NAMPT->NMN NMNAT->NAD

NAD+ Salvage Pathway and Sirtuin Activation by NMN.

SIRT1_Signaling_Pathway NMN This compound (NMN) NAD NAD+ NMN->NAD increases SIRT1 SIRT1 NAD->SIRT1 activates AMPK AMPK SIRT1->AMPK activates Inflammation Reduced Inflammation SIRT1->Inflammation PGC1a PGC-1α AMPK->PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Biogenesis->Oxidative_Stress

SIRT1/AMPK/PGC-1α Signaling Pathway Activated by NMN.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of NMN on sirtuin-related pathways and physiological outcomes in mouse models.

Table 1: Effect of NMN on Sirtuin Pathway Components and Oxidative Stress Markers in D-galactose-induced Aging Mice [4]

ParameterControlD-galactoseD-galactose + NMN (250 mg/kg)D-galactose + NMN (500 mg/kg)
Brain SIRT1 Expression HighSignificantly DecreasedSignificantly Increased vs. D-galSignificantly Increased vs. D-gal
Brain p-AMPK Expression HighSignificantly DecreasedSignificantly Increased vs. D-galSignificantly Increased vs. D-gal
Brain PGC-1α Expression HighSignificantly DecreasedSignificantly Increased vs. D-galSignificantly Increased vs. D-gal
Brain TNF-α Level LowSignificantly IncreasedSignificantly Decreased vs. D-galSignificantly Decreased vs. D-gal
Brain IL-6 Level LowSignificantly IncreasedSignificantly Decreased vs. D-galSignificantly Decreased vs. D-gal

Table 2: SIRT1-Dependent Effects of Oral NMN Administration on High-Fat Diet (HFD)-Induced Obesity in Mice [5]

ParameterChowHFDHFD + NMN (400 mg/kg/day)HFD + NMN (SIRT1 iKO)
Body Weight Gain NormalSignificantly IncreasedSignificantly MitigatedNo significant mitigation
Fasting Blood Glucose NormalSignificantly IncreasedSignificantly ReducedNo significant reduction
Fat Mass Accumulation NormalSignificantly IncreasedSignificantly ReducedNo significant reduction

Experimental Protocols

Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay kits and can be used to indirectly assess the effect of NAD+ generated from NMN on SIRT1 activity.[6][7][8]

In_Vitro_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prep_NMN Prepare NMN Solution Mix_Reagents Combine NMN, NMNAT, SIRT1, and Fluorogenic Substrate Prep_NMN->Mix_Reagents Prep_SIRT1 Prepare SIRT1 Enzyme Prep_SIRT1->Mix_Reagents Prep_Substrate Prepare Fluorogenic Substrate Prep_Substrate->Mix_Reagents Prep_NMNAT Prepare NMNAT Enzyme Prep_NMNAT->Mix_Reagents Incubate_37C Incubate at 37°C for 30-60 min Mix_Reagents->Incubate_37C Add_Developer Add Developing Solution Incubate_37C->Add_Developer Incubate_RT Incubate at RT for 15 min Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence (Ex/Em = 350/460 nm) Incubate_RT->Read_Fluorescence

Workflow for In Vitro SIRT1 Activity Assay.

Materials:

  • Recombinant human SIRT1 enzyme

  • NMNAT enzyme

  • This compound (NMN)

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorescent group)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing Solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NMN in assay buffer.

    • Dilute the SIRT1 and NMNAT enzymes in assay buffer to the desired concentration.

    • Prepare the fluorogenic SIRT1 substrate solution in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • NMN solution (at various concentrations for a dose-response curve)

      • NMNAT enzyme solution

      • SIRT1 enzyme solution

      • Fluorogenic SIRT1 substrate solution

    • Include control wells:

      • No SIRT1 enzyme (background fluorescence)

      • No NMN (basal SIRT1 activity)

  • Incubation:

    • Mix the plate gently and incubate at 37°C for 30-60 minutes.

  • Development and Detection:

    • Add the Developing Solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a plate reader with excitation at ~350 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against the concentration of NMN to determine the effect on SIRT1 activity.

Protocol 2: Cellular Assay to Determine the Effect of NMN on Sirtuin Activity

This protocol outlines the treatment of cultured cells with NMN, followed by the measurement of intracellular NAD+ levels and the assessment of protein acetylation by Western Blot.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed_Cells Seed Cells in Culture Plates Treat_NMN Treat Cells with NMN (various concentrations and times) Seed_Cells->Treat_NMN Harvest_Cells Harvest Cells Treat_NMN->Harvest_Cells Extract_Metabolites Extract Metabolites for NAD+ Measurement Harvest_Cells->Extract_Metabolites Lyse_Cells Lyse Cells for Protein Extraction Harvest_Cells->Lyse_Cells Measure_NAD Measure NAD+ Levels (HPLC or Enzymatic Assay) Extract_Metabolites->Measure_NAD Western_Blot Western Blot for Acetylated Proteins Lyse_Cells->Western_Blot

Workflow for Cellular Sirtuin Activity Assay.

A. Cell Treatment and Lysate Preparation

Materials:

  • Cultured cells (e.g., HEK293, HUVEC, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • This compound (NMN)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • NMN Treatment: Treat cells with varying concentrations of NMN (e.g., 100 µM, 500 µM, 1 mM) for a specified duration (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Cell Harvest:

    • For NAD+ measurement, wash cells with cold PBS and extract metabolites using an appropriate method (e.g., acid extraction).[9]

    • For Western Blot, wash cells with cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

B. Measurement of Intracellular NAD+ Levels by HPLC

A highly quantitative method for measuring NAD+ is through reverse-phase high-performance liquid chromatography (HPLC).[9]

Procedure Outline:

  • Sample Preparation: Prepare cell extracts as described above.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a phosphate (B84403) buffer-based mobile phase with a methanol (B129727) gradient to separate the metabolites.

    • Detect NAD+ by UV absorbance at 254 nm.

  • Quantification: Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the protein concentration of the cell lysate.

C. Western Blot for Acetylated Proteins

An increase in sirtuin activity is expected to lead to a decrease in the acetylation of its target proteins. A pan-acetyl-lysine antibody can be used to assess global changes in protein acetylation.

Materials:

  • Protein lysates from NMN-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pan-acetyl-lysine and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure: [10][11][12][13]

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pan-acetyl-lysine antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein acetylation.

Conclusion

This compound (NMN) is a powerful tool for investigating the role of sirtuins in various biological processes. By elevating intracellular NAD+ levels, NMN provides a means to upregulate sirtuin activity and study its downstream effects. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to explore the intricate relationship between NAD+ metabolism, sirtuin function, and cellular health.

References

Application Notes and Protocols for In Vivo Studies of Fosribnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide is a novel synthetic analogue of nicotinamide (B372718) riboside (NR), designed to serve as a potent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cellular signaling.[1][2] A decline in cellular NAD+ levels is associated with aging and various metabolic and neurodegenerative diseases.[1] Supplementation with NAD+ precursors like NR and nicotinamide mononucleotide (NMN) has shown promise in preclinical models by restoring NAD+ levels, which can enhance mitochondrial function, improve insulin (B600854) sensitivity, and increase stress resistance.[1][3][4]

These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of this compound, guiding researchers through preclinical assessment from initial characterization to efficacy testing in relevant disease models.

Preclinical In Vivo Research Strategy

The preclinical development of this compound should follow a structured approach to thoroughly characterize its pharmacokinetic profile, safety, and efficacy before consideration for clinical trials.[5][6] This process involves a series of studies designed to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential toxicity and therapeutic effects.

Logical Flow of Preclinical Evaluation

Preclinical_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Efficacy Studies PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Dose_Range Dose-Range Finding PK_PD->Dose_Range Inform Dosing Acute_Tox Acute Toxicity Dose_Range->Acute_Tox Select Doses Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox Refine Doses Disease_Model Disease-Specific Animal Models Subchronic_Tox->Disease_Model Establish Safe Dose for Efficacy

Caption: Workflow for preclinical in vivo studies of this compound.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A thorough understanding of the PK/PD profile of this compound is fundamental to designing meaningful toxicology and efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • This compound (e.g., 100, 300, 1000 mg/kg) administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Procedure:

    • Administer a single dose of this compound or vehicle.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.

    • At terminal time points, collect tissues of interest (liver, skeletal muscle, brain, white adipose tissue).

  • Analysis:

    • Quantify this compound and its key metabolites (e.g., NMN, NAD+, nicotinamide) in plasma and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).[7]

    • Calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionExample Data (Oral, 300 mg/kg)
Cmax Maximum plasma concentration15 µM
Tmax Time to reach Cmax30 minutes
AUC(0-t) Area under the plasma concentration-time curve1800 µM*min
t1/2 Half-life90 minutes
Bioavailability Fraction of administered dose reaching systemic circulation45%

Safety and Toxicology

Safety assessment is crucial to identify potential adverse effects and establish a safe dose range for therapeutic studies. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[8]

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Sprague-Dawley rats (one rodent) and Beagle dogs (one non-rodent).

  • Groups:

    • Vehicle control.

    • Three or more dose levels of this compound, including a limit dose (e.g., 2000 mg/kg).

  • Procedure:

    • Administer a single high dose of this compound.

    • Observe animals for 14 days for clinical signs of toxicity, morbidity, and mortality.

    • Record body weight and food consumption.

    • At day 14, perform gross necropsy and histopathological examination of major organs.

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Experimental Protocol: Subchronic Toxicity Study (28-Day)
  • Animal Model: Sprague-Dawley rats.

  • Groups:

    • Vehicle control.

    • Low, mid, and high doses of this compound administered daily for 28 days.

  • Procedure:

    • Daily clinical observations.

    • Weekly measurement of body weight, food, and water consumption.

    • Ophthalmology exams at baseline and termination.

    • At termination, collect blood for hematology and clinical chemistry analysis.

    • Conduct full necropsy and histopathology of a comprehensive list of tissues.

  • Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and characterize the toxicological profile upon repeated dosing.

Data Presentation: Key Toxicology Endpoints
ParameterObservation in High-Dose GroupConclusion
Clinical Signs No observable signs of toxicityWell-tolerated at tested doses
Body Weight No significant change vs. controlNo effect on growth
Hematology All parameters within normal rangeNo hematotoxicity
Clinical Chemistry No significant changes in liver or kidney enzymesNo evidence of organ damage
Histopathology No treatment-related microscopic findingsNo target organ toxicity identified

Efficacy Studies in Disease Models

Efficacy studies are designed to test the therapeutic potential of this compound in relevant animal models of human diseases characterized by depleted NAD+ levels, such as metabolic syndromes or age-related disorders.

Signaling Pathway: NAD+ Metabolism and Action

NAD_Pathway This compound This compound (extracellular) NR NR This compound->NR Conversion NMN NMN NR->NMN NRK1/2 NAD NAD+ NMN->NAD Sirtuins Sirtuins (e.g., SIRT1, SIRT3) NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 NAM NAM NAM->NMN NAMPT (Salvage Pathway) Mito Mitochondrial Function Sirtuins->Mito Metabolism Metabolic Homeostasis Sirtuins->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair CD38->NAD Degradation

Caption: Simplified NAD+ salvage pathway and downstream effects.

Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity Mouse Model
  • Animal Model: C57BL/6J mice.

  • Diet:

    • Control group: Standard chow diet.

    • Experimental groups: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[1]

  • Treatment Groups (on HFD):

    • Vehicle control.

    • This compound (e.g., 300 mg/kg/day) administered in drinking water or by daily oral gavage.

    • Positive control (e.g., Nicotinamide Riboside).

  • Procedure and Endpoints:

    • Metabolic Phenotyping: Monitor body weight, food intake, glucose tolerance (GTT), and insulin tolerance (ITT).

    • Tissue Analysis: At the end of the study, collect liver, white adipose tissue (WAT), and skeletal muscle.

    • Biochemical Assays: Measure NAD+ levels, triglyceride content in the liver, and circulating levels of insulin, glucose, and lipids.

    • Gene Expression: Analyze the expression of genes related to mitochondrial biogenesis (e.g., Pgc1a), fatty acid oxidation, and inflammation (e.g., Tnf, Il6) via RT-qPCR.

Data Presentation: Key Efficacy Endpoints in HFD Mice
ParameterHFD + VehicleHFD + this compoundp-value
Body Weight (g) 45.2 ± 2.138.5 ± 1.8<0.05
Glucose Tolerance (AUC) 35,000 ± 2,50022,000 ± 1,800<0.01
Liver NAD+ (pmol/mg) 150 ± 25350 ± 40<0.001
Hepatic Triglycerides (mg/g) 120 ± 1565 ± 10<0.01
Gene Expression (Pgc1a) 1.0 (normalized)2.5-fold increase<0.05

Conclusion

This document outlines a systematic approach for the in vivo evaluation of this compound. By following these protocols, researchers can generate the robust pharmacokinetic, safety, and efficacy data necessary to validate its therapeutic potential as a novel NAD+ precursor. The structured presentation of data and clear experimental workflows are designed to facilitate reproducible and comprehensive preclinical development.

References

Application Note & Protocol: Quantification of Fosribnicotinamide in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, a key metabolite in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, plays a crucial role in cellular metabolism and signaling. Accurate quantification of this compound in various tissues is essential for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting NAD+ metabolism. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Experimental Protocols

Tissue Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible quantification of this compound.[3][4] The following protocol outlines a general procedure for the extraction of small molecules from tissue matrices.

Materials:

  • Tissue samples (frozen at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Cold extraction solution (e.g., 80:20 methanol:water or acetonitrile (B52724) with 0.1% formic acid)[5]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solution (e.g., mobile phase A)

Protocol:

  • Accurately weigh 20-50 mg of frozen tissue.

  • Add 500 µL of ice-cold PBS and homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout this process to minimize enzymatic degradation.

  • Transfer a known amount of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.

  • Add a known amount of the Internal Standard solution to each sample.

  • For protein precipitation and metabolite extraction, add 4 volumes of cold extraction solution (e.g., 400 µL of 80:20 methanol:water) to the homogenate.[4][5]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the samples at >12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (reconstitution solution).

  • Vortex briefly and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a proposed LC-MS/MS method for the quantification of this compound. Method development and validation are necessary to ensure optimal performance for this specific analyte.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating polar metabolites.[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to elute analytes of varying polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion or by using predictive software.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide templates for presenting calibration curve data and quality control (QC) sample results.

Table 1: this compound Calibration Curve Parameters

ParameterValue
Linear Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.99
Weighting1/x²
Intercept< 15% of LLOQ
SlopeVaries

Table 2: Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low54.896< 15
Medium5051.2102.4< 15
High500495.599.1< 15

Visualizations

Diagrams are provided to illustrate the experimental workflow and logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Homogenization extraction Protein Precipitation & Extraction tissue->extraction Add Extraction Solution centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution Add Reconstitution Solution lcms LC-MS/MS Injection reconstitution->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_validation Method Validation cluster_outcome Reliable Quantification linearity Linearity reliable_data Reliable this compound Concentration Data linearity->reliable_data accuracy Accuracy accuracy->reliable_data precision Precision precision->reliable_data sensitivity Sensitivity (LLOQ) sensitivity->reliable_data stability Stability stability->reliable_data

Caption: Key aspects of method validation for reliable results.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in tissue samples using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with templates for data presentation and workflow visualizations, offer a solid starting point for researchers. It is important to note that the provided LC-MS/MS conditions are hypothetical and must be optimized for the specific instrumentation and laboratory conditions. A thorough method validation, including assessments of linearity, accuracy, precision, sensitivity, and stability, is essential to ensure the generation of reliable and reproducible data for preclinical and clinical research.[6][8]

References

Protocol for Assessing the Bioavailability of Fosribnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[1][2] Its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegenerative conditions have garnered significant interest.[1] Assessing the oral bioavailability of this compound is a crucial step in its development as a therapeutic agent. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the bioavailability of this compound through a series of in vitro and in vivo experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its absorption and distribution characteristics.

PropertyValueReference
Molecular Formula C₁₁H₁₅N₂O₈P[3][4]
Molecular Weight 334.22 g/mol [3][4]
Melting Point 166 °C[5]
LogP -2.83[4]
Water Solubility High (predicted)[6]
pKa Data not readily available

In Vitro Assessment of Bioavailability

In vitro methods provide initial insights into the potential absorption of this compound.[7] These assays are crucial for formulation development and for understanding the key factors that may influence its oral bioavailability.

Solubility Studies

Objective: To determine the aqueous solubility of this compound under various pH conditions mimicking the gastrointestinal (GI) tract.

Protocol:

  • Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[7]

  • Add an excess amount of this compound to each buffer in separate vials.

  • Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL.

Permeability Studies (Caco-2 Cell Model)

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[7]

Protocol:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • For apical to basolateral (A-B) transport (absorption), add the this compound solution to the apical side of the Transwell® insert.

  • For basolateral to apical (B-A) transport (efflux), add the this compound solution to the basolateral side.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment (basolateral for A-B, apical for B-A) at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

In Vivo Assessment of Bioavailability (Animal Model)

In vivo studies in animal models, typically rodents, are essential for determining the pharmacokinetic profile of this compound.[8]

Pharmacokinetic Study Design

Objective: To determine key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration.

Protocol:

  • Select a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Fast the animals overnight prior to dosing.

  • Divide the animals into two groups:

    • Group 1 (IV administration): Administer a single dose of this compound dissolved in a suitable vehicle (e.g., saline) via tail vein injection.

    • Group 2 (PO administration): Administer a single dose of this compound dissolved in a suitable vehicle (e.g., water) via oral gavage.

  • Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of this compound and its major metabolites (e.g., nicotinamide) using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Calculation of Oral Bioavailability

Oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral and intravenous administration routes, adjusted for the dose.[9]

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: In Vitro Solubility of this compound

pHSolubility (mg/mL)
1.2
4.5
6.8

Table 3: Caco-2 Permeability of this compound

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)
Basolateral to Apical (B-A)

Table 4: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ngh/mL)
AUC₀₋inf (ngh/mL)
t₁/₂ (h)
CL (mL/h/kg)
Vd (L/kg)
F (%)N/A

Visualizations

This compound (NMN) to NAD+ Biosynthesis Pathway

NAD_Biosynthesis NAM Nicotinamide (NAM) NMN This compound (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT PRPP PRPP ATP ATP PPi PPi ADP ADP NAMPT NAMPT NMNAT NMNAT

Caption: The salvage pathway for NAD+ biosynthesis from nicotinamide.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow start Start: this compound Sample invitro In Vitro Assessment start->invitro invivo In Vivo Assessment start->invivo solubility Solubility Studies (pH 1.2, 4.5, 6.8) invitro->solubility permeability Permeability Studies (Caco-2 Model) invitro->permeability pk_study Pharmacokinetic Study (Animal Model: Rat/Mouse) invivo->pk_study bioavailability Oral Bioavailability (F%) Calculation solubility->bioavailability permeability->bioavailability iv_admin Intravenous (IV) Administration pk_study->iv_admin po_admin Oral (PO) Administration pk_study->po_admin sampling Blood Sampling iv_admin->sampling po_admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params pk_params->bioavailability end End: Bioavailability Profile bioavailability->end

Caption: Workflow for assessing the bioavailability of this compound.

References

Application of Nicotinamide and its Precursors in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note: Initial searches for "Fosribnicotinamide" did not yield specific results. Based on the context of neurodegenerative disease research, this document focuses on the extensive studies conducted on Nicotinamide (NAM) and its precursor, Nicotinamide Riboside (NR) , which are believed to be the compounds of interest.

Introduction

Nicotinamide (NAM) and Nicotinamide Riboside (NR) are precursors to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ plays a critical role in cellular metabolism, DNA repair, and signaling pathways vital for neuronal health. A decline in NAD+ levels is associated with aging and has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS). Supplementation with NAM and NR has emerged as a promising therapeutic strategy to boost NAD+ levels, thereby mitigating neuronal damage and improving functional outcomes in various preclinical models of these devastating disorders.

This document provides a detailed overview of the application of NAM and NR in neurodegenerative disease models, summarizing key quantitative data, providing detailed experimental protocols, and illustrating the underlying signaling pathways.

Data Presentation: Efficacy of NAM and NR in Neurodegenerative Disease Models

The following tables summarize the quantitative outcomes of Nicotinamide and Nicotinamide Riboside administration in various animal models of neurodegenerative diseases.

Table 1: Effects of Nicotinamide (NAM) in Alzheimer's Disease Mouse Models
Animal ModelTreatmentDurationKey FindingsReference
3xTg-AD200 mg/kg/day NAM in drinking water4 monthsRestored cognitive deficits in Morris water maze task.[1] Selectively reduced phosphorylated tau at Thr231 by ~20%.[1][1]
3xTg-ADNicotinamide8 monthsImproved cognitive performance. Reduced Aβ and p-Tau pathologies in the hippocampus and cerebral cortex.[2][2]
Tg2576250 mg/kg/day NR in drinking water3 monthsImproved cognitive function in object recognition test. Significantly increased brain NAD+ levels. Significantly decreased Aβ levels.[3][3]
Table 2: Effects of Nicotinamide (NAM) and Nicotinamide Riboside (NR) in Parkinson's Disease Mouse Models
Animal ModelTreatmentDurationKey FindingsReference
MPTP-induced PDNicotinamideNot SpecifiedImproved motor function in open field, pole, and wire hang tests.[4] Reversed the 2.5-fold increase in α-synuclein expression and 0.5-fold decrease in tyrosine hydroxylase and dopamine (B1211576) transporters.[4][4]
Proteasome inhibitor-induced PDNicotinamide Riboside10 weeksInitially improved performance in behavioral tests at 2 weeks.[5] Led to a progressive decline in total distance traveled at 10 weeks.[5][5]
Table 3: Effects of Nicotinamide (NAM) in Huntington's Disease Mouse Models
Animal ModelTreatmentDurationKey FindingsReference
B6.HDR6/1250 mg/kg/day NAM via mini-osmotic pumps or drinking water10-12 weeksImproved motor deficits in open field, rotarod, and balance beam tests.[6][7] Increased mRNA levels of BDNF and PGC-1α.[6][7] Significantly increased protein levels of BDNF.[6][7][6][7]
3-NP-induced HD100, 300, or 500 mg/kg NAM (i.p.)8 daysImproved motor function in locomotor activity, movement analysis, and limb withdrawal tests.[8][8]
Table 4: Effects of Nicotinamide Riboside (NR) in ALS Mouse Models
Animal ModelTreatmentDurationKey FindingsReference
SOD1G93A20 mg/ml NR in drinking waterStarted at 50 days of ageExhibited better hanging wire endurance.[9][10] Did not postpone disease onset or extend life span.[9][10] Promoted clearance of mitochondrial hSOD1 neurotoxic protein.[9][10][9][10]
SOD1G93A400 mg/kg/day NR in drinking waterNot SpecifiedExhibited better motor function.[11] Did not postpone disease onset or extend lifespan.[11][11]
SOD1G93A & FUSR521C185 mg/kg NR (oral) + 30 mg/kg Pterostilbene (feed)Started 4 weeks after birthImproved neuromotor functions and survival.[12][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the application of Nicotinamide and its precursors in neurodegenerative disease models.

Protocol 1: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate motor coordination and balance in rodent models of neurodegenerative diseases.

Materials:

  • Rotarod apparatus for mice (e.g., SD Instruments, Med Associates)[13]

  • 70% Ethanol (B145695) for cleaning

  • Animal scale

Procedure:

  • Acclimation:

    • Bring mice to the testing room in their home cages at least 1 hour before the experiment to allow for acclimation to the new environment.[13][14]

  • Training (Optional but recommended):

    • Set the rotarod to a constant low speed (e.g., 5 RPM).[13]

    • Place each mouse on the rotating rod, facing away from the direction of rotation.

    • Allow the mice to walk on the rod for 60 seconds.[13] If a mouse falls, place it back on the rod.

    • Repeat this training for 2-3 trials with an inter-trial interval of 5-15 minutes.[13][15]

  • Testing:

    • Set the rotarod to an accelerating speed, for example, from 4 to 40 RPM over 300 seconds.[13][15]

    • Place the mice on the rod.

    • Start the acceleration and the timer simultaneously.

    • Record the latency to fall for each mouse. A fall is registered when the mouse falls off the rod or clings to the rod and completes a full passive rotation.[15]

    • Perform 3 consecutive trials with a 10-15 minute inter-trial interval.[13][15]

    • Clean the apparatus with 70% ethanol between trials and between animals.[13]

  • Data Analysis:

    • The primary endpoint is the latency to fall from the rod.

    • Data are typically presented as the average latency to fall across the trials for each experimental group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance between different treatment groups.

Protocol 2: Immunohistochemistry for Brain Tissue Analysis

Objective: To detect the presence and localization of specific proteins (e.g., phosphorylated tau, α-synuclein) in brain tissue sections.

Materials:

  • Microscope slides

  • Fixative (e.g., 4% paraformaldehyde)

  • Cryostat or microtome

  • Phosphate-Buffered Saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies (specific to the target protein)

  • Secondary antibodies (conjugated to a fluorescent dye or an enzyme like HRP)

  • Mounting medium

  • Fluorescence or light microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with PBS followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

    • Freeze the brain and section it using a cryostat (typically 30-40 µm thick sections).[16]

    • Collect free-floating sections in PBS or mount them directly onto slides.

  • Staining:

    • Wash the sections several times with PBS.

    • Permeabilization (if needed): Incubate sections in PBS with Triton X-100 (e.g., 0.3%) to permeabilize cell membranes.

    • Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[16]

    • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C. The dilution factor will depend on the antibody and should be optimized.

    • Wash the sections extensively with PBS.

    • Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light if using fluorescent antibodies.[17]

    • Wash the sections with PBS.

  • Mounting and Imaging:

    • Mount the sections onto microscope slides.

    • Add a drop of mounting medium and cover with a coverslip.

    • Image the sections using a fluorescence or light microscope.

  • Data Analysis:

    • Quantify the staining intensity or the number of positive cells in specific brain regions using image analysis software (e.g., ImageJ).

    • Compare the results between different treatment groups.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Nicotinamide and Nicotinamide Riboside are mediated through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

NAD_Metabolism_and_Neuroprotection cluster_precursors NAD+ Precursors cluster_synthesis NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT inhibits NR Nicotinamide Riboside (NR) NRK NRK NR->NRK NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NRK->NMN NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 activates SIRT3 SIRT3 NAD->SIRT3 activates PARP PARP NAD->PARP substrate PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Autophagy Autophagy SIRT1->Autophagy promotes Mito Mitochondrial Function SIRT3->Mito improves BDNF BDNF PGC1a->BDNF upregulates PGC1a->Mito improves Neuroprotection Neuroprotection BDNF->Neuroprotection Mito->Neuroprotection Autophagy->Neuroprotection

Caption: NAD+ metabolism and its role in neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_analysis Data Analysis and Conclusion start Select Neurodegenerative Disease Model (e.g., 3xTg-AD, MPTP) treatment Administer Nicotinamide or Nicotinamide Riboside start->treatment control Administer Vehicle start->control behavior Behavioral Testing (e.g., Rotarod, Morris Water Maze) treatment->behavior biochem Biochemical Analysis (e.g., Western Blot for p-Tau, ELISA for Aβ) treatment->biochem histo Histological Analysis (e.g., Immunohistochemistry for neuronal markers) treatment->histo control->behavior control->biochem control->histo analysis Quantitative Data Analysis behavior->analysis biochem->analysis histo->analysis conclusion Conclusion on Neuroprotective Effects analysis->conclusion

Caption: A typical experimental workflow for evaluating NAM/NR.

Conclusion

Nicotinamide and Nicotinamide Riboside have demonstrated significant therapeutic potential in a wide range of preclinical models of neurodegenerative diseases. By boosting cellular NAD+ levels, these compounds can enhance mitochondrial function, promote autophagy, reduce neuroinflammation, and ultimately protect neurons from degeneration. The data and protocols presented here provide a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic efficacy of NAM and NR in the context of neurodegeneration. Future studies, including ongoing clinical trials, will be crucial in translating these promising preclinical findings into effective treatments for patients.

References

Troubleshooting & Optimization

Technical Support Center: Fosribnicotinamide (β-Nicotinamide Mononucleotide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a key intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+).[1] It is a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction.[1] Chemically, it is a solid with a melting point of approximately 166°C and a molecular weight of 334.22 g/mol .[2][3][4] Its negative LogP value of -2.83 suggests it is a hydrophilic compound.[5]

Q2: I'm having trouble dissolving this compound at the desired concentration. Why might this be happening?

While this compound is generally considered water-soluble due to its hydrophilic nature, researchers may encounter solubility issues under certain conditions. These challenges can arise from several factors, including:

  • High Concentrations: Attempting to prepare high-concentration stock solutions may exceed its intrinsic solubility limit in a given solvent.

  • pH of the Solution: The pH of your solvent can significantly impact the ionization state and, consequently, the solubility of this compound.

  • Crystalline Structure: The solid-state properties, such as its crystalline form, can influence the rate and extent of dissolution. Amorphous forms are generally more soluble than crystalline forms.[6]

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve it in a cold solvent may reduce its solubility.

  • Purity of the Compound: Impurities in the this compound sample could potentially affect its solubility characteristics.

Q3: What are the general strategies to improve the solubility of a compound like this compound?

There are several established methods to enhance the solubility of pharmaceutical compounds. These can be broadly categorized into physical and chemical modifications.[7]

  • Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution, and the use of solid dispersions where the drug is dispersed in a carrier matrix.[7][8][9]

  • Chemical Modifications: These approaches involve altering the chemical environment of the compound. Common methods include pH adjustment, use of co-solvents, and complexation with other molecules like cyclodextrins.[6][7][10]

Troubleshooting Guides

Issue 1: Difficulty in Preparing High-Concentration Aqueous Stock Solutions

If you are struggling to achieve your target concentration for an in vitro assay, consider the following troubleshooting steps.

1. pH Adjustment: The solubility of ionizable compounds can be dramatically altered by adjusting the pH of the solvent.

  • Weakly Basic Drugs: For weakly basic drugs, decreasing the pH will lead to the formation of a more soluble salt.[11]

  • Weakly Acidic Drugs: Conversely, for weakly acidic drugs, increasing the pH will enhance solubility.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a slurry of this compound in the desired aqueous buffer (e.g., PBS, TRIS).

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring continuously.

  • Monitor the pH and visual clarity of the solution.

  • Continue adding the acid or base until the compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs. Be mindful that significant pH changes may affect your downstream experiments.

2. Use of Co-solvents: A co-solvent system can increase the solubility of a compound by reducing the polarity of the aqueous environment.

Experimental Protocol: Co-solvent System for Solubility Enhancement

  • Select a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% co-solvent in water).

  • Add a pre-weighed amount of this compound to a fixed volume of each co-solvent mixture.

  • Stir the solutions at a constant temperature until equilibrium is reached.

  • Visually inspect for complete dissolution or measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Data Presentation: Comparison of Co-solvent Efficacy (Hypothetical Data)

Co-solvent SystemThis compound Solubility (mg/mL)
Water10
10% Ethanol in Water25
20% Ethanol in Water50
10% PEG 400 in Water30
20% PEG 400 in Water65
Issue 2: Poor Bioavailability in In Vivo Studies Due to Low Solubility

For animal studies or other in vivo applications, ensuring adequate solubility and absorption is critical.

1. Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, often resulting in an amorphous form with enhanced solubility and dissolution rates.[8][10]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a suitable hydrophilic carrier polymer such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).[6]

  • Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., ethanol, methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass is a solid dispersion, which can be collected and milled into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and assess its dissolution profile compared to the pure drug.

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the less soluble drug within their hydrophobic core while presenting a hydrophilic exterior.[7][10]

Experimental Protocol: Inclusion Complexation with Cyclodextrins

  • Choose a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin.

  • Gradually add this compound to the cyclodextrin solution while stirring.

  • Continue stirring at a controlled temperature for several hours to allow for complex formation.

  • The resulting solution can be used directly, or the complex can be isolated by lyophilization.

  • Determine the increase in solubility by measuring the concentration of this compound in the supernatant after centrifugation to remove any undissolved drug.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end Outcome start Inadequate Dissolution of this compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent System start->cosolvent solid_disp Solid Dispersion start->solid_disp complexation Cyclodextrin Complexation start->complexation analysis Measure Solubility (e.g., HPLC, UV-Vis) ph_adjust->analysis cosolvent->analysis solid_disp->analysis complexation->analysis end Optimized Soluble Formulation analysis->end

Caption: A general workflow for troubleshooting and improving the solubility of this compound.

solid_dispersion_process cluster_materials Starting Materials cluster_process Process cluster_product Final Product drug This compound dissolve Dissolve Drug and Polymer in Solvent drug->dissolve polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->dissolve solvent Volatile Solvent (e.g., Ethanol) solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate mill Milling evaporate->mill product Amorphous Solid Dispersion Powder mill->product

Caption: The process of creating a solid dispersion to enhance drug solubility.

References

Technical Support Center: Optimizing Compound N (Fosribnicotinamide) Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists utilizing Compound N (Fosribnicotinamide) in in vitro experiments. The information herein is intended to serve as a starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound N in cell culture experiments?

A1: For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for most cancer cell lines. This range is based on preliminary data from cytotoxicity screenings. However, the optimal concentration is highly cell-line dependent and should be determined empirically for your specific model.

Q2: What is the recommended incubation time for Compound N treatment?

A2: Incubation times can vary depending on the experimental endpoint. For cell viability assays, initial testing at 24, 48, and 72 hours is recommended to determine the optimal time point.[1] For signaling pathway analysis (e.g., Western blotting), shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate to capture dynamic changes.

Q3: What is the mechanism of action of Compound N?

A3: Compound N is a novel nicotinamide (B372718) analogue. While its precise mechanism is under investigation, it is hypothesized to modulate the activity of enzymes involved in NAD+ metabolism, such as Nicotinamide Phosphoribosyltransferase (NAMPT), thereby affecting cellular energy levels and signaling pathways.

Q4: Is Compound N soluble in aqueous solutions?

A4: Compound N is sparingly soluble in aqueous solutions like PBS. It is recommended to prepare a stock solution in an organic solvent such as DMSO. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q5: How should I store Compound N?

A5: Compound N powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
High variability between replicates in cell viability assays. - Uneven cell seeding. - Edge effects in multi-well plates. - Inconsistent drug concentration.- Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Prepare a master mix of the treatment media to ensure consistent concentration across replicates.
No significant effect of Compound N on cell viability. - Concentration is too low. - Incubation time is too short. - Cell line is resistant.- Perform a dose-response experiment with a wider concentration range (e.g., up to 500 µM). - Extend the incubation time (e.g., up to 96 hours). - Consider testing on a different, potentially more sensitive, cell line.
Unexpected increase in cell proliferation at low concentrations. - Hormetic effect. - Off-target effects.- This can sometimes be observed with enzyme inhibitors. Carefully document the dose-response curve. - Investigate potential off-target interactions.
Difficulty in detecting changes in protein expression via Western Blot. - Suboptimal antibody. - Incorrect sample loading. - Timing of sample collection.- Validate the primary antibody for specificity and sensitivity. - Perform a protein quantification assay to ensure equal loading. - Perform a time-course experiment to identify the peak of protein expression change.

Data Presentation

Table 1: IC50 Values of Compound N in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer15.2
MCF-7Breast Cancer28.5
U87Glioblastoma10.8
HCT116Colon Cancer35.1

Table 2: Effect of Compound N on Key Signaling Proteins in A549 Cells (24h Treatment)

Concentration (µM)p-AKT (Relative Density)p-ERK (Relative Density)Cleaved PARP (Relative Density)
0 (Control)1.001.001.00
10.950.981.10
100.620.752.50
500.250.405.80

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Compound N in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Sample Preparation: After treatment with Compound N, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture treatment Cell Treatment prep_cells->treatment prep_compound Compound N Stock prep_compound->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western

Caption: Experimental workflow for in vitro testing of Compound N.

signaling_pathway CompoundN Compound N NAMPT NAMPT CompoundN->NAMPT inhibits NAD NAD+ NAMPT->NAD produces SIRT1 SIRT1 NAD->SIRT1 activates p53 p53 SIRT1->p53 deacetylates Apoptosis Apoptosis p53->Apoptosis induces

Caption: Hypothesized signaling pathway of Compound N.

troubleshooting_logic start No Effect Observed check_conc Is concentration high enough? start->check_conc check_time Is incubation long enough? check_conc->check_time Yes increase_conc Increase Concentration check_conc->increase_conc No check_cell Is cell line sensitive? check_time->check_cell Yes increase_time Increase Incubation Time check_time->increase_time No change_cell Use a Different Cell Line check_cell->change_cell No

Caption: Troubleshooting logic for lack of experimental effect.

References

Technical Support Center: Fosribnicotinamide (β-Nicotinamide Mononucleotide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of NMN in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is a product of the nicotinamide (B372718) phosphoribosyltransferase (NAMPT) reaction and a key NAD+ intermediate.[1] Its common synonyms include β-Nicotinamide mononucleotide, β-NM, and NMN.[2]

Q2: What are the primary factors that cause degradation of NMN in experimental settings?

A2: The primary factors influencing NMN degradation in aqueous solutions are high temperature and pH.[1] NMN is most stable in low-temperature, neutral, or weakly acidic/alkaline environments. Strong acids (pH < 4) or strong bases (pH > 9) can accelerate its degradation through hydrolysis of the glycosidic bonds, leading to the formation of ribose derivatives and nicotinamide.[3][4]

Q3: How should I store NMN powder to ensure its stability?

A3: For long-term storage, NMN powder should be kept in a dry, light-protected environment at temperatures between -15°C and -25°C.[5] For short-term use, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[6] While some studies suggest NMN powder is stable at room temperature for up to a year in a tightly sealed container, cool storage is the best practice to minimize any potential degradation.[7]

Q4: What is the stability of NMN in aqueous solutions and how should I prepare and store NMN solutions?

A4: NMN is less stable in aqueous solutions compared to its powdered form.[7] The degradation follows apparent first-order kinetics.[1] For instance, in an aqueous solution at room temperature, the half-life (t1/2) has been reported to be approximately 860 hours.[1] It is recommended to prepare NMN solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use it as soon as possible. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.

Q5: What are the main degradation products of NMN?

A5: The primary degradation product of NMN is nicotinamide (Nam). This occurs through the hydrolysis of the ribosyl–pyridinium bond.[2]

Q6: Are there specific buffers that are recommended or should be avoided when working with NMN?

A6: While specific studies on a wide range of buffers are limited, it is known that pH is a critical factor. Therefore, using buffers that maintain a neutral to slightly acidic pH (pH 6.0-7.5) is ideal for NMN stability.[3][4] Buffers with highly acidic or alkaline pH should be avoided to prevent accelerated degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results NMN degradation due to improper storage or handling.1. Verify storage conditions of NMN powder (cool, dry, and dark). 2. Prepare NMN solutions fresh before each experiment. 3. If using stored solutions, ensure they were kept at an appropriate temperature and for a limited time. 4. Check the pH of your experimental buffer to ensure it is within the optimal range for NMN stability (pH 6.0-7.5).
Loss of NMN potency in cell culture experiments Degradation of NMN in the culture medium.1. NMN can be degraded by enzymes present in fetal bovine serum (FBS).[8] 2. Consider using serum-free media if appropriate for your cell line. 3. If FBS is required, minimize the incubation time of NMN with the medium before and during the experiment. 4. Replenish NMN in the culture medium at regular intervals for long-term experiments.
Precipitate formation in NMN solution Poor solubility or contamination.1. Ensure the NMN is fully dissolved in the chosen solvent. Gentle warming or vortexing may assist. 2. Use high-purity solvents and sterile techniques to avoid microbial contamination, which can lead to degradation and precipitation.

Data on NMN Stability

Table 1: Effect of Temperature on NMN Stability in Aqueous Solution

TemperaturepHStabilityReference
Low TemperatureNeutral/Weakly Acidic/AlkalineMore Stable[1]
Room TemperatureNeutral/Weakly Acidic/AlkalineLess Stable[1]
High TemperatureNeutral/Weakly Acidic/AlkalineAccelerated Degradation[1]

Table 2: Effect of pH on NMN Stability in Aqueous Solution

pH RangeStabilityDegradation PathwayReference
< 4 (Strongly Acidic)Accelerated DegradationHydrolysis of glycosidic bonds[3][4]
6.0 - 7.5 (Neutral to Slightly Acidic)Most Stable-[3][4]
> 9 (Strongly Alkaline)Accelerated DegradationHydrolysis of glycosidic bonds[3][4]

Experimental Protocols

Protocol 1: Preparation and Storage of NMN Stock Solution
  • Materials:

    • β-Nicotinamide Mononucleotide (NMN) powder

    • High-purity water or desired buffer (e.g., PBS, pH 7.4)

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Allow the NMN powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of NMN powder in a sterile environment.

    • Dissolve the NMN powder in the appropriate volume of high-purity water or buffer to achieve the desired stock concentration.

    • Ensure complete dissolution by gentle vortexing.

    • For immediate use, keep the solution on ice and protected from light.

    • For short-term storage (up to 24 hours), store at 2-8°C, protected from light.

    • For longer-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring NMN Degradation using High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the concentration of NMN and its primary degradation product, nicotinamide, over time under specific experimental conditions.

  • HPLC System and Conditions (Example): [1]

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

    • Mobile Phase A: Methanol

    • Mobile Phase B: 10 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) aqueous solution

    • Gradient Elution: A time-based gradient of Mobile Phase A and B.

    • Flow Rate: 1.0 mL·min⁻¹

    • Column Temperature: 30°C

    • Detection Wavelength: 266 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Prepare NMN solutions at a known concentration in the desired experimental buffer.

    • Incubate the solutions under the conditions to be tested (e.g., different temperatures, pH values).

    • At specified time points, withdraw an aliquot of the solution.

    • Inject the aliquot into the HPLC system.

    • Quantify the peak areas for NMN and nicotinamide against a standard curve of known concentrations for each compound.

    • Plot the concentration of NMN over time to determine the degradation kinetics.

Visualizations

NMN_Degradation_Pathway NMN This compound (β-Nicotinamide Mononucleotide) Degradation Hydrolysis NMN->Degradation High Temperature Strong Acid/Base Nam Nicotinamide Degradation->Nam RiboseP Ribose-5-phosphate Degradation->RiboseP

Caption: NMN degradation pathway via hydrolysis.

Experimental_Workflow_NMN_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep Prepare NMN Solution (Known Concentration) Incubate Incubate under Test Conditions (Temp, pH) Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify NMN and Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Workflow for assessing NMN stability.

NMN_Stability_Factors cluster_factors Influencing Factors NMN NMN Stability Temp Temperature NMN->Temp High temp decreases stability pH pH NMN->pH Extreme pH decreases stability Moisture Moisture (for powder) NMN->Moisture Increases degradation Light Light Exposure NMN->Light Protection recommended

Caption: Key factors affecting NMN stability.

References

Technical Support Center: Fosribnicotinamide and Other NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Fosribnicotinamide and other Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and unexpected results in your experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other NAMPT inhibitors?

A1: this compound and similar compounds are potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[1][2] By blocking NAMPT, these inhibitors lead to a rapid depletion of intracellular NAD+ pools.[3][4] Since NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling, its depletion results in a severe cellular crisis, particularly in highly metabolic cells like cancer cells which are often more dependent on the NAD+ salvage pathway.[3][5][6]

Q2: I'm observing significant cytotoxicity in my non-cancerous control cell line. Is this an off-target effect?

A2: Not necessarily. Significant cytotoxicity in normal cells can be an on-target effect of potent NAMPT inhibition. NAMPT is a crucial enzyme in healthy cells as well.[7] Dose-limiting toxicities observed in clinical trials of NAMPT inhibitors, such as thrombocytopenia, are considered on-target effects.[6][8]

To differentiate between on-target and potential off-target cytotoxicity, you can perform a rescue experiment . Supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which are downstream of NAMPT in the NAD+ salvage pathway, should restore cell viability if the toxicity is on-target.[7][9] If the cells do not recover, it may indicate off-target effects.

Q3: My cancer cell line, which was initially sensitive to the NAMPT inhibitor, has developed resistance. What are the possible mechanisms?

A3: Resistance to NAMPT inhibitors is a known phenomenon and can occur through several mechanisms:

  • Upregulation of Compensatory NAD+ Synthesis Pathways: Cells can bypass the need for NAMPT by upregulating alternative NAD+ synthesis pathways. This includes the Preiss-Handler pathway, which uses nicotinic acid (NA) via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), or the de novo synthesis pathway from tryptophan.[10][11]

  • Mutations in the NAMPT Gene: Acquired mutations in the NAMPT gene can alter the drug's binding site, thereby reducing its inhibitory effect.[12][13]

  • Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less dependent on NAD+ produced via the salvage pathway.[10][11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell, lowering its intracellular concentration.[10]

Q4: What are the known dose-limiting toxicities of NAMPT inhibitors from preclinical and clinical studies?

A4: Several dose-limiting toxicities have been reported for NAMPT inhibitors. These are often considered on-target effects due to the essential role of NAD+ in healthy tissues.

ToxicityDescriptionMitigation StrategiesReferences
Thrombocytopenia A significant decrease in the number of platelets, which can lead to increased risk of bleeding. This has been a common dose-limiting toxicity in clinical trials.Dose reduction; co-administration with nicotinic acid (NA) has shown some promise in preclinical models.[6][8][14]
Retinal Toxicity Damage to the retina, which can affect vision. This has been observed in preclinical models and is a significant concern.Co-administration with NA has not been consistently effective in mitigating this toxicity. Developing inhibitors with lower retinal penetration is an active area of research.[8][15]
Cardiac Toxicity Functional effects on the heart, potentially leading to congestive heart failure. Observed in rodent studies.Co-administration with NA showed partial mitigation in vivo.[8][16]
Gastrointestinal Issues Nausea and other digestive disturbances have been reported in clinical trials.Symptomatic management and dose adjustment.[6][14]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in a NAPRT-Positive Cell Line
  • Possible Cause: While the presence of NAPRT can confer resistance, high concentrations of the NAMPT inhibitor may still overwhelm the cell's ability to produce sufficient NAD+. Alternatively, the observed toxicity could be due to off-target effects.

  • Troubleshooting Workflow:

    • Confirm On-Target Effect: Perform a rescue experiment by co-administering nicotinic acid (NA). If the cytotoxicity is due to on-target NAMPT inhibition, NA should rescue the cells by providing an alternative NAD+ source.

    • Investigate Off-Target Effects: If NA rescue is unsuccessful, consider off-target profiling.

    • Dose-Response Analysis: Perform a careful dose-response study to determine the IC50. Your initial concentration may be too high.

Issue 2: Lack of Efficacy in a Cancer Cell Line Expected to be Sensitive
  • Possible Cause: The cell line may have intrinsic resistance mechanisms.

  • Troubleshooting Workflow:

    • Assess NAPRT Expression: Use qPCR or Western blotting to determine the expression level of NAPRT in your cell line. High expression could explain the lack of sensitivity.

    • Check for Drug Efflux: Use an inhibitor of common ABC transporters (e.g., verapamil (B1683045) for ABCB1) in combination with your NAMPT inhibitor to see if sensitivity is restored.

    • Compound Stability: Confirm the stability of your NAMPT inhibitor in your cell culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Cytotoxicity

This protocol is designed to determine if the observed cellular effects are a direct result of NAMPT inhibition.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate.

  • Treatment Groups:

    • Vehicle Control

    • NAMPT Inhibitor (at a concentration that induces cytotoxicity)

    • NAMPT Inhibitor + Nicotinamide Mononucleotide (NMN) (e.g., 100 µM)

    • NAMPT Inhibitor + Nicotinamide Riboside (NR) (e.g., 100 µM)

  • Incubation: Treat the cells and incubate for a period sufficient to observe cytotoxicity (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or Annexin V/PI staining followed by flow cytometry.

  • Data Analysis: Compare the viability of the different treatment groups. A significant increase in viability in the NMN or NR co-treated groups compared to the NAMPT inhibitor alone group indicates that the cytotoxicity is on-target.[7][9]

Protocol 2: Investigating Resistance Mediated by the Preiss-Handler Pathway

This protocol helps to determine if resistance to your NAMPT inhibitor is due to the activity of the NAPRT enzyme.

  • Cell Seeding: Plate both your resistant and parental (sensitive) cell lines.

  • Treatment Groups:

    • Vehicle Control

    • NAMPT Inhibitor

    • NAPRT Inhibitor (e.g., 2-hydroxynicotinic acid)

    • NAMPT Inhibitor + NAPRT Inhibitor

  • Incubation: Treat the cells and incubate for a standard duration (e.g., 72 hours).

  • Viability Assay: Measure cell viability.

  • Data Analysis: If the resistant cell line shows significantly increased sensitivity to the NAMPT inhibitor in the presence of a NAPRT inhibitor, this suggests that the Preiss-Handler pathway is a key resistance mechanism.

Visualizations

NAMPT_Signaling_Pathway NAM Nicotinamide NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis This compound This compound (Inhibitor) This compound->NAMPT Inhibition NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalysis Cellular_Processes Cellular Processes: - Energy Metabolism - DNA Repair - Sirtuin Activity NAD->Cellular_Processes Essential Cofactor

Caption: The NAD+ Salvage Pathway and Point of Inhibition.

Experimental_Workflow Start Observe Unexpected Cytotoxicity or Resistance Is_Cytotoxicity Issue: Unexpected Cytotoxicity? Start->Is_Cytotoxicity Rescue_Exp Perform Rescue Experiment (add NMN or NR) Is_Cytotoxicity->Rescue_Exp Yes Is_Resistance Issue: Acquired Resistance? Is_Cytotoxicity->Is_Resistance No Rescued Viability Rescued? Rescue_Exp->Rescued On_Target Conclusion: On-Target Toxicity Rescued->On_Target Yes Off_Target Conclusion: Potential Off-Target Effect Rescued->Off_Target No End Refine Experimental Strategy On_Target->End Off_Target->End Analyze_Resistance Investigate Resistance Mechanisms: - NAPRT Expression - Drug Efflux - NAMPT Sequencing Is_Resistance->Analyze_Resistance Yes Analyze_Resistance->End

Caption: Troubleshooting Decision Tree for NAMPT Inhibitor Experiments.

References

How to minimize Fosribnicotinamide-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity induced by Fosribnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced cytotoxicity?

This compound is hypothesized to induce cytotoxicity primarily through the induction of intracellular Reactive Oxygen Species (ROS). This increase in ROS can lead to oxidative stress, damage to cellular components, and subsequent activation of apoptotic pathways, primarily through the caspase cascade.

G This compound This compound ROS Increased ROS This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis G Start High Cytotoxicity Observed CheckDensity Is Cell Density Optimal? Start->CheckDensity CheckReagent Is Reagent Stable? CheckDensity->CheckReagent Yes AdjustDensity Adjust Seeding Density CheckDensity->AdjustDensity No CheckSensitivity Is Cell Line Hypersensitive? CheckReagent->CheckSensitivity Yes NewReagent Prepare Fresh Reagent CheckReagent->NewReagent No UseResistantLine Consider a More Resistant Cell Line CheckSensitivity->UseResistantLine Yes End Problem Resolved CheckSensitivity->End No AdjustDensity->End NewReagent->End G Start Start: Assess Cytotoxicity SeedCells 1. Seed Cells in 96-well Plate Start->SeedCells TreatCells 2. Treat with this compound SeedCells->TreatCells AddMTT 3. Add MTT Reagent TreatCells->AddMTT Incubate 4. Incubate for 4 hours AddMTT->Incubate Solubilize 5. Solubilize with DMSO Incubate->Solubilize ReadAbsorbance 6. Read Absorbance at 570 nm Solubilize->ReadAbsorbance End End: Determine Cell Viability ReadAbsorbance->End

Technical Support Center: Improving the In Vivo Bioavailability of Fosribnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Fosribnicotinamide.

Troubleshooting Guides

This section addresses common challenges encountered during the experimental process of improving this compound's bioavailability.

Question: We are observing low oral bioavailability of this compound in our rat model. What are the potential causes and how can we troubleshoot this?

Answer:

Low oral bioavailability of this compound can stem from several factors. A systematic approach to identify the root cause is crucial.[1][2][3] Consider the following:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[3][4][5]

    • Troubleshooting:

      • Characterize the solubility of your compound at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.[6]

      • Employ formulation strategies to enhance solubility, such as creating amorphous solid dispersions or using lipid-based formulations.[7][8][9]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium.

    • Troubleshooting:

      • Conduct in vitro permeability assays using Caco-2 cell monolayers to assess intestinal permeability.[6][10]

      • If permeability is low, consider formulation strategies that include permeation enhancers or investigate if the compound is a substrate for efflux transporters like P-glycoprotein.[1]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[2]

    • Troubleshooting:

      • Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.

      • If metabolism is high, a prodrug approach could be explored to mask the metabolic site.[3]

Question: Our formulation of this compound shows high variability in plasma concentrations between individual animals. What could be the reason and how can we improve consistency?

Answer:

High inter-individual variability is a common challenge.[2] Potential causes and solutions include:

  • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.

    • Troubleshooting:

      • Standardize the feeding schedule of your experimental animals. Conduct studies in both fasted and fed states to characterize the food effect.

  • Formulation Instability: The formulation may not be robust, leading to inconsistent drug release.

    • Troubleshooting:

      • Thoroughly characterize your formulation for physical and chemical stability under relevant conditions.

      • For amorphous solid dispersions, ensure the drug remains in an amorphous state and does not recrystallize over time.[4][7]

  • GI Tract Variability: Differences in gastric pH and intestinal motility among animals can contribute to variability.

    • Troubleshooting:

      • While difficult to control completely, using a larger group of animals can help to statistically account for this variability.

      • Consider formulations that are less sensitive to pH changes, such as enteric-coated preparations if the drug is unstable in acidic conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies and methodologies for improving this compound's bioavailability.

Question: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

Answer:

Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[4][7][8][9][11] The choice of strategy depends on the specific physicochemical properties of this compound.[7]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug in a lipid vehicle.[9][11] Upon contact with GI fluids, they form fine emulsions, which can enhance drug solubilization and absorption, potentially through the lymphatic pathway, bypassing first-pass metabolism.[5][7]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in an amorphous state, the energy required for dissolution is reduced, leading to higher apparent solubility and dissolution rates.[4][7][8]

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or creating nanosuspensions, increases the surface area available for dissolution, which can improve the rate and extent of absorption.[5][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[9]

Question: How do I design an in vivo study to assess the bioavailability of different this compound formulations in rats?

Answer:

A well-designed in vivo pharmacokinetic study is essential to compare the bioavailability of different formulations.[12]

  • Animal Model: Use a consistent strain, age, and sex of rats (e.g., male Sprague-Dawley rats, 8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (to determine absolute bioavailability).

    • Group 2: Oral administration of a simple aqueous suspension of this compound (control).

    • Group 3 onwards: Oral administration of your test formulations (e.g., LBDDS, ASD).

  • Dosing: The oral dose should be consistent across all oral groups. The IV dose is typically lower.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Analysis: Analyze the plasma concentrations of this compound using a validated analytical method like LC-MS/MS.[13][14][15]

  • Pharmacokinetic Parameters: Calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Relative bioavailability is calculated by comparing the AUC of the test formulation to the control suspension. Absolute bioavailability is determined by comparing the oral AUC to the IV AUC.

Question: What analytical methods are suitable for quantifying this compound in plasma samples?

Answer:

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[13][14][16] Key steps in method development and validation include:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to remove plasma proteins and interferences.[13]

  • Chromatography: Reverse-phase HPLC or UPLC is typically used to separate the analyte from other components.[14][17]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[14]

  • Validation: The method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[16][17]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.01200 ± 250100
Lipid-Based System50450 ± 902.03600 ± 500300
Solid Dispersion50600 ± 1101.54200 ± 600350
Nanosuspension50750 ± 1301.05100 ± 700425

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the designated formulation of this compound orally via gavage.

    • For the IV group, administer the drug solution via the tail vein.

  • Blood Collection: Collect approximately 0.2 mL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at specified time points.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound solution to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

  • Analysis: Determine the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Formulation Strategies (LBDDS, ASD, Nano) physchem Physicochemical Characterization formulation->physchem Characterize solubility Solubility & Dissolution Testing physchem->solubility Test permeability Caco-2 Permeability Assay solubility->permeability Screen pk_study Rat Pharmacokinetic Study permeability->pk_study Select Candidates analysis LC-MS/MS Plasma Analysis pk_study->analysis Analyze Samples data_analysis PK Data Analysis analysis->data_analysis Calculate Parameters formulation_selection start Low Bioavailability of this compound solubility Is it solubility-limited? start->solubility permeability Is it permeability-limited? solubility->permeability Yes perm_strategies Strategies: - Permeation Enhancers - Lipid-Based Systems solubility->perm_strategies No metabolism Is it metabolism-limited? permeability->metabolism Yes sol_strategies Strategies: - Solid Dispersions - Nanosizing - Lipid-Based Systems permeability->sol_strategies No metabolism->perm_strategies No combined Combined Approach metabolism->combined Yes met_strategies Strategies: - Prodrug Approach - Metabolic Inhibitors signaling_pathway drug This compound (Lipid Formulation) enterocyte Enterocyte drug->enterocyte Absorption efflux P-glycoprotein (Efflux Pump) enterocyte->efflux Efflux portal_vein Portal Vein enterocyte->portal_vein To Systemic Circulation lymph Lymphatic System enterocyte->lymph Bypass First-Pass Metabolism efflux->drug Inhibited by Formulation

References

Fosribnicotinamide stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Nicotinamide (B372718) Mononucleotide (NMN)

Disclaimer: Information regarding a compound specifically named "Fosribnicotinamide" is not available in the current scientific literature. The name suggests a molecule that is structurally similar to Nicotinamide Mononucleotide (NMN), a well-researched precursor to NAD+. This document provides comprehensive stability data and protocols for NMN, which should serve as a valuable and relevant guide for researchers working with related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of NMN in its solid (powder) form?

A: Solid β-NMN is relatively stable when stored under appropriate conditions. When kept in a tightly sealed, opaque container protected from moisture and light, NMN powder can maintain its purity (e.g., 99.8%) for at least one year at room temperature.[1] However, exposure to humidity, high temperatures, and light can accelerate degradation.[2][3] For long-term storage, refrigeration is often recommended to minimize any potential degradation over time.[4][5]

Q2: How stable is NMN in aqueous solutions?

A: The stability of NMN significantly decreases when it is dissolved in water. While it can remain largely intact (93-99%) in drinking water at room temperature for 7-10 days, degradation is much faster over longer periods.[6] One study demonstrated that an NMN solution at room temperature had its purity drop to 94.7% after one month and was completely degraded (0% purity) after 12 months.[1] Therefore, it is highly recommended to prepare NMN solutions fresh for experimental use. If short-term storage is necessary, refrigeration is advised.[7]

Q3: How do pH and temperature influence the stability of NMN in solution?

A: Both pH and temperature are critical factors affecting NMN's stability in aqueous solutions.[8]

  • pH: NMN is most stable in neutral or weakly acidic environments (pH 6.0-7.5).[9] Strong acidic (pH < 4.0) or alkaline (pH > 9.0) conditions significantly accelerate the hydrolysis of the glycosidic bond, leading to rapid degradation.[8][9]

  • Temperature: Higher temperatures increase the rate of degradation.[10] Even a mild increase in temperature can have a significant effect on the stability of related nicotinamide cofactors.[11] For optimal stability in solution, low temperatures (e.g., refrigeration at 2-8°C) are crucial.[12]

Q4: What are the optimal storage conditions for NMN?

A: To ensure maximum potency and shelf-life, the following storage conditions are recommended:

  • Solid NMN: For long-term storage, keep in a cool, dark, and dry place.[2][4] An ideal temperature range is between 2°C and 8°C (36°F and 46°F).[12] The container should be airtight and opaque to protect from moisture and light.[3][12]

  • NMN Solutions: Solutions should be prepared fresh whenever possible. If storage is unavoidable, store at 2-8°C for no more than a few days. For longer-term storage, freezing at -20°C or below is an option, but freeze-thaw cycles should be avoided.

Q5: What are the primary degradation products of NMN?

A: The main degradation pathway for NMN, especially under conditions of high heat, humidity, or non-optimal pH, is the hydrolysis of the N-glycosidic bond. This process breaks NMN down into nicotinamide (Nam) and a ribose-5-phosphate (B1218738) derivative.[2][9] The formation of nicotinamide is undesirable in many applications as it can act as an inhibitor of sirtuins, enzymes that NMN is intended to activate.[5]

Quantitative Stability Data

The following tables summarize the stability of NMN under various conditions based on available data.

Table 1: Stability of NMN Powder at Room Temperature

Storage DurationPurity (%)Storage Conditions
Upon Receipt99.8%Room Temperature, Opaque Bottle
1 Year99.8%Room Temperature, Opaque Bottle
[1]

Table 2: Stability of NMN in Aqueous Solution at Room Temperature

Storage DurationPurity (%)Storage Conditions
Freshly Prepared99.7%Water Solution, Room Temperature
1 Month94.7%Water Solution, Room Temperature
12 Months0%Water Solution, Room Temperature
[1]

Table 3: Degradation Kinetics of NMN in Aqueous Solution

ConditionKinetic EquationHalf-Life (t½)Shelf-Life (t₀.₉)
Room Temperaturelg Cₜ = 0.0057t + 4.8172860.26 hours95.58 hours
[8]

Experimental Protocols

Protocol: HPLC Method for NMN Stability and Purity Assessment

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for quantifying NMN and its degradation products.[8]

1. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector.

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: Methanol.

  • Mobile Phase B: 10 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) aqueous solution.[8]

  • NMN reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Column Temperature: 30°C.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Detection Wavelength: 266 nm.[8]

  • Gradient Elution Program:

    • 0 - 6.7 min: 0-4% Mobile Phase A

    • 6.7 - 13 min: 4%-18% Mobile Phase A

    • 13 - 14.2 min: 18% Mobile Phase A

    • 14.2 - 15 min: 18%-0% Mobile Phase A

    • 15 - 22 min: 0% Mobile Phase A[8]

3. Procedure for Stability Study:

  • Prepare NMN solutions in buffers of different pH values (e.g., pH 4.0, 7.0, 9.0).

  • Divide the solutions into aliquots and store them under different temperature conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw an aliquot from each condition.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and integrate the peak area for NMN and any new peaks corresponding to degradation products.

  • Calculate the remaining percentage of NMN relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the remaining concentration against time to determine the degradation kinetics.[10]

Troubleshooting Guide

Q: My NMN powder has formed clumps. Is it still effective?

A: Clumping is a sign of moisture absorption.[2][12] Moisture is a key factor in the degradation of NMN into nicotinamide. While the product may still have some potency, its purity is likely compromised. To prevent this, always ensure the container is tightly sealed and stored in a low-humidity environment.[2] Using a desiccant pack inside the storage container can also help.

Q: I am seeing new or unexpected peaks in my HPLC analysis of an aged NMN sample. What are they?

A: Unexpected peaks in a chromatogram of an aged sample typically represent degradation products. For NMN, the most common degradation product is nicotinamide.[2][5] To confirm the identity of the peak, you can run a nicotinamide standard under the same HPLC conditions and compare the retention times.

Q: My NMN solution, which was initially clear, has turned slightly yellow. What does this indicate?

A: A color change in the solution can be an indicator of chemical degradation. This may be due to prolonged storage, exposure to light, or non-optimal pH or temperature. It is strongly recommended to discard the discolored solution and prepare a fresh batch to ensure the integrity of your experimental results.

Visual Diagrams

experimental_workflow prep Prepare NMN Solutions (Varying pH Buffers) aliquot Aliquot Samples prep->aliquot storage Store Under Different Temperature Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage sampling Withdraw Samples at Timed Intervals storage->sampling hplc HPLC Analysis (Quantify NMN Peak Area) sampling->hplc data Data Analysis (Calculate Degradation Rate & Half-Life) hplc->data

Caption: Workflow for an NMN stability study.

degradation_pathway nmn Nicotinamide Mononucleotide (NMN) products Degradation Products nmn->products  Hydrolysis (Heat, Moisture, non-optimal pH) nam Nicotinamide (Nam) products->nam r5p Ribose-5-Phosphate Derivative products->r5p

Caption: Primary degradation pathway of NMN.

logical_relationship temp Increased Temperature rate Increased Degradation Rate temp->rate ph Non-Optimal pH (<4 or >9) ph->rate stability Decreased NMN Stability rate->stability

Caption: Factors accelerating NMN degradation.

References

How to control for confounding variables in Fosribnicotinamide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during Fosribnicotinamide and other NAD+ precursor studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in studies involving NAD+ precursors like this compound?

A1: In studies of NAD+ precursors, several factors can confound the results by influencing both the likelihood of treatment exposure and the study outcomes. These can be broadly categorized as:

  • Demographic and Lifestyle Factors: Age, sex, diet, exercise levels, and alcohol or tobacco use can all impact baseline NAD+ levels and metabolic health, which are often key outcomes in these studies.

  • Underlying Health Status: Pre-existing conditions such as metabolic syndrome, cardiovascular disease, or neurodegenerative disorders are critical confounders as they are the very conditions these drugs often aim to treat.[1][2] Disease severity at the start of the study can also significantly influence outcomes.

  • Concomitant Medications and Supplements: The use of other drugs or dietary supplements can interfere with the metabolism and effects of this compound. For example, other B-vitamins or compounds known to influence mitochondrial function could act as confounders.

  • Genetic Factors: Genetic variations in enzymes involved in NAD+ metabolism can lead to different responses to supplementation between individuals.

  • Confounding by Indication: This is a significant challenge in observational studies where the reason for prescribing a treatment is also associated with the outcome.[1][2] For instance, if a physician prescribes this compound to patients they believe will benefit most, this can create a bias where the treatment appears more effective than it is.

Q2: How can I proactively control for these confounding variables in my experimental design?

A2: The most robust method to control for both known and unknown confounding variables is through a well-designed Randomized Controlled Trial (RCT) . Key features of a strong RCT design include:

  • Randomization: Assigning participants to treatment and placebo groups randomly helps to ensure that potential confounding variables are evenly distributed between the groups.[3]

  • Blinding: Double-blinding, where neither the participants nor the investigators know who is receiving the active treatment, prevents bias in reporting and assessment of outcomes.

  • Placebo Control: Including a placebo group is essential to distinguish the effects of the drug from the placebo effect and the natural course of the condition.

For observational studies, where RCTs are not feasible, other methods can be employed:

  • Matching: For each participant in the treatment group, one or more individuals with similar characteristics (e.g., age, sex, disease severity) are selected for the control group.

  • Stratification: Analyzing the data in subgroups (strata) based on potential confounding variables can help to isolate the treatment effect within each subgroup.

  • Restriction: Limiting the study to a specific group of participants (e.g., only non-smokers) can eliminate confounding by that variable.

Q3: What statistical methods can be used to adjust for confounding variables during data analysis?

A3: Several statistical techniques can be used to adjust for confounding variables in the analysis phase of a study:

  • Multivariate Regression Analysis: This is one of the most common methods, where the confounding variables are included as covariates in the regression model.[4] This allows for the estimation of the treatment effect while statistically controlling for the influence of the included confounders.

  • Propensity Score Matching/Weighting: This method involves calculating the probability (propensity score) of a participant receiving the treatment based on their baseline characteristics. Participants with similar propensity scores are then matched or weighted in the analysis to reduce confounding.

  • Instrumental Variable Analysis: This advanced technique is used when there is unmeasured confounding. It relies on identifying a variable (the instrument) that is associated with the treatment but not directly with the outcome, except through its effect on the treatment.

Troubleshooting Guides

Issue: I've completed my observational study, but I suspect there is residual confounding. What can I do?

Solution:

  • Identify Potential Unmeasured Confounders: Brainstorm potential confounders that were not measured in your study. This could include factors like dietary patterns, specific genetic markers, or socioeconomic status.

  • Sensitivity Analysis: Conduct a sensitivity analysis to assess how strong the effect of an unmeasured confounder would need to be to explain away the observed association between this compound and the outcome. This can help to quantify the potential impact of the unmeasured confounder.

  • Acknowledge Limitations: In your study report, clearly acknowledge the potential for residual confounding as a limitation and discuss the potential direction and magnitude of the bias.

  • Replicate Findings: Propose or conduct a new study with a more rigorous design (e.g., an RCT) to confirm your findings.

Issue: How do I choose which potential confounding variables to include in my statistical model?

Solution:

  • A Priori Selection: The selection of confounding variables should be based on prior knowledge and causal theory, not solely on statistical associations observed in your data.[5][6] Use existing literature and expert knowledge to identify variables that are known risk factors for the outcome and are likely to be associated with receiving this compound.

  • Directed Acyclic Graphs (DAGs): Use DAGs to visually represent the causal relationships between the treatment, outcome, and potential confounding variables. This can help to identify which variables should be included in the model to avoid introducing bias.

  • Avoid Overfitting: Be cautious about including too many variables in your model, especially if you have a small sample size, as this can lead to overfitting.

Data Presentation

When presenting data from your studies, use clear and structured tables to summarize baseline characteristics and outcomes for each group. This allows for easy comparison and assessment of the balance of potential confounding variables between groups.

Table 1: Baseline Characteristics of Study Participants

CharacteristicThis compound Group (n=)Placebo Group (n=)p-value
Age (years), mean (SD)
Sex (Male/Female), n (%)
BMI ( kg/m ²), mean (SD)
Baseline NAD+ (µM), mean (SD)
Comorbidity X (%), n
Concomitant Med Y (%), n

Table 2: Primary and Secondary Outcomes

OutcomeThis compound Group (n=)Placebo Group (n=)Effect Size (95% CI)p-value
Change in NAD+ (µM), mean (SD)
Clinical Endpoint 1, mean (SD)
Adverse Events, n (%)

Experimental Protocols & Visualizations

Experimental Workflow: Randomized Controlled Trial

A well-designed RCT is the gold standard for minimizing confounding. The following diagram illustrates a typical workflow.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up & Assessment cluster_analysis Data Analysis P Patient Population S Screening for Eligibility Criteria P->S I Informed Consent S->I R Randomization I->R T This compound Group R->T C Placebo Group R->C F1 Follow-up Period T->F1 C->F1 O Outcome Assessment F1->O A Statistical Analysis O->A

References

Validation & Comparative

A Head-to-Head Battle for NAD+ Supremacy: Fosribnicotinamide (NRH) vs. Nicotinamide Mononucleotide (NMN)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective precursors to boost nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels is a critical area of investigation. NAD+ is a vital coenzyme involved in cellular energy metabolism, DNA repair, and signaling, and its decline is associated with aging and various pathologies. This guide provides an objective comparison of two prominent NAD+ precursors: Fosribnicotinamide, scientifically known as dihydronicotinamide riboside (NRH), and nicotinamide mononucleotide (NMN), supported by experimental data.

Executive Summary

Recent preclinical studies suggest that this compound (NRH) is a more potent NAD+ precursor than Nicotinamide Mononucleotide (NMN). In vivo experiments in mice have demonstrated that NRH can increase NAD+ levels in various tissues, particularly the liver, to a significantly greater extent than NMN at equivalent dosages. This enhanced efficacy is attributed to a distinct metabolic pathway that bypasses the rate-limiting enzyme NAMPT, which is a key step in the conversion of nicotinamide to NMN. While both compounds are subjects of ongoing research, the current evidence points to NRH as a potentially more efficient agent for elevating cellular NAD+ concentrations.

Data Presentation: In Vivo Comparison of NAD+ Precursor Efficacy

The following table summarizes the quantitative data from a key in vivo study that directly compared the effects of NRH, NMN, and Nicotinamide Riboside (NR) on NAD+ levels in the liver and kidney of C57BL/6J mice.

TissuePrecursor (250 mg/kg, i.p.)Mean NAD+ Concentration (% of Control)Fold Increase over Control
Liver Vehicle (Control)100%1.0
NMN149%1.5
NRH540%5.4
Kidney Vehicle (Control)100%1.0
NMN156%1.6
NRH180%1.8

Data extracted from Yang, Y., et al. (2019). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry.[1]

Signaling Pathways and Metabolic Conversion

The differential efficacy of NRH and NMN in elevating NAD+ levels can be attributed to their distinct metabolic conversion pathways.

Nicotinamide Mononucleotide (NMN) Metabolism

NMN is a precursor in the salvage pathway of NAD+ biosynthesis. It is primarily synthesized from nicotinamide (a form of vitamin B3) through the action of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). The activity of NAMPT is the rate-limiting step in this pathway.

NMN_Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT (rate-limiting) NAD NAD+ NMN->NAD NMNATs

NMN to NAD+ Conversion Pathway
This compound (NRH) Metabolism

This compound (NRH), a reduced form of nicotinamide riboside (NR), follows a novel pathway to NAD+ synthesis. It is first converted to dihydronicotinamide mononucleotide (NMNH). Subsequently, NMNH is converted to NADH, which is then oxidized to NAD+. This pathway appears to be independent of the NAMPT enzyme, thus bypassing a key regulatory bottleneck in the conventional salvage pathway.

NRH_Pathway NRH This compound (NRH) NMNH NMNH NRH->NMNH NADH NADH NMNH->NADH NAD NAD+ NADH->NAD Oxidation

This compound (NRH) to NAD+ Conversion Pathway

Experimental Protocols

In Vivo Administration of NAD+ Precursors in Mice

Objective: To assess the in vivo efficacy of NRH and NMN in elevating tissue NAD+ levels.

Animal Model: Male C57BL/6J mice.

Administration Route: Intraperitoneal (i.p.) injection is a common method for ensuring precise dosage and rapid absorption in preclinical studies. Oral gavage is also utilized to evaluate the oral bioavailability of the compounds.

Dosage: A typical dosage used in comparative studies is 250 mg/kg of body weight for both NRH and NMN.[1]

Procedure for Intraperitoneal Injection:

  • Animals are weighed to determine the precise injection volume.

  • The precursor compound (NRH or NMN) is dissolved in a sterile vehicle, such as phosphate-buffered saline (PBS).

  • The solution is drawn into a sterile syringe with an appropriate gauge needle.

  • The mouse is securely restrained, and the injection is administered into the intraperitoneal cavity.

Procedure for Oral Gavage:

  • Animals are fasted for a short period (e.g., 4-6 hours) to ensure an empty stomach for consistent absorption.

  • The precursor compound is formulated in a suitable vehicle for oral administration.

  • A gavage needle of appropriate size is attached to a syringe containing the formulation.

  • The mouse is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the compound directly into the stomach.

Measurement of NAD+ Levels in Tissues

Method: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of NAD+ in biological samples.

Sample Preparation:

  • At a predetermined time point following precursor administration (e.g., 4 hours), animals are euthanized.

  • Tissues of interest (e.g., liver, kidney, muscle, brain) are rapidly excised and snap-frozen in liquid nitrogen to halt metabolic activity.

  • Frozen tissues are homogenized in an acidic extraction buffer (e.g., perchloric acid) to extract NAD+.

  • The homogenate is centrifuged to pellet proteins and other cellular debris.

  • The supernatant containing the NAD+ is neutralized and filtered prior to HPLC analysis.

HPLC Analysis:

  • An aliquot of the prepared sample is injected into the HPLC system.

  • The sample is passed through a chromatography column (e.g., a C18 reverse-phase column) that separates the different components of the mixture.

  • NAD+ is detected by a UV detector at a specific wavelength (typically around 260 nm).

  • The concentration of NAD+ in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure NAD+.

Experimental_Workflow cluster_administration Compound Administration cluster_sampling Tissue Sampling cluster_analysis NAD+ Analysis Admin_Method Intraperitoneal Injection or Oral Gavage Dosage NRH or NMN (250 mg/kg) Admin_Method->Dosage Euthanasia Euthanasia at specified time point Dosage->Euthanasia Excision Rapid excision and snap-freezing of tissues Euthanasia->Excision Homogenization Acidic Extraction Excision->Homogenization HPLC HPLC Quantification Homogenization->HPLC

Experimental Workflow for In Vivo Comparison

Conclusion

The available experimental data from preclinical studies strongly indicates that this compound (NRH) is a more potent NAD+ precursor than NMN, particularly in the liver. Its distinct metabolic pathway, which circumvents the rate-limiting NAMPT enzyme, likely accounts for its superior efficacy. For researchers and drug development professionals, NRH represents a promising candidate for further investigation as a therapeutic agent to counteract age-related NAD+ decline and associated pathologies. Further clinical studies are warranted to validate these findings in humans and to establish the safety and optimal dosing of NRH.

References

Validating the Cellular Target Engagement of Fosribnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the cellular target engagement of Fosribnicotinamide (β-Nicotinamide Mononucleotide, NMN). We present objective comparisons with alternative approaches and provide the supporting experimental data and protocols necessary for researchers to assess and implement these techniques in their own laboratories.

This compound is a key precursor in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The primary target of this compound in this pathway is Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Validating that this compound effectively engages NAMPT in a cellular context is crucial for understanding its mechanism of action and therapeutic potential.

Signaling Pathway: NAD+ Biosynthesis

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the action of this compound.

NAD_Pathway NAD+ Salvage Pathway cluster_0 NAD+ Precursors cluster_1 Key Enzymes cluster_2 Downstream Effectors NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT ATP to AMP + PRPP to PPi This compound This compound (NMN) NAMPT->this compound NMNAT NMNAT This compound->NMNAT ATP to PPi NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Functions Cellular Functions (e.g., DNA Repair, Metabolism) Sirtuins->Cellular_Functions PARPs->Cellular_Functions

Caption: The NAD+ salvage pathway, highlighting the role of NAMPT.

Comparison of Target Engagement Validation Methods

Several methods can be employed to validate the engagement of this compound with its cellular target, NAMPT. These techniques can be broadly categorized into direct and indirect assays.

Assay Principle This compound (NMN) Application Alternative Compounds Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.[4][5][6]Directly demonstrates binding of NMN to NAMPT by showing increased thermal stability of NAMPT in NMN-treated cells.NAMPT Inhibitors (e.g., FK866): Also expected to increase NAMPT thermal stability upon binding.[7][8]Label-free, confirms direct target engagement in a physiological context.[4][6]Lower throughput, requires a specific antibody for detection.
Intracellular NAD+ Quantification Measures the downstream product of the NAMPT-catalyzed reaction.Treatment with NMN is expected to increase intracellular NAD+ levels.[9][10]NAMPT Activators (e.g., SBI-797812): Increase NAMPT activity and subsequently NAD+ levels.[11] NAMPT Inhibitors (e.g., FK866): Decrease NAMPT activity and NAD+ levels.[7]High-throughput, reflects the functional consequence of target engagement.Indirect measure of target engagement, can be influenced by other metabolic pathways.
Enzyme Activity Assays (in cell lysates) Directly measures the enzymatic activity of NAMPT in lysates from treated cells.NMN can act as a product inhibitor at high concentrations, potentially showing feedback regulation.NAMPT Activators: Increase enzyme activity. NAMPT Inhibitors: Decrease enzyme activity.Direct measure of enzymatic modulation.Does not fully recapitulate the cellular environment.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[4][5]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (NMN) or a comparator compound (e.g., FK866) at various concentrations for a predetermined time. Include a vehicle-treated control.

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble protein fraction from the precipitated protein.

    • Collect the supernatant and determine the protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against NAMPT.

    • Quantify the band intensities to determine the amount of soluble NAMPT at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble NAMPT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Intracellular NAD+ Quantification

This protocol utilizes a commercially available bioluminescent NAD/NADH assay kit.[12]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Treat cells with this compound, a comparator compound, or vehicle control for the desired time.

  • Cell Lysis and NAD+ Extraction:

    • Remove the culture medium and lyse the cells according to the assay kit manufacturer's instructions. This typically involves separate acidic and basic lysis buffers for NAD+ and NADH, respectively.

  • Bioluminescent Assay:

    • Transfer the lysates to a white-walled 96-well plate.

    • Add the NAD/NADH-Glo™ Detection Reagent, which contains a reductase, a substrate, and luciferase.

    • Incubate at room temperature to allow for the enzymatic reaction and light generation.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.

    • Normalize the NAD+ levels to the total protein concentration in each well.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA_Workflow CETSA Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Compound_Treatment Compound Treatment (this compound or Comparator) Cell_Culture->Compound_Treatment Harvest_Cells Harvest Cells Compound_Treatment->Harvest_Cells Thermal_Challenge Thermal Challenge (Temperature Gradient) Harvest_Cells->Thermal_Challenge Cell_Lysis Cell Lysis (Freeze-Thaw) Thermal_Challenge->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Western Blot for NAMPT Supernatant_Collection->Western_Blot Data_Analysis Data Analysis (Melting Curve Shift) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By employing a combination of direct and indirect assays, researchers can robustly validate the cellular target engagement of this compound and compare its efficacy to other modulators of NAD+ metabolism. This comprehensive approach is essential for advancing our understanding of this compound's biological function and its potential as a therapeutic agent.

References

The NAD+ Precursor Landscape: A Comparative Analysis of Fosribnicotinamide (NMN) and Other Key NAD+ Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) precursors is critical for advancing therapeutic strategies targeting age-related diseases, metabolic disorders, and neurodegeneration. This guide provides a comprehensive comparative analysis of Fosribnicotinamide, now identified as β-Nicotinamide Mononucleotide (NMN), alongside other prominent NAD+ precursors: Nicotinamide Riboside (NR) and Nicotinamide (NAM).

This compound is a synonym for β-Nicotinamide Mononucleotide (NMN), a key intermediate in the NAD+ salvage pathway and a direct product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction.[1] This guide will henceforth refer to it as NMN/Fosribnicotinamide to maintain clarity. The comparison will focus on the metabolic pathways, efficacy, bioavailability, and key experimental findings related to these vital NAD+ precursors.

Comparative Overview of NAD+ Precursors

PrecursorOther NamesKey FeaturesPrimary Pathway
NMN/Fosribnicotinamide β-Nicotinamide Mononucleotide, NMNDirect precursor to NAD+.[1]Salvage Pathway
Nicotinamide Riboside NRBypasses the rate-limiting NAMPT step.Salvage Pathway
Nicotinamide NAM, NiacinamideA form of vitamin B3.Salvage Pathway

Metabolic Pathways and Bioavailability

The efficiency of an NAD+ precursor is largely determined by its metabolic route to NAD+. The primary pathways are the de novo pathway (from tryptophan) and the salvage pathways, which recycle nicotinamide and its derivatives.

Nicotinamide (NAM) is a central molecule in the salvage pathway. It is converted to NMN by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is a rate-limiting step in NAD+ biosynthesis.

Nicotinamide Riboside (NR) enters the salvage pathway and is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form NMN, thereby bypassing the NAMPT-mediated step.[1] This is considered a more efficient route to NAD+ synthesis.

NMN/Fosribnicotinamide , being the direct precursor to NAD+, is converted to NAD+ in a single step by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). While initially thought to be dephosphorylated to NR before entering cells, the discovery of a specific NMN transporter (Slc12a8) in the gut suggests a direct cellular uptake mechanism for NMN is possible.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic conversion pathways of these precursors and a general workflow for their comparative analysis.

NAD_Metabolic_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_ext Nicotinamide Riboside (NR) NR_int NR NR_ext->NR_int ENTs NMN_ext NMN/Fosribnicotinamide NMN_ext->NR_int CD73 NMN_int NMN/Fosribnicotinamide NMN_ext->NMN_int Slc12a8 NAM_ext Nicotinamide (NAM) NAM_int NAM NAM_ext->NAM_int NR_int->NMN_int NRK1/2 NAD NAD+ NMN_int->NAD NMNAT1-3 NAM_int->NMN_int NAMPT NAD->NAM_int Sirtuins, PARPs, CD38

Caption: Metabolic pathways of NAD+ precursors.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome subjects Cell lines or Animal Models treatment Administer Precursors (NMN/Fosribnicotinamide, NR, NAM) subjects->treatment nad_levels Measure NAD+ levels (LC-MS/MS) treatment->nad_levels gene_expression Gene Expression Analysis (RT-qPCR, RNA-seq) treatment->gene_expression metabolic_assays Metabolic Function Assays (e.g., Seahorse) treatment->metabolic_assays phenotypic Phenotypic Assessment treatment->phenotypic comparison Comparative Analysis of Efficacy nad_levels->comparison gene_expression->comparison metabolic_assays->comparison phenotypic->comparison

Caption: General experimental workflow for comparing NAD+ precursors.

Efficacy and Experimental Data

Numerous preclinical studies have demonstrated the efficacy of NMN/Fosribnicotinamide, NR, and NAM in raising NAD+ levels and ameliorating age-related physiological decline.

Quantitative Comparison of Precursor Efficacy
Study TypeModelPrecursor(s)DosageKey FindingsReference
PreclinicalMiceNMN/Fosribnicotinamide300 mg/kg/dayIncreased NAD+ in multiple tissues, improved insulin (B600854) sensitivity and mitochondrial function.[1]
PreclinicalMiceNR400 mg/kg/dayIncreased hepatic NAD+, protected against high-fat diet-induced obesity.-
Clinical TrialHumansNR1000 mg/daySignificantly increased whole blood NAD+ levels.-
Clinical TrialHumansNMN/Fosribnicotinamide250 mg/dayWell-tolerated and effectively increased NAD+ metabolites in healthy men.-
PreclinicalMiceNAM-Can increase NAD+ levels, but high doses may inhibit sirtuins.-

Note: This table is a summary of representative findings and is not exhaustive. Dosages and outcomes can vary significantly between studies.

Detailed Experimental Protocols

A common method for quantifying NAD+ and its metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of NAD+ Metabolites by LC-MS/MS

  • Sample Preparation:

    • Tissues or cells are homogenized in a buffered extraction solution (e.g., 80% methanol) on ice.

    • Samples are centrifuged to pellet protein and other insoluble material.

    • The supernatant containing the metabolites is collected and dried under vacuum.

    • The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Metabolites are separated on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.

    • The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific NAD+ metabolites based on their unique precursor-product ion transitions.

  • Data Analysis:

    • Peak areas for each metabolite are integrated.

    • Concentrations are calculated using a standard curve generated from authentic standards of each metabolite.

    • Data are normalized to the initial tissue weight or cell number.

Logical Relationships in NAD+ Biology

The interplay between NAD+ synthesis, consumption, and the effects on downstream cellular processes is complex. The following diagram illustrates these relationships.

NAD_Biology_Logic cluster_synthesis NAD+ Synthesis cluster_pool Cellular NAD+ Pool cluster_consumption NAD+ Consumption cluster_effects Downstream Effects Precursors NMN/Fosribnicotinamide, NR, NAM Synthesis_Enzymes NAMPT, NRKs, NMNATs Precursors->Synthesis_Enzymes NAD_Pool NAD+ Synthesis_Enzymes->NAD_Pool Sirtuins Sirtuins NAD_Pool->Sirtuins PARPs PARPs NAD_Pool->PARPs CD38 CD38 NAD_Pool->CD38 Mito Mitochondrial Function Sirtuins->Mito Gene_Expression Gene Expression Sirtuins->Gene_Expression Metabolism Metabolic Regulation Sirtuins->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair CD38->NAD_Pool Degradation

Caption: Logical relationships in NAD+ metabolism and signaling.

Conclusion

The investigation into NAD+ precursors is a rapidly evolving field. While this compound has been identified as the well-studied precursor NMN, the comparative analysis with NR and NAM highlights distinct metabolic advantages and efficiencies. NMN/Fosribnicotinamide and NR are generally considered more potent NAD+ boosters than NAM due to their positions in the salvage pathway. The choice of precursor for research or therapeutic development will depend on the specific application, target tissue, and desired physiological outcome. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and bioavailability of these promising molecules in humans.

References

Cross-Validation of Fosribnicotinamide's (β-Nicotinamide Mononucleotide) Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fosribnicotinamide, also known as β-Nicotinamide Mononucleotide (NMN), and its effects across various cell lines. As a key NAD+ intermediate, NMN is the focus of extensive research for its potential therapeutic applications in a range of diseases. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visually represents the signaling pathways influenced by this molecule.

Comparative Analysis of this compound (NMN) and Nicotinamide (B372718) Riboside (NR)

This compound (NMN) and Nicotinamide Riboside (NR) are both precursors to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. While both have shown efficacy in increasing NAD+ levels, their mechanisms of cellular uptake and subsequent effects can vary.

Cellular Uptake and Metabolism

NMN is a larger molecule than NR due to an additional phosphate (B84403) group. This structural difference influences how each molecule enters the cell. While NR can directly enter cells, it is believed that NMN must first be converted to NR to cross the cell membrane in some cell types. However, a specific transporter for NMN, known as Slc12a8, has been identified, suggesting a direct uptake mechanism in certain tissues. Once inside the cell, NR is converted to NMN, which is then synthesized into NAD+.

Performance in HeLa Cells

A comparative study on HeLa cells provides insights into the differential effects of NMN and NR on cellular responses to cisplatin-induced DNA damage.

ParameterCell LineTreatmentNMN EffectNR EffectKey Findings
Cell Viability HeLaCisplatin-induced DNA damageDose-dependent increase in cell viabilityDose-dependent increase in cell viabilityBoth NMN and NR protect against cisplatin-induced cytotoxicity with similar efficacy.
Intracellular NAD+ Levels HeLaBasal and Cisplatin-treatedSignificant increase in NAD+ levelsSignificant increase in NAD+ levelsBoth precursors effectively restore cisplatin-induced NAD+ depletion to a similar extent.
Intracellular Reactive Oxygen Species (ROS) Levels HeLaCisplatin-treatedSignificant reduction in ROS levelsSignificant reduction in ROS levelsNMN and NR exhibit comparable efficacy in mitigating cisplatin-induced oxidative stress.
Protection Against DNA Damage HeLaCisplatin-induced DNA damageReduction in DNA damageStronger protective effect than NMNWhile both are protective, NR showed a greater capacity to reduce DNA damage in this model.[1]

Cross-Validation of this compound (NMN) Effects in Various Cell Lines

The effects of NMN have been investigated across a range of cell lines, demonstrating both cell-type-specific and more generalized responses.

Cell LineCell TypeKey Effect of NMNQuantitative Data Highlights
MCF-7 Human Breast CancerPotent activation of AMPK~1200% increase in AMPK activity after 1 hour of treatment.[2]
A549 and SPCA1 Human Lung AdenocarcinomaInhibition of cell proliferation at high dosesHigh-dose NMN treatment leads to a significant decrease in cell proliferation and promotes ferroptosis.
Female Germline Stem Cells (FGSCs) Mouse Stem CellsEnhanced cell viability and proliferationDose-dependent increase in viability and proliferation, with optimal effects at 10-100 µM.
BV-2 Mouse Microglial CellsAttenuation of LPS-induced inflammation and oxidative stressNMN supplement restored inflammatory and oxidative load induced by LPS.[3]

Signaling Pathways Modulated by this compound (NMN)

NMN exerts its effects through the modulation of several key signaling pathways.

NAD+/SIRT1 Pathway

NMN boosts intracellular NAD+ levels, which is a critical substrate for sirtuins (SIRTs), a class of NAD+-dependent deacetylases. SIRT1, in particular, plays a crucial role in cellular processes like DNA repair, inflammation, and metabolism. Activation of the NAD+/SIRT1 pathway is a primary mechanism by which NMN is thought to confer its protective effects.

NAD_SIRT1_Pathway NMN This compound (NMN) NAD NAD+ NMN->NAD Biosynthesis SIRT1 SIRT1 NAD->SIRT1 Activates Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream Deacetylates Cellular_Responses Cellular Responses (DNA Repair, Anti-inflammation) Downstream->Cellular_Responses Modulates

Caption: NAD+/SIRT1 signaling pathway activated by this compound (NMN).

AMPK/mTOR Pathway

In cancer cells, NMN has been shown to induce autophagy and ferroptosis through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[4]

AMPK_mTOR_Pathway NMN This compound (NMN) AMPK AMPK NMN->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Ferroptosis Ferroptosis AMPK->Ferroptosis Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: NMN-mediated activation of the AMPK/mTOR pathway in cancer cells.

H4K16ac-Hmgb1-Fyn-PLD Signaling Pathway

In female germline stem cells (FGSCs), NMN promotes proliferation by increasing the acetylation of histone H4 at lysine (B10760008) 16 (H4K16ac). This epigenetic modification upregulates the expression of High Mobility Group Box 1 (Hmgb1), which in turn activates the Fyn-PLD signaling pathway.[5]

FGSC_Proliferation_Pathway NMN This compound (NMN) H4K16ac H4K16ac (Histone Acetylation) NMN->H4K16ac Hmgb1 Hmgb1 H4K16ac->Hmgb1 Upregulates Fyn Fyn Hmgb1->Fyn Activates PLD PLD Fyn->PLD Activates Proliferation FGSC Proliferation PLD->Proliferation

Caption: NMN-induced signaling cascade promoting female germline stem cell proliferation.

Experimental Protocols

Cell Viability, NAD+ and ROS Measurement in HeLa Cells

1. Cell Culture and Treatment:

  • HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For protection assays, cells were pre-treated with varying concentrations of NMN or NR (0.625, 1.25, 2.5, 5, and 10 mmol/L) for a specified period before the addition of 10 µmol/L cisplatin (B142131) for 12 hours.[1]

2. Cell Viability Assay:

  • Cell viability was assessed using the Trypan blue exclusion assay.[1]

  • The percentage of viable cells was calculated by dividing the number of unstained cells by the total number of cells.

3. Intracellular NAD+ Measurement:

  • Intracellular NAD+ levels were determined using a colorimetric NAD+ assay kit according to the manufacturer's instructions.

  • Briefly, cells were lysed, and the lysate was subjected to an enzymatic cycling reaction that generates a product with a strong absorbance at a specific wavelength. The absorbance is directly proportional to the NAD+ concentration.[1]

4. Intracellular ROS Measurement:

  • Cellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cells were incubated with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence intensity was measured using a fluorescence microplate reader or flow cytometry.[6]

Western Blot Analysis for AMPK Activation

1. Cell Lysis and Protein Quantification:

  • MCF-7 cells were treated with NMN (1 mg/mL) for 1, 12, and 24 hours.[2]

  • Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA protein assay kit.

2. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

3. Detection and Analysis:

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities were quantified using densitometry software, and the ratio of p-AMPK to total AMPK was calculated to determine the level of AMPK activation.

Analysis of FGSC Proliferation

1. Cell Culture and NMN Treatment:

  • Female germline stem cells (FGSCs) were cultured under standard conditions.

  • Cells were treated with different concentrations of NMN (e.g., 10 µM and 100 µM) for 24 and 48 hours.

2. Cell Viability Assay (CCK-8):

  • Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.

  • The absorbance at 450 nm was measured using a microplate reader.

3. Cell Proliferation Assay (EdU Staining):

  • FGSC proliferation was measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.

  • Cells were incubated with EdU, which is incorporated into newly synthesized DNA.

  • Incorporated EdU was detected by a fluorescently labeled azide (B81097) through a click chemistry reaction.

  • The percentage of EdU-positive cells was determined by fluorescence microscopy.[7]

References

Fosribnicotinamide's specificity for its target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the name of the molecule of interest. My search for "Fosribnicotinamide" did not yield any specific results for a compound with this name in the scientific literature or clinical trial databases.

The search results did, however, provide information on related molecules such as Nicotinamide (B372718) Riboside (NR) , a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), and inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) . These molecules are involved in NAD+ metabolism, which plays a crucial role in cellular energy and signaling.

To provide you with the requested "Publish Comparison Guide," please verify the correct name of the compound you wish to investigate. For example, are you interested in:

  • Nicotinamide Riboside (NR) ?

  • A specific NAMPT inhibitor (e.g., FK866, GMX1778)?

  • Another molecule involved in NAD+ metabolism?

Once you provide the correct name, I will be able to gather the necessary information on its target enzymes, compare its specificity with other relevant inhibitors, and generate the detailed guide as per your original request, including data tables, experimental protocols, and Graphviz diagrams.

Head-to-Head Comparison of Fosribnicotinamide's (NMN) Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), has emerged as a promising therapeutic agent for targeting metabolic dysfunction. As a key precursor to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), NMN plays a critical role in cellular energy metabolism and a host of signaling pathways. This guide provides an objective, data-driven comparison of the metabolic effects of NMN against its prominent alternative, Nicotinamide Riboside (NR), another well-studied NAD+ precursor.

Quantitative Data Summary

The following tables summarize the key metabolic effects of NMN and NR based on findings from human clinical trials and preclinical studies.

Table 1: Effects on NAD+ Levels and Pharmacokinetics
ParameterThis compound (NMN)Nicotinamide Riboside (NR)Source(s)
Bioavailability Orally administered NMN is rapidly absorbed, with plasma NMN levels increasing significantly within minutes.[1] However, it undergoes extensive first-pass metabolism in the liver, where much of it is converted to nicotinamide (NAM).[2]Oral NR is also well-absorbed and has been shown to be bioavailable in humans.[[“]][4][5][1][2][[“]][4][5]
Peak Plasma Concentration Rapid increase in plasma NMN within 2.5-10 minutes after oral gavage in mice.[1][1]
Tissue Distribution Increases NAD+ levels in various tissues, including the liver and skeletal muscle.[1]Elevates NAD+ and related metabolites in skeletal muscle, blood, and the brain.[[“]][1][[“]]
Effect on Blood NAD+ Levels Oral administration in healthy subjects has been shown to efficiently increase blood NAD+ levels.[[“]] One study with 250 mg/day for 12 weeks showed a significant increase in whole blood NAD+ concentration.[6]Oral supplementation with 1000 mg/day has been shown to increase whole blood NAD+ by up to 142%.[[“]] Another study showed a 100% increase in whole blood NAD+ after 9 days of supplementation with up to 1000 mg twice daily.[7][8][9][[“]][6][7][8][9]
Table 2: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
ParameterThis compound (NMN)Nicotinamide Riboside (NR)Source(s)
Insulin Sensitivity A 10-week clinical trial in prediabetic women (250 mg/day) showed a significant increase in muscle insulin sensitivity, assessed by hyperinsulinemic-euglycemic clamp.[10][11][[“]][13][14] However, a meta-analysis of eight randomized controlled trials (RCTs) found no significant overall benefit on insulin resistance (HOMA-IR).[15][16]A 12-week clinical trial in obese, insulin-resistant men (2000 mg/day) showed no improvement in insulin sensitivity or whole-body glucose metabolism.[17][18][19] Multiple RCTs have shown no improvement in muscle insulin sensitivity.[[“]][10][11][[“]][13][14][15][16][17][18][19][[“]]
Fasting Glucose A meta-analysis of eight RCTs found no significant benefit of NMN on fasting glucose.[15][16] A single study on healthy men showed a decrease in blood glucose within the normal range after a single oral administration.[21][22][23]A 12-week clinical trial in obese, insulin-resistant men showed no improvement in endogenous glucose production.[17][18][19][15][16][17][18][19][21][22][23]
Glycated Hemoglobin (HbA1c) A meta-analysis of eight RCTs found no significant benefit of NMN on HbA1c.[15][16][15][16]
Table 3: Effects on Lipid Metabolism
ParameterThis compound (NMN)Nicotinamide Riboside (NR)Source(s)
Total Cholesterol A study on overweight or obese adults showed a decrease in total cholesterol after 28 days of 2000 mg/day NMN.[24] However, a meta-analysis of multiple RCTs found no significant overall effect on the lipid profile.[15][16][25]A meta-analysis of NAD+ precursors found that NR had insignificant effects on lipid profiles in humans.[26][27][15][16][24][25][26][27]
LDL Cholesterol A study on overweight or obese adults showed a decrease in "bad" LDL cholesterol.[24][24]
HDL Cholesterol A meta-analysis of multiple RCTs found no significant overall effect on the lipid profile.[15][16][25]A meta-analysis of NAD+ precursors found that NR had insignificant effects on lipid profiles in humans.[26][27][15][16][25][26][27]
Triglycerides A meta-analysis of multiple RCTs found no significant overall effect on the lipid profile.[15][16][25] Intravenous administration of NMN has been noted to reduce triglycerides.[2]A meta-analysis of NAD+ precursors found that NR had insignificant effects on lipid profiles in humans.[26][27][2][15][16][25][26][27]
Table 4: Effects on Mitochondrial Function
ParameterThis compound (NMN)Nicotinamide Riboside (NR)Source(s)
Mitochondrial Respiration In preclinical studies, NMN administration has been shown to improve mitochondrial bioenergetics.[28][29]Human studies have shown that NR supplementation does not significantly enhance mitochondrial bioenergetics or respiration.[30][[“]][28][29][30][[“]]
Mitochondrial DNA (mtDNA) Replication Treatment of human kidney cells with NMN increased the amount and replication rate of mtDNA.[32][32]
Mitochondrial Protein Acetylation In mice, a single dose of NMN led to a SIRT3-mediated global decrease in mitochondrial protein acetylation in the hippocampus.[28][29][28][29]
Mitochondrial Biogenesis Preclinical studies suggest that NMN stimulates mitochondrial biogenesis.[33][33]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp (for Insulin Sensitivity)

This method is considered the gold standard for assessing insulin sensitivity.

  • Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to raise plasma insulin to a high physiological or supraphysiological level.

  • Glucose Infusion: A variable infusion of glucose is started to maintain blood glucose at a constant, normal level (euglycemia).

  • Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.

  • Data Analysis: The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Measurement of NAD+ Levels (High-Performance Liquid Chromatography - HPLC)
  • Sample Preparation: Blood, tissue, or cell samples are collected and immediately processed to prevent NAD+ degradation. This often involves extraction with an acidic solution (e.g., perchloric acid) followed by neutralization.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase gradient is used to separate NAD+ from other cellular components.

  • Detection: NAD+ is detected using a UV detector at a specific wavelength (typically around 260 nm).

  • Quantification: The concentration of NAD+ in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of NAD+.[34]

Assessment of Mitochondrial Respiration (High-Resolution Respirometry)
  • Sample Preparation: Intact cells, isolated mitochondria, or permeabilized tissue fibers are prepared and placed in the respirometer chamber containing a specific respiration medium.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates, uncouplers, and inhibitors of the electron transport system are sequentially added to the chamber to assess different aspects of mitochondrial function.

    • Substrates: (e.g., pyruvate, malate, glutamate, succinate) are added to fuel specific respiratory pathways.

    • ADP: is added to stimulate oxidative phosphorylation (State 3 respiration).

    • Oligomycin: (an ATP synthase inhibitor) is used to measure proton leak (State 4o respiration).

    • FCCP: (an uncoupler) is added to determine the maximum capacity of the electron transport system.

    • Inhibitors: (e.g., rotenone, antimycin A) are used to block specific complexes of the electron transport chain to isolate different respiratory segments.

  • Data Analysis: The rate of oxygen consumption is measured continuously, and various respiratory parameters are calculated to assess mitochondrial function.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the NAD+ biosynthetic pathway and a typical workflow for a clinical trial investigating the metabolic effects of NMN or NR.

NAD_Biosynthesis cluster_0 De Novo Pathway cluster_1 Preiss-Handler Pathway cluster_2 Salvage Pathway Tryptophan Tryptophan QPRT Quinolinic Acid Tryptophan->QPRT multiple steps NAMN Nicotinic Acid Mononucleotide (NAMN) QPRT->NAMN NA Nicotinic Acid (NA) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT1-3 NAD NAD+ NAAD->NAD NADS Sirtuins Sirtuins NAD->Sirtuins Consumption PARPs PARPs NAD->PARPs Consumption CD38 CD38 NAD->CD38 Consumption NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) (this compound) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) (this compound Alternative) NR->NMN NRK1/2 NMN->NAD NMNAT1-3 Sirtuins->NAM PARPs->NAM CD38->NAM

Caption: NAD+ Biosynthesis and Consumption Pathways.

Clinical_Trial_Workflow cluster_0 Pre-Intervention cluster_1 Intervention cluster_2 Post-Intervention Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Blood samples, Biopsies, Metabolic assessments) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (NMN or NR Supplementation) Randomization->Treatment Placebo Placebo Group (Inactive Substance) Randomization->Placebo FollowUp Follow-up Measurements (Repeat of Baseline Assessments) Treatment->FollowUp Placebo->FollowUp DataAnalysis Data Analysis (Statistical Comparison between groups) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Conclusion on Efficacy and Safety

Caption: Generalized Clinical Trial Workflow.

References

A Comparative Analysis of Leading NAD+ Boosters: Evaluating Alternatives in the Absence of Fosribnicotinamide Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Fosribnicotinamide" did not yield any publicly available scientific literature or experimental data. This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in scientific publications, a misnomer, or a novel molecule that has not been subjected to peer-reviewed research. Consequently, a direct comparison with other NAD+ boosters is not feasible at this time. This guide therefore provides a comprehensive comparison of the three most widely researched and utilized NAD+ precursors: Nicotinamide (B372718) Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM).

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, central to metabolism, DNA repair, and cell signaling.[1][2] NAD+ levels are known to decline with age, and this depletion has been linked to a range of age-related physiological detriments.[3] As a result, supplementation with NAD+ precursors to augment the body's NAD+ pool has become a significant area of research in the fields of aging, metabolic disease, and neurodegeneration.[2] This guide evaluates the current scientific evidence for NR, NMN, and NAM, focusing on their mechanisms of action, bioavailability, efficacy, and safety profiles, supported by experimental data.

Mechanism of Action: Diverse Pathways to a Common Goal

The primary NAD+ boosters under review all function by providing the necessary building blocks for NAD+ synthesis through the salvage pathway. However, they enter this pathway at different points, a distinction that has implications for their metabolic processing and potential efficacy.

  • Nicotinamide (NAM): A form of vitamin B3, NAM is the most direct precursor in the salvage pathway. It is converted to NMN by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting step in this pathway.[2]

  • Nicotinamide Riboside (NR): Also a form of vitamin B3, NR is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form NMN.[4] This conversion bypasses the NAMPT rate-limiting step, which has been suggested as a potential advantage.

  • Nicotinamide Mononucleotide (NMN): NMN is the immediate precursor to NAD+ in the salvage pathway. It is converted to NAD+ by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[4] There has been scientific debate regarding NMN's direct entry into cells, with some evidence suggesting it may first be converted to NR before cellular uptake.[5]

Below is a diagram illustrating the NAD+ salvage pathway and the entry points of NAM, NR, and NMN.

NAD_Salvage_Pathway cluster_intracellular Intracellular Space NAM_ext Nicotinamide (NAM) NAM_int NAM NAM_ext->NAM_int NR_ext Nicotinamide Riboside (NR) NR_int NR NR_ext->NR_int NMN_ext Nicotinamide Mononucleotide (NMN) NMN_ext->NR_int CD73 NMN_int NMN NMN_ext->NMN_int Slc12a8 (proposed) NAM_int->NMN_int NAMPT NR_int->NMN_int NRK1/2 NAD NAD+ NMN_int->NAD NMNAT1-3

Figure 1: NAD+ Salvage Pathway

Comparative Efficacy and Bioavailability

The effectiveness of an NAD+ booster is contingent on its bioavailability and its ability to significantly increase NAD+ levels in various tissues. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Studies on NAD+ Boosters

Compound Model System Dosage Key Findings Citation
Nicotinamide Riboside (NR) Male C57BL/6J mice400 mg/kg/day for 20 weeksAttenuated diet-induced liver fibrosis by inhibiting hepatic stellate cell activation.[6]
Nicotinamide Riboside (NR) Aged miceNot specifiedProtected against stress-induced thrombocytopenia and increased B and T cell frequencies, but also heightened anxiety-like behaviors.[1]
Nicotinamide (NAM) Fischer-344 rats1000 mg/kg diet for 2 weeksElevated liver NAD+ by 43% and liver poly(ADP-ribose) by 63%.[5]
Nicotinic Acid Fischer-344 rats1000 mg/kg diet for 2 weeksElevated liver NAD+ by 44% and increased poly(ADP-ribose) accumulation after carcinogen treatment.[5]
Nicotinamide (NAM) Multiple rat models of heart failureNot specifiedImproved diastolic dysfunction.[7]

Table 2: Clinical Studies on NAD+ Boosters

Compound Study Population Dosage Duration Key Findings Citation
Nicotinamide Riboside (NR) Healthy middle-aged and older adults1000 mg/day6 weeksWell-tolerated and effectively increased whole blood NAD+ levels.[8]
Nicotinamide Mononucleotide (NMN) Healthy subjects250 mg/day12 weeksSafe and well-tolerated; significantly increased whole blood NAD+ levels.[6]
NR, NAM, NMN, Nicotinic Acid Glaucoma PatientsEquimolar doses (NR 300mg, NAM 125mg, NMN 350mg, NA 125mg)2 weeksOngoing trial to compare effects on visual function and plasma NAD+ metabolites.[9]
Nicotinamide Riboside (NR) Individual with Li-Fraumeni Syndrome1-4 tablets twice a day12 weeksInvestigating the effect on skeletal muscle after exercise.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, it is essential to understand the methodologies employed. Below are summaries of key experimental protocols.

Protocol 1: Measurement of NAD+ Levels in Whole Blood (Human Clinical Trial)

  • Objective: To quantify the change in whole blood NAD+ concentrations following supplementation with an NAD+ precursor.

  • Sample Collection: Whole blood samples are collected from participants at baseline and at specified time points throughout the study duration.

  • Sample Preparation: A known volume of whole blood is immediately mixed with an extraction solution (e.g., perchloric acid) to precipitate proteins and stabilize NAD+ metabolites. Samples are then centrifuged, and the supernatant is collected.

  • Analytical Method: NAD+ levels in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for the detection and quantification of NAD+ and related metabolites.

  • Data Analysis: Changes in NAD+ levels from baseline are calculated for each participant and averaged across treatment groups. Statistical analysis is performed to determine the significance of the observed changes.

Protocol 2: Assessment of Liver Fibrosis in a Mouse Model

  • Objective: To evaluate the effect of an NAD+ booster on the development of diet-induced liver fibrosis.

  • Animal Model: Male C57BL/6J mice are fed a high-fat, high-sucrose, high-cholesterol diet to induce liver fibrosis. A control group receives a standard low-fat diet.

  • Intervention: The treatment group receives the NAD+ precursor supplemented in their diet at a specified dosage (e.g., 400 mg/kg/day).

  • Histological Analysis: After the study period, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Sirius Red to visualize collagen deposition, a hallmark of fibrosis. The stained area is quantified using image analysis software.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), a marker of liver damage, are measured.

  • Gene Expression Analysis: RNA is extracted from liver tissue, and RNA sequencing (RNA-Seq) is performed to analyze changes in the expression of genes involved in fibrosis and NAD+ metabolism.

Below is a workflow diagram for a typical clinical trial evaluating an NAD+ booster.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_analysis Data Analysis & Reporting Screening Participant Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Visit Baseline Visit (Blood Draw, Assessments) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Group NAD+ Booster Group Randomization->Treatment_Group Follow_Up_Visits Follow-up Visits (Blood Draws, Assessments) Placebo_Group->Follow_Up_Visits Treatment_Group->Follow_Up_Visits Data_Analysis Data Analysis (NAD+ levels, Clinical Endpoints) Follow_Up_Visits->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 2: Clinical Trial Workflow

Safety and Tolerability

  • Nicotinamide (NAM): Generally considered safe at recommended doses. High doses can lead to hepatotoxicity. A notable concern with NAM is its potential to inhibit sirtuins, which are NAD+-dependent enzymes crucial for many of the beneficial effects associated with increased NAD+ levels.[7]

  • Nicotinamide Riboside (NR): Human studies have shown NR to be well-tolerated at doses up to 1000 mg/day with no serious adverse effects reported.[8]

  • Nicotinamide Mononucleotide (NMN): A human study demonstrated the safety of 250 mg/day of NMN over 12 weeks.[6] In the United States, the FDA has been evaluating the regulatory status of NMN.[1]

Conclusion

While the advantages of a compound named "this compound" cannot be assessed due to a lack of available data, a comparative analysis of established NAD+ boosters—NR, NMN, and NAM—reveals distinct profiles. NR and NMN are often favored in recent research due to their ability to increase NAD+ levels without directly inhibiting sirtuins, a potential drawback of high-dose NAM. The choice between NR and NMN is a subject of ongoing scientific investigation, with factors such as bioavailability and tissue-specific effects being key areas of exploration. For researchers and drug development professionals, the selection of an appropriate NAD+ booster will depend on the specific therapeutic application, desired tissue targeting, and the evolving landscape of clinical evidence. Further head-to-head clinical trials, such as the ongoing study in glaucoma patients, will be crucial in elucidating the comparative advantages of these promising molecules.[9]

References

A Comparative Guide to the Anti-Aging Effects of Fosribnicotinamide (β-Nicotinamide Mononucleotide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless decline in physiological function that accompanies aging is a complex biological process driven by a confluence of factors, chief among them a decrease in cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. NAD+ is a critical coenzyme in cellular metabolism and a substrate for key enzymes that regulate cellular health and longevity, such as sirtuins and poly (ADP-ribose) polymerases (PARPs). Consequently, strategies to replenish the cellular NAD+ pool have emerged as a promising avenue for anti-aging interventions. This guide provides a comprehensive comparison of Fosribnicotinamide, a synonym for β-Nicotinamide Mononucleotide (NMN), with other leading anti-aging compounds, supported by experimental data and detailed methodologies.

This compound (NMN) and the NAD+ Salvage Pathway

This compound (NMN) is a naturally occurring nucleotide that serves as a direct precursor to NAD+. As NAD+ levels decline with age, supplementation with NMN aims to boost its synthesis via the salvage pathway, thereby counteracting age-associated cellular dysfunction.

NAD_Salvage_Pathway cluster_de_novo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan QA QA Tryptophan->QA ...multiple steps NMN NMN NAD+ NAD+ NMN->NAD+ NMNAT1-3 NR NR NR->NMN NRK1/2 Sirtuins Sirtuins PARPs PARPs CD38 CD38 NAM NAM NAM->NMN NAMPT NAMPT NAMPT NRK1/2 NRK1/2 NMNAT1-3 NMNAT1-3 NaMN NaMN QA->NaMN NaAD NaAD NaMN->NaAD NaAD->NAD+ NA NA NA->NaMN

Figure 1: Simplified NAD+ Biosynthesis Pathways.

Comparative Analysis of Anti-Aging Interventions

This section compares this compound (NMN) with another prominent NAD+ precursor, Nicotinamide Riboside (NR), as well as two alternative anti-aging strategies with different mechanisms of action: senolytics (Dasatinib and Quercetin) and mTOR inhibitors (Rapamycin).

Preclinical Data Comparison

The following table summarizes key findings from preclinical studies in animal models.

InterventionModel OrganismDosageDurationKey FindingsReference
This compound (NMN) C57BL/6N mice100 and 300 mg/kg/day in drinking water12 monthsSuppressed age-associated body weight gain, enhanced energy metabolism, improved insulin (B600854) sensitivity, and ameliorated age-related decline in eye function.[1]
Nicotinamide Riboside (NR) C57BL/6J mice400 mg/kg/day in diet6 monthsPrevented age-induced NAD+ decline, improved mitochondrial function, and increased lifespan.[2]
Dasatinib + Quercetin Aged miceDasatinib (5 mg/kg) + Quercetin (50 mg/kg) by oral gavageIntermittent (once every 2 weeks)Reduced senescent cell burden, improved physical function, and extended lifespan by 36%.[2]
Rapamycin (B549165) Genetically heterogeneous mice2.24 mg/kg/day in dietStarted at 600 days of ageExtended median and maximal lifespan in both males and females.[3]
Clinical Data Comparison

The following table presents a summary of findings from human clinical trials.

InterventionStudy PopulationDosageDurationKey FindingsReference
This compound (NMN) Healthy middle-aged adults300, 600, or 900 mg/day60 daysDose-dependent increase in blood NAD+ concentrations. Improved walking endurance. Well-tolerated.[4]
This compound (NMN) Prediabetic postmenopausal women250 mg/day10 weeksIncreased muscle insulin sensitivity and insulin signaling.[5][6]
Nicotinamide Riboside (NR) Healthy middle-aged and older adults1000 mg/day6 weeksIncreased NAD+ metabolome in skeletal muscle and reduced circulating inflammatory cytokines.[7]
Nicotinamide Riboside (NR) Obese, insulin-resistant men2000 mg/day12 weeksAppeared safe but did not improve insulin sensitivity or whole-body glucose metabolism.[8][9]
Dasatinib + Quercetin Individuals with diabetic kidney diseaseDasatinib (100 mg) + Quercetin (1250 mg)3 daysReduced senescent cell burden in adipose tissue and skin. Reduced circulating SASP factors.[10]
Rapamycin (Everolimus) Healthy older adults (≥65 years)0.5 mg/day or 5 mg/week6 weeksImproved immune response to influenza vaccine.[11]

Experimental Protocols

This compound (NMN) - Preclinical Study (Mills et al., 2016)
  • Model Organism: Wild-type C57BL/6N mice.

  • Intervention: NMN was administered in the drinking water at concentrations of 100 mg/kg/day and 300 mg/kg/day, starting from 5 months of age for 12 months.

  • Methodology:

    • Metabolic Analysis: Indirect calorimetry was used to measure oxygen consumption, energy expenditure, and respiratory quotient.

    • Insulin Sensitivity: Glucose and insulin tolerance tests were performed.

    • Gene Expression: Microarray analysis was conducted on skeletal muscle, white adipose tissue, and liver.

    • NAD+ Measurement: NAD+ levels in tissues were quantified using a cycling assay.

Nicotinamide Riboside (NR) - Clinical Trial (Martens et al., 2018)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.

  • Participants: 24 healthy middle-aged and older adults.

  • Intervention: 1000 mg of NR per day (500 mg twice daily) for 6 weeks, followed by a 6-week washout period and then 6 weeks of the alternative treatment (placebo or NR).

  • Methodology:

    • NAD+ Metabolome Analysis: Targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) was performed on peripheral blood mononuclear cells (PBMCs) and skeletal muscle biopsies.

    • Cardiovascular Assessments: Blood pressure and aortic stiffness (measured by carotid-femoral pulse wave velocity) were assessed.

    • Inflammatory Markers: Circulating inflammatory cytokines were measured using a multiplex immunoassay.

Dasatinib + Quercetin - Clinical Trial (Justice et al., 2019)
  • Study Design: An open-label, pilot study.

  • Participants: 9 individuals with diabetic kidney disease.

  • Intervention: Oral administration of Dasatinib (100 mg) and Quercetin (1250 mg) for three consecutive days.

  • Methodology:

    • Senescent Cell Quantification: Senescence-associated β-galactosidase (SA-β-gal) activity was measured in adipose tissue biopsies. Immunohistochemistry was used to detect p16INK4A and p21CIP1 positive cells in adipose and skin biopsies.

    • SASP Analysis: A panel of circulating senescence-associated secretory phenotype (SASP) factors (e.g., IL-1α, IL-6, MMPs) were measured in plasma using immunoassays.

Rapamycin - Preclinical Study (Harrison et al., 2009)
  • Model Organism: Genetically heterogeneous UM-HET3 mice.

  • Intervention: Rapamycin was administered in the diet at a concentration of 14 ppm (parts per million), which corresponds to approximately 2.24 mg/kg of body weight per day. Treatment was initiated at 600 days of age.

  • Methodology:

    • Lifespan Analysis: Survival of the mouse cohorts was monitored, and median and maximum lifespan were calculated.

    • Pathology Assessment: A comprehensive necropsy and histopathological analysis were performed on deceased animals to determine the cause of death and disease patterns.

Experimental Workflow and Signaling Pathways

The evaluation of a potential anti-aging compound typically follows a structured workflow, from initial in vitro screening to comprehensive in vivo studies and eventual clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Cell Culture Models) In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox_PKPD Toxicology & PK/PD Studies In_Vivo->Tox_PKPD Phase_I Phase I (Safety & Dosage) Tox_PKPD->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Monitoring) Phase_II->Phase_III

Figure 2: General Experimental Workflow for Anti-Aging Interventions.

Conclusion

This compound (NMN) has demonstrated significant potential as an anti-aging intervention in preclinical models, with emerging evidence from human trials supporting its safety and efficacy in boosting NAD+ levels and improving metabolic health.[1][4][5][6] When compared to Nicotinamide Riboside (NR), both molecules effectively increase NAD+ levels, though the optimal choice may depend on individual metabolic differences and target tissues.[7]

Senolytics like Dasatinib and Quercetin, and mTOR inhibitors such as Rapamycin, represent mechanistically distinct and powerful approaches to combating aging. Senolytics act by clearing senescent cells, thereby reducing inflammation and tissue dysfunction, while Rapamycin modulates a central nutrient-sensing pathway implicated in longevity.[3][10]

The choice of an anti-aging strategy will ultimately depend on the specific hallmarks of aging being targeted. This compound and other NAD+ precursors offer a foundational approach by addressing the age-related decline in a crucial metabolic coenzyme. Future research, including large-scale, long-term clinical trials, is necessary to fully elucidate the comparative efficacy and long-term safety of these promising anti-aging interventions in humans.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the safety profiles of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents. We will delve into the safety aspects of prominent compounds in this class, including KPT-9274, OT-82, and GMX1778, while also clarifying the identity and safety of Fosribnicotinamide (β-Nicotinamide Mononucleotide).

The development of NAMPT inhibitors has been marked by a delicate balance between therapeutic efficacy and on-target toxicities. By inhibiting the rate-limiting enzyme in the NAD+ salvage pathway, these compounds effectively starve cancer cells of the essential coenzyme NAD+, leading to energy crisis and cell death. However, this mechanism also impacts healthy tissues with high energy demands, leading to a predictable set of adverse effects. The primary dose-limiting toxicities observed with this class of drugs include cardiotoxicity, retinal toxicity, and hematological toxicities, particularly thrombocytopenia.[1][2]

This guide will present a detailed comparison of the safety data for key NAMPT inhibitors, provide insights into the experimental protocols used to assess their safety, and visualize the underlying biological pathways and experimental workflows.

Clarification: this compound is β-Nicotinamide Mononucleotide (NMN)

Initial searches for "this compound" reveal it to be a synonym for β-Nicotinamide Mononucleotide (NMN).[2][[“]][4][5][6] It is crucial to distinguish NMN from NAMPT inhibitors. NMN is a precursor to NAD+ and a product of the NAMPT enzyme; it is not an inhibitor.[[“]] NMN is widely investigated as a dietary supplement for its potential anti-aging and health-promoting effects. Human clinical trials have demonstrated that NMN is generally well-tolerated, with daily oral doses of up to 1250 mg for up to 4 weeks showing no severe adverse events.[7][8][9]

Comparative Safety Profiles of NAMPT Inhibitors

The following tables summarize the available quantitative safety data for three prominent NAMPT inhibitors: KPT-9274, OT-82, and GMX1778.

Table 1: Preclinical Safety Data of Selected NAMPT Inhibitors

CompoundAnimal ModelDoseObserved ToxicitiesReference
KPT-9274 MouseNot specifiedGender-dependent stomach and kidney injuries, anemia. Mitigated by niacin supplementation.[4]
Mouse (xenograft)Not specifiedNo apparent gross toxicity.[10]
OT-82 Mouse100 mg/kg (PO, 5 days)No retinal toxicity observed.[5]
Mouse and Non-human primateNot specifiedNo cardiac, neurological, or retinal toxicities. Dose-limiting toxicity was hematopoietic and lymphoid.[11]
GMX1778 Mouse125 mg/kg (PO, 5 days)Retinal toxicity observed.[5]
RodentsNot specifiedAssociated with retinal and fatal cardiac toxicity.[12]

Table 2: Clinical Safety Data of Selected NAMPT Inhibitors

CompoundPhaseDose-Limiting ToxicitiesOther Reported Adverse EventsReference
KPT-9274 Phase 1Thrombocytopenia, Gastrointestinal toxicitiesAnemia, Nephrotoxicity[4][13]
OT-82 Phase 1Hematopoietic and lymphoid toxicitiesNot specified[14]
GMX1778 (CHS-828) Phase 1ThrombocytopeniaGastrointestinal side-effects[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Effects of Inhibition cluster_Mitigation Toxicity Mitigation NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) (this compound) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD NAD_Depletion NAD+ Depletion NAMPT_Inhibitor NAMPT Inhibitors (e.g., KPT-9274, OT-82, GMX1778) NAMPT_Inhibitor->NAMPT Energy_Crisis Energy Crisis (ATP Depletion) NAD_Depletion->Energy_Crisis Cell_Death Cancer Cell Death Energy_Crisis->Cell_Death Toxicity Toxicity in Healthy Tissues (Cardio, Retinal, Hematological) Energy_Crisis->Toxicity NA Nicotinic Acid (NA) NAPRT1 NAPRT1 NA->NAPRT1 PRPP NAMN Nicotinic Acid Mononucleotide (NAMN) NAPRT1->NAMN NAMN->NMNAT ATP Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_endpoints Safety Endpoints Cardiomyocyte_Assay Human iPSC-derived Cardiomyocyte Assay Rodent_Tox Rodent Toxicity Studies (Rat, Mouse) Cardiomyocyte_Assay->Rodent_Tox Informs Cardiotoxicity Cardiotoxicity Cardiomyocyte_Assay->Cardiotoxicity Retinal_Cell_Assay Human Retinal Pigment Epithelial (RPE) Cell Assay Retinal_Cell_Assay->Rodent_Tox Informs Retinal_Toxicity Retinal Toxicity Retinal_Cell_Assay->Retinal_Toxicity CFU_MK_Assay Human Colony-Forming Unit Megakaryocyte (CFU-MK) Assay NHP_Tox Non-Human Primate (NHP) Toxicity Studies CFU_MK_Assay->NHP_Tox Informs Hematotoxicity Hematotoxicity CFU_MK_Assay->Hematotoxicity Rodent_Tox->NHP_Tox Guides Rodent_Tox->Cardiotoxicity Rodent_Tox->Retinal_Toxicity Rodent_Tox->Hematotoxicity Zebrafish_Model Zebrafish Larval Model Zebrafish_Model->Rodent_Tox Early Screen Zebrafish_Model->Retinal_Toxicity NHP_Tox->Hematotoxicity Compound NAMPT Inhibitor Candidate Compound->Cardiomyocyte_Assay Compound->Retinal_Cell_Assay Compound->CFU_MK_Assay Compound->Rodent_Tox Compound->Zebrafish_Model Compound->NHP_Tox

References

Safety Operating Guide

Proper Disposal of Fosribnicotinamide (β-Nicotinamide Mononucleotide)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide for Laboratory Professionals on the Safe Disposal of Fosribnicotinamide

This compound, scientifically known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and is widely used in research. While multiple Safety Data Sheets (SDS) indicate that NMN is not classified as a hazardous substance, responsible and compliant disposal is essential for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound (NMN) in both solid and aqueous forms.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A standard laboratory coat.

Ensure disposal activities are conducted in a well-ventilated area. In case of accidental contact, follow standard first-aid measures: rinse eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled[1].

Quantitative Data for this compound (NMN)

The following table summarizes key quantitative data for this compound, compiled from various safety and technical data sheets. This information is critical for safe handling and storage.

PropertyDataReference
Chemical Name β-Nicotinamide Mononucleotide[2][3]
Synonyms This compound, NMN[2][3]
CAS Number 1094-61-7[2][3]
Molecular Formula C₁₁H₁₅N₂O₈P[2]
Molecular Weight 334.22 g/mol [2]
Physical Appearance White powder[2]
Melting Point 166 °C (decomposes)[3]
pH of Solution 3.0 - 4.0 (100mg/mL in water)[2]
Hazard Classification Not a hazardous substance or mixture[2][4]
Storage Temperature Long term: -25°C to -15°C. Protect from light.[2]
Acute Oral Toxicity No-Observable Adverse Effect Level (NOAEL) in rats: ≥1500 mg/kg/d[5]

Standard Operating Protocol for Disposal

The appropriate disposal method for this compound depends on its physical state and the presence of other contaminants. Always consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and national regulations[2][6].

Part 1: Disposal of Solid this compound (NMN) Waste

This protocol applies to pure, uncontaminated solid NMN powder and materials lightly contaminated with it (e.g., weighing papers, gloves).

Objective: To safely dispose of solid NMN waste in accordance with general guidelines for non-hazardous chemical waste.

Materials:

  • Sealable waste container (e.g., plastic bag or screw-cap jar)

  • Secondary container (e.g., cardboard box)

  • Labeling materials

Procedure:

  • Segregation: Ensure solid NMN waste is not mixed with hazardous waste streams.

  • Containment: Place the solid NMN powder or lightly contaminated labware into a primary, sealable container.

  • Labeling: Clearly label the primary container with "this compound (NMN) Waste (Non-Hazardous)".

  • Secondary Packaging: Place the sealed primary container into a sturdy secondary container, such as a cardboard box[7]. Label the outer container as "Non-Hazardous Laboratory Waste"[8].

  • Final Disposal: Laboratory personnel should transport the securely packaged box directly to the designated municipal waste dumpster[7][8]. Do not place it in common laboratory trash cans that are handled by custodial staff[7][9].

  • Documentation: Record the disposal in the laboratory's chemical waste log, if required by institutional policy.

Part 2: Disposal of Aqueous this compound (NMN) Solutions

This protocol applies to aqueous solutions containing only this compound (NMN) and water, with no other hazardous chemical contaminants.

Objective: To safely dispose of non-hazardous aqueous NMN solutions via the sanitary sewer system.

Materials:

  • Access to a laboratory sink with running cold water.

Procedure:

  • Contamination Check: Verify that the aqueous solution does not contain any other chemicals that are prohibited from drain disposal. Consult your institution's list of prohibited substances or contact the EHS office.

  • Dilution: Turn on the cold water tap to create a strong, continuous flow[7].

  • Pouring: Slowly pour the NMN solution down the drain, minimizing splashing[10].

  • Flushing: Continue to flush the drain with a large volume of cold water for at least one minute after pouring the solution to ensure it is thoroughly diluted within the sewer system[7].

  • Container Rinsing: Rinse the empty container that held the NMN solution with water. The rinsed container can typically be disposed of as regular trash or recycled, after defacing the original label[7].

  • Cleanup: Clean the sink area to remove any residual splashes.

  • Documentation: Log the disposal event as required by your laboratory's standard operating procedures.

Visual Guidance: Workflows and Pathways

To further clarify the procedures and the scientific context of this compound, the following diagrams have been generated.

Disposal_Workflow Figure 1: Decision Workflow for this compound Disposal start Start: NMN Waste for Disposal check_state Is the waste solid or an aqueous solution? start->check_state solid_path Solid Waste (Powder, Contaminated Labware) check_state->solid_path Solid aqueous_path Aqueous Solution check_state->aqueous_path Aqueous non_hazardous_solid Package in a sealed, labeled container. Place in a secondary box for the dumpster. solid_path->non_hazardous_solid check_contamination Does the solution contain other hazardous chemicals? aqueous_path->check_contamination non_hazardous_aqueous Dispose via sanitary sewer with copious amounts of water. check_contamination->non_hazardous_aqueous No hazardous_waste Treat as hazardous waste. Consult EHS for disposal. check_contamination->hazardous_waste Yes end_disposed End: Waste Disposed non_hazardous_solid->end_disposed non_hazardous_aqueous->end_disposed hazardous_waste->end_disposed

Figure 1: Decision Workflow for this compound Disposal

NAD_Pathway Figure 2: Role of NMN in the NAD+ Salvage Pathway cluster_precursors NAD+ Precursors cluster_enzymes Enzymes Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NR Nicotinamide Riboside (NR) NRK NRK 1/2 NR->NRK NMN This compound (NMN) NMNAT NMNAT 1-3 NMN->NMNAT NAD NAD+ NAMPT->NMN NRK->NMN NMNAT->NAD

Figure 2: Role of NMN in the NAD+ Salvage Pathway

References

Hypothetical Personal Protective Equipment and Handling Guidelines for Fosribnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Fosribnicotinamide" is not a recognized chemical compound. This document provides a hypothetical safety and handling protocol for an imagined substance to illustrate the type of information required for laboratory safety. Always refer to a substance-specific Safety Data Sheet (SDS) for accurate and complete information.

This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the hypothetical compound this compound, a water-soluble, crystalline solid assumed to be a potent inhibitor of a novel enzymatic pathway.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The required equipment varies based on the scale of the operation and the potential for exposure.

Table 1: Required PPE for Handling this compound

Task Required PPE Material Specification Notes
Low-Volume Weighing & Solution Preparation (<1g) - Safety Glasses with Side Shields- Nitrile Gloves- Lab Coat- ANSI Z87.1 Compliant- ASTM D6319- Flame-Resistant (FR)Ensure gloves are changed immediately upon contamination.
Large-Volume Handling & Reactions (>1g) - Chemical Splash Goggles- Double-Gloved Nitrile Gloves- Chemical-Resistant Apron over Lab Coat- Respiratory Protection (if aerosolization is possible)- ANSI Z87.1 Compliant- ASTM D6319- Polyethylene-coated- NIOSH-approved N95 or higherWork should be conducted within a certified chemical fume hood.
Cell Culture Application - Safety Glasses- Nitrile Gloves- Lab Coat- ANSI Z87.1 Compliant- ASTM D6319- Standard Lab CoatAll manipulations should be performed in a Class II Biosafety Cabinet.

Operational Handling Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving to disposal.

cluster_0 Receiving & Storage cluster_1 Preparation cluster_2 Experimental Use cluster_3 Decontamination & Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store at -20°C (Desiccated, Dark) Log->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve from Storage Weigh Weigh in Fume Hood DonPPE->Weigh Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Dilute Prepare Working Dilution Dissolve->Dilute Use Stock Treat Treat Cells/Samples Dilute->Treat Incubate Incubate as per Protocol Treat->Incubate Decontaminate Decontaminate Surfaces (10% Bleach) Incubate->Decontaminate Post-Experiment Dispose Dispose of Waste Decontaminate->Dispose DoffPPE Doff PPE Dispose->DoffPPE Start Generate Waste IsLiquid Liquid? Start->IsLiquid IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Hazardous Liquid Waste IsLiquid->LiquidWaste Yes IsSolid Solid? IsSharp->IsSolid No SharpsWaste Hazardous Sharps Container IsSharp->SharpsWaste Yes SolidWaste Hazardous Solid Waste IsSolid->SolidWaste Yes (PPE, etc.) UnusedCompound Unused Solid Compound Waste IsSolid->UnusedCompound No (Bulk Powder)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosribnicotinamide
Reactant of Route 2
Fosribnicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.